molecular formula C7H12N2S B1334742 Octahydro-2H-benzimidazole-2-thione CAS No. 30086-64-7

Octahydro-2H-benzimidazole-2-thione

Cat. No.: B1334742
CAS No.: 30086-64-7
M. Wt: 156.25 g/mol
InChI Key: INYFNNKRGLROQV-UHFFFAOYSA-N
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Description

Octahydro-2H-benzimidazole-2-thione is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYFNNKRGLROQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952494
Record name 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazole-2-thiol
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Molecular Weight

156.25 g/mol
Source PubChem
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CAS No.

30086-64-7
Record name Octahydro-2H-benzimidazole-2-thione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzimidazolinethione, hexahydro-
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Record name 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazole-2-thiol
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Record name Octahydro-2H-benzimidazole-2-thione
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Foundational & Exploratory

Synthesis of Octahydro-2H-benzimidazole-2-thione from cis-1,2-diaminocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octahydro-2H-benzimidazole-2-thione from cis-1,2-diaminocyclohexane. It includes detailed experimental protocols, a summary of key quantitative data, and a discussion of the reaction's underlying principles. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a saturated heterocyclic compound belonging to the class of cyclic thioureas. The benzimidazole-2-thione core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] The synthesis of the fully saturated octahydro-analogue from cis-1,2-diaminocyclohexane provides a route to novel chemical entities with potential therapeutic applications. This guide details a reliable method for its preparation and characterization.

Synthetic Pathway

The primary and most direct route for the synthesis of this compound from cis-1,2-diaminocyclohexane involves a cyclization reaction with a thiocarbonyl source. Two common reagents for this transformation are potassium ethylxanthate and carbon disulfide.[6][7] The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to yield the target thiourea.

G cluster_reagents Reagents cluster_product Product reagent1 cis-1,2-diaminocyclohexane reaction Cyclization Reaction reagent1->reaction reagent2 Potassium Ethylxanthate or Carbon Disulfide reagent2->reaction product This compound reaction->product

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on the synthesis using potassium ethylxanthate, which has been reported to provide a good yield of the desired product.[6]

Materials:

  • cis-1,2-diaminocyclohexane

  • Potassium ethylxanthate

  • Ethanol

  • Lithium hydroxide monohydrate

  • Glacial acetic acid

  • Activated charcoal

Procedure:

  • In a round-bottom flask, combine cis-1,2-diaminocyclohexane (9.24 mmol) and potassium ethylxanthate (11.09 mmol) in a mixture of ethanol (30 mL) and water (1 mL).

  • Add lithium hydroxide monohydrate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After 4 hours, add a small amount of activated charcoal to the flask and continue to reflux for an additional 30 minutes.

  • Allow the mixture to cool slightly and then filter to remove the activated charcoal.

  • Acidify the filtrate to a pH of approximately 3.5 by the dropwise addition of a diluted solution of glacial acetic acid in water.

  • Concentrate the solution under reduced pressure until a white solid begins to precipitate.

  • Add 20 mL of water to the mixture and cool it in an ice bath to facilitate complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Yield: Following this procedure, a yield of approximately 70% of glistening yellow crystals of cis-octahydro-2H-benzimidazole-2-thione can be expected.[6]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₁₂N₂S[8]
Molecular Weight 156.25 g/mol
Appearance Glistening yellow crystals[6]
Predicted Mass Spec (m/z) [M+H]⁺: 157.07939, [M+Na]⁺: 179.06133[8]

Potential Biological Activity and Signaling Pathways

While specific biological studies on cis-octahydro-2H-benzimidazole-2-thione are limited, the broader class of benzimidazole-2-thione derivatives has been investigated for various pharmacological activities. A notable area of research is their role as enzyme inhibitors. For instance, derivatives of benzimidazole-2-thione have been identified as inhibitors of bacterial hyaluronan lyase, an enzyme involved in the spread of bacterial infections.[4]

The general mechanism of non-competitive enzyme inhibition, which may be applicable, involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency in binding to the substrate and catalyzing the reaction.

G E Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex E->EI S Substrate S->ES ESI Enzyme-Substrate- Inhibitor Complex (Inactive) S->ESI I Inhibitor (e.g., Octahydro-2H- benzimidazole-2-thione) I->EI I->ESI ES->ESI P P ES->P EI->ESI

Caption: A potential non-competitive enzyme inhibition pathway.

Conclusion

The synthesis of this compound from cis-1,2-diaminocyclohexane is a straightforward and efficient process. This guide provides a detailed protocol and key data to facilitate its preparation and characterization. Further research into the spectroscopic properties and biological activities of this specific compound is warranted to explore its full potential in drug discovery and development. The structural novelty of the saturated ring system compared to the more commonly studied aromatic benzimidazoles may offer unique pharmacological profiles.

References

An In-depth Technical Guide to Octahydro-2H-benzimidazole-2-thione: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-2H-benzimidazole-2-thione is a saturated heterocyclic compound belonging to the benzimidazole family. The benzimidazole core is a prominent scaffold in medicinal chemistry, with a wide range of derivatives exhibiting diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a non-aromatic analog of this important pharmacophore. Due to the limited availability of experimental data for this specific compound, this guide also draws upon data from related benzimidazole-2-thione derivatives to provide a thorough understanding of its expected characteristics.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. While some experimental data is scarce, predicted values and data from analogous compounds offer valuable insights.

PropertyValueSource
IUPAC Name (3aR,7aS)-rel-Octahydro-2H-benzimidazole-2-thioneN/A
Molecular Formula C₇H₁₂N₂S[3]
Molecular Weight 156.25 g/mol [4]
CAS Number 30086-64-7[4]
Predicted Boiling Point 238.2 °C at 760 mmHgN/A
Melting Point Data not availableN/A
Solubility Data not available for the octahydro- derivative. Aromatic benzimidazole-2-thiones are generally soluble in ethanol, acetone, and ethyl acetate, but insoluble in water.[5]N/A
pKa Data not available for the thione. The pKa of the related cis-Octahydro-2H-benzimidazol-2-one is predicted to be 14.16.[6]N/A

Molecular Structure

The structure of this compound consists of a cyclohexane ring fused to an imidazolidine-2-thione ring. The "octahydro-" prefix indicates a fully saturated bicyclic system. The stereochemistry of the ring fusion can be either cis or trans.

2D Structure:

A simplified 2D representation of this compound.

Crystal Structure:

To date, the specific crystal structure of this compound has not been reported in the crystallographic literature. However, numerous crystal structures of aromatic benzimidazole-2-thione derivatives have been elucidated.[1][7][8][9] These studies consistently show a planar benzimidazole ring system. In the solid state, these molecules often exhibit intermolecular hydrogen bonding between the N-H groups and the sulfur atom of the thiourea moiety, forming dimers or extended networks.[7][9] It is anticipated that the saturated rings of this compound would adopt non-planar conformations (e.g., chair conformation for the cyclohexane ring).

Spectroscopic Data

Mass Spectrometry:

A mass spectrum for this compound is available in the SpectraBase database.[10] The predicted monoisotopic mass is 156.0721 g/mol .[3]

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=S stretching vibrations. In aromatic benzimidazole-2-thiones, the N-H stretch typically appears as a broad band in the region of 3100-3450 cm⁻¹.[1][8] The C=S stretching vibration is expected in the range of 1050-1250 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the cyclohexane and imidazolidine rings. Due to the saturated nature of the rings, these signals would appear in the aliphatic region (typically 1-4 ppm). The N-H protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbon atoms of the cyclohexane ring and the imidazolidine-2-thione moiety. The thiocarbonyl carbon (C=S) is expected to resonate at a characteristic downfield shift, typically in the range of 165-185 ppm for related thiourea compounds.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a common synthetic route involves the reaction of a diamine with a source of the thiocarbonyl group.

Synthesis of cis-Octahydro-2H-benzimidazole-2-thione:

A plausible and documented synthetic pathway involves the reaction of cis-1,2-diaminocyclohexane with potassium ethylxanthate.

G Reactant1 cis-1,2-Diaminocyclohexane Reaction Reaction Mixture Reactant1->Reaction Reactant2 Potassium ethylxanthate Reactant2->Reaction Solvent Ethanol/Water Solvent->Reaction Heating Reflux Reaction->Heating Product cis-Octahydro-2H- benzimidazole-2-thione Heating->Product Purification Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

Synthetic workflow for cis-Octahydro-2H-benzimidazole-2-thione.

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cis-1,2-diaminocyclohexane in a mixture of ethanol and water.

  • Addition of Reagent: To this solution, add a solution of potassium ethylxanthate in water dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure cis-Octahydro-2H-benzimidazole-2-thione.

Characterization:

The synthesized compound would be characterized by standard analytical techniques:

  • Melting Point: Determined using a melting point apparatus.

  • Spectroscopy:

    • FT-IR: To identify the characteristic functional groups (N-H, C=S).

    • ¹H and ¹³C NMR: To confirm the structure and stereochemistry of the product.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of this compound in the scientific literature. However, the broader class of benzimidazole derivatives is well-known for a wide spectrum of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: Many benzimidazole derivatives are effective against various bacteria and fungi.[12][13][14]

  • Antiviral Activity: Certain derivatives have shown promise as antiviral agents.

  • Anticancer Activity: The benzimidazole scaffold is a key component in several anticancer drugs.[15]

  • Anti-inflammatory and Analgesic Effects: Some benzimidazoles exhibit anti-inflammatory and pain-relieving properties.

  • Anxiolytic Activity: Recent studies have explored the potential of benzimidazole derivatives as anti-anxiety agents.[16]

The mechanism of action for these diverse activities often involves the interaction of the benzimidazole core with various biological targets, such as enzymes and receptors. Given the structural similarity, this compound represents a valuable, yet underexplored, candidate for biological screening and drug discovery programs. Its saturated nature, compared to the aromatic benzimidazoles, could lead to different binding affinities and pharmacological profiles.

G Compound This compound (Unexplored) Antimicrobial Antimicrobial Activity Compound->Antimicrobial Potential Antifungal Antifungal Activity Compound->Antifungal Potential Antiviral Antiviral Activity Compound->Antiviral Potential Anticancer Anticancer Activity Compound->Anticancer Potential AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory Potential

Potential pharmacological activities for future investigation.

Conclusion

This compound is a structurally interesting saturated analog of the pharmacologically significant benzimidazole-2-thione. While a complete experimental characterization is not yet available in the public domain, this guide provides a comprehensive overview of its known and predicted chemical properties, structure, and a plausible synthetic route. The lack of biological data for this compound, contrasted with the broad activity of its aromatic counterparts, highlights a significant opportunity for future research in drug discovery and development. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its potential therapeutic applications.

References

Spectroscopic Profile of Octahydro-2H-benzimidazole-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Octahydro-2H-benzimidazole-2-thione (CAS No. 30086-64-7*), a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. The following sections present a compilation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

**Note: There is a discrepancy in public databases regarding CAS number 30086-64-7. While chemical suppliers and PubChem associate it with this compound, other sources, such as the NIST Chemistry WebBook, link it to (E,E)-3,5-Octadien-2-one. The data presented herein is based on scientific literature for this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: NMR Spectroscopic Data
Nucleus Solvent Frequency Chemical Shift (δ) in ppm Multiplicity Assignment
¹HCDCl₃400 MHz1.28-1.38mCH₂ (Cyclohexyl)
¹³C--Data not available in the reviewed literature.--
Table 2: IR Spectroscopic Data
Technique Medium Wavenumber (cm⁻¹) Assignment
FT-IRNeat3223N-H stretching
FT-IRNeat1513C-N stretching / N-H bending
Table 3: Mass Spectrometry Data
Technique Ionization Mode Calculated m/z Found m/z Formula Adduct
HRMSESI157.0799157.0797C₇H₁₂N₂S[M+H]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of the presented spectroscopic data.

Synthesis of this compound

The compound is synthesized from cis-1,2-diaminocyclohexane. To a solution of cis-1,2-diaminocyclohexane in an aqueous medium, carbon disulfide is added. The reaction mixture is then heated to facilitate the formation of the cyclic thiourea structure of this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is outlined below.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: A flowchart illustrating the general procedure from synthesis to spectroscopic analysis and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz NMR spectrometer.

  • Sample Preparation : The purified compound is dissolved in deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition : Proton NMR spectra are recorded to determine the proton environment in the molecule.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : The analysis is performed on the neat, solid compound.

  • Data Acquisition : The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation : The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Data Acquisition : The mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is measured to confirm the molecular weight and elemental composition of the compound.

Crystal Structure Analysis of Octahydro-2H-benzimidazole-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Octahydro-2H-benzimidazole-2-thione. While a definitive crystal structure for this specific saturated bicyclic thione is not publicly available, this document outlines the established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis based on studies of analogous benzimidazole-2-thione derivatives. The guide is intended to serve as a practical resource for researchers undertaking the structural elucidation of this and related compounds, which are of interest in medicinal chemistry and materials science. We present representative crystallographic data from closely related structures to illustrate the expected format and key parameters. Furthermore, a detailed experimental workflow is visualized to guide researchers through the process of structure determination.

Introduction

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The fusion of a benzene ring with an imidazole moiety creates a versatile scaffold for drug design. The thione-substituted analogue, benzimidazole-2-thione, and its derivatives have attracted significant attention due to their unique chemical properties and potential as therapeutic agents.

The hydrogenation of the benzene ring to yield this compound results in a flexible, non-aromatic bicyclic system. The conformational dynamics of the saturated rings, coupled with the hydrogen bonding capabilities of the thiourea fragment, are expected to significantly influence its solid-state packing and interactions with biological targets. Therefore, single-crystal X-ray diffraction is an indispensable technique for unambiguously determining its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. This guide details the critical steps and data presentation for such an analysis.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the compound to the final refinement of its crystal structure. The following protocols are based on established methods for related benzimidazole-2-thiones.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the reaction of cis-1,2-diaminocyclohexane with carbon disulfide. The resulting crude product must be purified, typically by recrystallization, which also serves as the primary method for obtaining single crystals suitable for X-ray diffraction.

Protocol for Synthesis and Crystallization:

  • Reaction Setup: In a round-bottom flask, dissolve cis-1,2-diaminocyclohexane in a suitable solvent such as ethanol.

  • Reagent Addition: Add carbon disulfide dropwise to the solution at room temperature with constant stirring. An excess of carbon disulfide may be used.

  • Reaction Progression: The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.

  • Crystallization: The purified product is dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an acetonitrile/water mixture). The solution is then allowed to cool slowly to room temperature. The formation of single crystals may be promoted by slow evaporation of the solvent over several days in a loosely covered vial.

X-ray Diffraction Data Collection and Structure Refinement

High-quality single crystals are mounted on a diffractometer for data collection. The resulting diffraction pattern is used to solve and refine the crystal structure.

Protocol for X-ray Diffraction Analysis:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Validation and Deposition: The final refined structure is validated using tools like CHECKCIF. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Data Presentation: Crystallographic Parameters

The following tables present representative crystallographic data for benzimidazole-2-thione and one of its derivatives, illustrating the standard format for reporting such information. While this data is not for this compound, it provides a reference for the expected values and parameters.

Table 1: Crystal Data and Structure Refinement for 1H-Benzimidazole-2(3H)-thione. [1]

ParameterValue
Empirical formulaC₇H₆N₂S
Formula weight150.21
Temperature294 K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/m
Unit cell dimensions
a4.915(1) Å
b8.5590(17) Å
c8.2920(17) Å
α90°
β91.76(3)°
γ90°
Volume348.66(12) ų
Z2
Density (calculated)1.431 Mg/m³
Absorption coefficient0.38 mm⁻¹
F(000)156
Refinement details
R[F² > 2σ(F²)]0.049
wR(F²)0.152
Goodness-of-fit on F²1.00
Reflections collected813
Independent reflections813

Table 2: Selected Bond Lengths and Angles for 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. [2]

Note: The asymmetric unit of this structure contains two crystallographically independent molecules.

Bond/AngleLength (Å) / Angle (°)
Molecule A
S1A - C2A1.670(2)
N1A - C2A1.371(3)
N3A - C2A1.365(3)
N1A - C9A1.391(3)
N1A-C2A-N3A107.8(2)
Molecule B
S1B - C2B1.673(2)
N1B - C2B1.375(3)
N3B - C2B1.362(3)
N1B - C9B1.389(3)
N1B-C2B-N3B108.0(2)

Mandatory Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_finalization Finalization synthesis Chemical Synthesis (e.g., cis-1,2-diaminocyclohexane + CS₂) purification Purification (Recrystallization) synthesis->purification crystals Single Crystal Growth purification->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Unit Cell & Space Group) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation (CHECKCIF) refinement->validation visualization Visualization (ORTEP, etc.) validation->visualization deposition Data Deposition (e.g., CCDC) validation->deposition

Experimental workflow for crystal structure analysis.

Conclusion

The structural elucidation of this compound is a crucial step in understanding its chemical behavior and potential for applications in drug development. Although a published crystal structure is not yet available, the protocols and data presentation formats outlined in this guide provide a robust framework for its determination and analysis. The methodologies derived from studies on aromatic benzimidazole-2-thiones are directly applicable and serve as a reliable starting point for researchers. The successful crystal structure analysis will provide invaluable insights into the conformational preferences and intermolecular interactions of this saturated heterocyclic system, paving the way for its further investigation and utilization.

References

An In-depth Technical Guide to the Physical Properties of Octahydro-2H-benzimidazole-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-2H-benzimidazole-2-thione, a saturated bicyclic thiourea derivative, is a molecule of interest in medicinal chemistry and materials science. Understanding its physical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound. Due to the limited availability of experimental data for this specific molecule, this guide also presents data for the structurally related and well-characterized aromatic analogue, 2-mercaptobenzimidazole, for comparative purposes. Detailed experimental protocols for the determination of key physical properties are also provided to facilitate further research and characterization of this compound.

Chemical Identity and Structure

This compound is the fully saturated counterpart to the aromatic benzimidazole-2-thione. Its structure consists of a cyclohexane ring fused to an imidazolidine-2-thione ring.

  • IUPAC Name: 1,3,3a,4,5,6,7,7a-Octahydro-2H-benzimidazole-2-thione

  • CAS Number: 30086-64-7[1]

  • Molecular Formula: C₇H₁₂N₂S[1]

  • Molecular Weight: 156.25 g/mol [1]

  • Canonical SMILES: C1CCC2C(C1)NC(=S)N2

  • InChI Key: INYFNNKRGLROQV-UHFFFAOYSA-N

Tabulated Physical Properties

Quantitative data for the physical properties of this compound is not extensively reported in the literature. The following table summarizes the available data and provides comparative values for the aromatic analogue, 2-mercaptobenzimidazole.

PropertyThis compound2-Mercaptobenzimidazole (for comparison)
Molecular Formula C₇H₁₂N₂SC₇H₆N₂S
Molecular Weight 156.25 g/mol [1]150.19 g/mol
Melting Point Data not available300-304 °C
Boiling Point Data not available270 °C (decomposes)
Solubility Data not availableSlightly soluble in water. Soluble in ethanol, acetone, and ethyl acetate. Insoluble in benzene and chloroform.
pKa Data not available~9.5 (thiol proton)
Predicted XlogP 1.11.3

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show complex multiplets in the aliphatic region due to the protons on the cyclohexane and imidazolidine rings. The N-H protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals for the aliphatic carbons of the fused ring system. A characteristic downfield signal is expected for the thiocarbonyl carbon (C=S), typically in the range of 180-200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. For this compound, the following characteristic absorption bands are anticipated:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3400-3200 (broad)
C-H stretch (aliphatic)3000-2850
C=S stretch (thiourea)1250-1020

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of cyclic thioureas involves the reaction of a diamine with carbon disulfide. For this compound, this would involve the reaction of cis-1,2-diaminocyclohexane with carbon disulfide.

Materials:

  • cis-1,2-Diaminocyclohexane

  • Carbon disulfide (CS₂)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve cis-1,2-diaminocyclohexane in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of potassium hydroxide to the solution and stir until dissolved.

  • Cool the mixture in an ice bath and slowly add a stoichiometric amount of carbon disulfide dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Diamine cis-1,2-Diaminocyclohexane Mixing Mixing and Cooling Diamine->Mixing CS2 Carbon Disulfide CS2->Mixing KOH Potassium Hydroxide KOH->Mixing Solvent Ethanol Solvent->Mixing Reflux Reflux Mixing->Reflux Workup Acidification & Precipitation Reflux->Workup Filtration Filtration Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Octahydro-2H- benzimidazole-2-thione Recrystallization->Product

General synthesis workflow for this compound.
Melting Point Determination

The melting point is a crucial indicator of purity.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]

  • Place the capillary tube in the heating block of the melting point apparatus.[2]

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁ - T₂. A narrow range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination

A qualitative and quantitative assessment of solubility is vital for applications in drug delivery and formulation.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

Qualitative Procedure:

  • Add approximately 10 mg of the compound to 1 mL of the chosen solvent in a small test tube.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually observe if the solid dissolves completely. Classify as soluble, partially soluble, or insoluble.

Quantitative Procedure (Shake-Flask Method):

  • Add an excess amount of the compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Allow the suspension to settle, and then filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.[3]

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.[3]

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Add Internal Standard (optional) B->C D Insert Sample into NMR Spectrometer C->D E Acquire 1H and 13C Spectra D->E F Fourier Transform E->F G Phasing and Baseline Correction F->G H Interpret Chemical Shifts, Coupling Constants, and Integration G->H

Workflow for NMR spectroscopic analysis.
IR Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in the molecule.[4]

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the IR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

While specific experimental data on the physical properties of this compound is currently limited, this guide provides a foundational understanding of its expected characteristics based on its chemical structure and comparison with related compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to thoroughly characterize this compound. Further investigation into the physical and chemical properties of this compound will be crucial for unlocking its full potential in various scientific and industrial applications.

References

Tautomerism in Cyclic Thiourea Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical behavior and biological activity of many heterocyclic compounds. In the realm of medicinal chemistry and drug development, understanding and controlling the tautomeric preferences of bioactive molecules is of paramount importance. Cyclic thiourea derivatives, a class of compounds with a diverse range of pharmacological activities, exhibit prominent thione-thiol tautomerism. This technical guide provides a comprehensive overview of the core principles of tautomerism in cyclic thiourea compounds, detailing experimental and computational methodologies for its investigation. It further explores the synthesis of these compounds and the implications of their tautomeric states on biological activity, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction to Thione-Thiol Tautomerism in Cyclic Thioureas

Cyclic thioureas can exist in two primary tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH). This equilibrium is dynamic and influenced by a variety of factors including the solvent, temperature, pH, and the electronic and steric nature of substituents on the thiourea ring.[1] The cyclic nature of these compounds can impose conformational constraints that further influence the position of the tautomeric equilibrium compared to their acyclic counterparts.

The thione tautomer is generally more prevalent in aqueous solutions for simple thiourea.[2] However, the relative stability can be shifted towards the thiol form by various factors. The ability of the thiol form to participate in hydrogen bonding and its potential for aromaticity in certain heterocyclic systems can stabilize this tautomer. The interplay between these tautomers is critical as it can significantly alter the molecule's shape, polarity, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets such as enzymes and receptors.

Synthesis of Cyclic Thiourea Derivatives

The synthesis of cyclic thioureas is well-established and typically involves the reaction of a diamine with a source of the thiocarbonyl group.

A common method for preparing cyclic thioureas is through the transamidation of thiourea with a suitable diamine.[2] For instance, ethylene thiourea, a five-membered cyclic thiourea, is synthesized by treating ethylenediamine with carbon disulfide.[2] N,N'-disubstituted thioureas can be prepared by coupling two amines with thiophosgene.[2] These methods offer versatile routes to a wide array of cyclic thiourea derivatives with varying ring sizes and substitution patterns, allowing for the systematic study of the structure-tautomerism-activity relationship. The synthesis of N-substituted thioureas can also be achieved through the reaction of isothiocyanates with amines.[3]

Quantitative Analysis of Tautomeric Equilibrium

The quantitative determination of the tautomeric ratio is crucial for understanding the physicochemical properties and biological activity of cyclic thiourea compounds. While specific quantitative data for a wide range of cyclic thioureas is not abundantly available in the literature, the principles of analysis are well-established. The following table summarizes hypothetical quantitative data for representative cyclic thiourea structures to illustrate the influence of various factors on the tautomeric equilibrium.

Compound NameRing SizeSubstituent (R)SolventTautomer Ratio (Thione:Thiol)Keq ([Thiol]/[Thione])Reference
Ethylene thiourea5-memberedHDMSO-d695:50.05Hypothetical
Ethylene thiourea5-memberedHMethanol90:100.11Hypothetical
N-phenylethylene thiourea5-memberedPhenylDMSO-d685:150.18Hypothetical
Propylene thiourea6-memberedHDMSO-d692:80.09Hypothetical
Propylene thiourea6-memberedHMethanol88:120.14Hypothetical
N-methylpropylene thiourea6-memberedMethylDMSO-d690:100.11Hypothetical

Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative tautomeric data. Actual experimental values would need to be determined for specific compounds.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibria relies on spectroscopic techniques that can distinguish between the thione and thiol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H NMR spectroscopy is a powerful tool for quantifying tautomeric ratios in solution. The thione and thiol tautomers will have distinct proton signals, particularly for the N-H and S-H protons. The integration of these signals allows for the direct determination of the relative concentrations of each tautomer.

Detailed Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the cyclic thiourea compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a final concentration of approximately 10-20 mM. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • NMR Acquisition:

    • Acquire a one-dimensional 1H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Carefully phase and baseline correct the spectrum.

    • Identify the characteristic signals for the N-H protons of the thione tautomer and the S-H proton of the thiol tautomer. In some cases, other protons in the vicinity of the tautomeric functional group may also show distinct chemical shifts for each tautomer.

    • Integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values. The equilibrium constant (Keq) can then be calculated as the ratio of the thiol tautomer concentration to the thione tautomer concentration.[4]

UV-Vis Spectroscopy

Principle: The thione and thiol tautomers of cyclic thioureas exhibit different electronic transitions and therefore have distinct absorption maxima in their UV-Vis spectra. The C=S chromophore of the thione form typically absorbs at a longer wavelength compared to the chromophoric system of the thiol form.[5]

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the cyclic thiourea compound of known concentration in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, water).[6]

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity of the compound.

  • UV-Vis Measurement:

    • Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

    • Use the pure solvent as a reference.

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the thione and thiol tautomers. For thiourea itself, absorption bands at 236 nm and around 200 nm have been used to establish the tautomer ratio.[5]

    • If the molar absorptivities of the pure tautomers are known or can be estimated (e.g., by using model compounds that are "locked" in one tautomeric form), the concentration of each tautomer in the equilibrium mixture can be determined using the Beer-Lambert law at two different wavelengths.

    • The tautomer ratio and the equilibrium constant (Keq) can then be calculated from the determined concentrations.

Computational Chemistry in Tautomerism Studies

Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are invaluable tools for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium.[7]

Methodology Overview:

  • Model Building: Construct 3D models of the thione and thiol tautomers of the cyclic thiourea of interest.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in different solvents using a suitable level of theory and basis set (e.g., B3LYP/6-31G*). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[8]

  • Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures.

  • Equilibrium Constant Prediction: The relative energies of the tautomers can be used to predict the tautomeric equilibrium constant (Keq) using the equation: ΔG = -RTln(Keq).

Visualizing Workflows and Relationships

Experimental Workflow for Tautomer Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Tautomer Analysis cluster_data Data Interpretation Synthesis Synthesize Cyclic Thiourea Derivative NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Characterization UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Characterization Computational Computational Chemistry (DFT) Synthesis->Computational Characterization Quantification Determine Tautomer Ratio and Keq NMR->Quantification UV_Vis->Quantification Computational->Quantification Prediction Structure_Activity Correlate with Biological Activity Quantification->Structure_Activity

Caption: General experimental workflow for the synthesis and tautomeric analysis of cyclic thiourea compounds.

Factors Influencing Thione-Thiol Equilibrium

tautomer_equilibrium_factors cluster_factors Influencing Factors Equilibrium Thione-Thiol Equilibrium Solvent Solvent Polarity & H-bonding Equilibrium->Solvent Substituents Electronic & Steric Effects of Substituents Equilibrium->Substituents Ring Ring Size & Conformational Strain Equilibrium->Ring pH pH of Medium Equilibrium->pH Temp Temperature Equilibrium->Temp

Caption: Key factors that influence the thione-thiol tautomeric equilibrium in cyclic thiourea compounds.

Biological Implications of Tautomerism

The tautomeric state of a cyclic thiourea can have profound effects on its biological activity. The different electronic and steric profiles of the thione and thiol tautomers can lead to different binding affinities and selectivities for biological targets. For instance, the hydrogen bonding capacity of the two forms is distinct; the thione tautomer has two N-H hydrogen bond donors and a C=S hydrogen bond acceptor, while the thiol tautomer has one N-H donor, one S-H donor, and a C=N acceptor. This can dramatically alter the interaction with a protein binding site.

While specific signaling pathways directly modulated by the tautomeric state of cyclic thioureas are not extensively detailed in the literature, the broad spectrum of biological activities reported for these compounds, including antibacterial, antifungal, and anticancer effects, suggests that tautomerism is a key determinant of their mechanism of action.[1] For drug development professionals, the ability to predict and control the predominant tautomeric form in a physiological environment is a critical step in designing more potent and selective drug candidates.

Conclusion

The thione-thiol tautomerism of cyclic thiourea compounds is a multifaceted phenomenon with significant implications for their chemical properties and biological function. A thorough understanding of the factors governing this equilibrium and the application of appropriate analytical and computational tools are essential for the rational design and development of novel cyclic thiourea-based drugs. This guide has provided a foundational overview of the key concepts, experimental protocols, and theoretical approaches for studying tautomerism in this important class of heterocyclic compounds, aiming to facilitate further research and innovation in this field.

References

"solubility of Octahydro-2H-benzimidazole-2-thione in common solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the solubility of 2-Mercaptobenzimidazole (MBI), the aromatic precursor to Octahydro-2H-benzimidazole-2-thione. Due to the limited availability of experimental data for this compound, the solubility data and experimental protocols for the structurally related and widely studied compound, 2-Mercaptobenzimidazole, are presented herein. This information serves as a valuable reference point for understanding the potential solubility characteristics of its saturated analogue.

Quantitative Solubility Data

The solubility of 2-Mercaptobenzimidazole was experimentally determined in twelve common organic solvents at temperatures ranging from 278.15 K to 318.15 K.[1][2] The data reveals that solubility increases with temperature across all tested solvents. The mole fraction solubility (x) of 2-Mercaptobenzimidazole is summarized in the table below.

Table 1: Mole Fraction Solubility (x) of 2-Mercaptobenzimidazole in Various Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanoln-PropanolIsopropanol1-ButanolAcetone2-ButanoneEthyl AcetateAcetonitrileTolueneCyclohexane1,4-Dioxane
278.150.01290.00990.00750.00530.00610.02690.01890.00490.00390.00070.00030.0335
283.150.01510.01180.00890.00630.00730.03150.02240.00590.00470.00090.00040.0393
288.150.01760.01400.01050.00750.00870.03680.02640.00710.00560.00110.00050.0459
293.150.02050.01650.01240.00890.01040.04300.03110.00850.00670.00140.00060.0535
298.150.02380.01940.01460.01050.01230.05010.03660.01020.00800.00170.00070.0621
303.150.02760.02270.01720.01240.01460.05820.04290.01220.00960.00210.00090.0719
308.150.03190.02650.02020.01460.01730.06740.05020.01450.01140.00260.00110.0831
313.150.03680.03090.02360.01720.02030.07790.05850.01720.01360.00320.00140.0958
318.150.04240.03590.02760.02020.02380.08980.06810.02040.01610.00390.00170.1103

Data sourced from the Journal of Chemical & Engineering Data.[1][2]

Based on the experimental data, the solubility of 2-Mercaptobenzimidazole at the studied temperatures follows this descending order in the tested solvents: 1,4-dioxane > acetone > 2-butanone > methanol > ethanol > n-propanol > 1-butanol > isopropanol > ethyl acetate > acetonitrile > toluene > cyclohexane.[1][2]

Qualitative solubility information indicates that 2-Mercaptobenzimidazole is also soluble in ether.[3] It is reported to be sparingly soluble to insoluble in water.[3][4][5]

Experimental Protocols

The quantitative solubility data presented above was determined using the isothermal saturation method, a variation of the widely recognized shake-flask technique.[1][2][6] This method is a reliable approach for determining thermodynamic solubility.[7]

2.1. Isothermal Saturation Method

The core principle of this method is to create a saturated solution of the solute in the solvent at a constant temperature and then determine the concentration of the solute in the solution.

Materials and Apparatus:

  • 2-Mercaptobenzimidazole (solute)

  • Selected solvents (e.g., methanol, ethanol, acetone, etc.)

  • Jacketed glass vessel

  • Magnetic stirrer

  • Thermostatic water bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Temperature Control: The jacketed glass vessel is connected to a thermostatic water bath to maintain a constant, predetermined temperature.

  • Sample Preparation: An excess amount of 2-Mercaptobenzimidazole is added to a known volume of the chosen solvent in the glass vessel. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

  • Equilibration: The mixture is continuously stirred using a magnetic stirrer for a sufficient period to ensure that equilibrium is reached between the dissolved solute and the undissolved solid. This typically requires several hours.

  • Sampling: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a syringe.

  • Filtration: The withdrawn sample is immediately filtered through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis: The concentration of 2-Mercaptobenzimidazole in the filtered solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is used to correlate the analytical signal to the concentration.

  • Data Collection: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the isothermal saturation method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to solvent in a jacketed vessel C Stir mixture continuously to achieve equilibrium A->C B Set and maintain constant temperature via thermostatic bath B->C D Allow solid to settle after stopping stirring C->D E Withdraw supernatant sample D->E F Filter sample to remove undissolved solid E->F G Analyze filtrate concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

References

The Formation of Octahydro-2H-benzimidazole-2-thione: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Octahydro-2H-benzimidazole-2-thione, a cyclic thiourea derivative of significant interest in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data for the synthesis of this heterocyclic compound.

Core Synthesis and Reaction Mechanism

The formation of this compound is primarily achieved through the condensation reaction of cis-1,2-diaminocyclohexane with a thiocarbonyl source, most commonly carbon disulfide (CS₂) or a derivative such as potassium ethyl xanthate. The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization.

The mechanism can be delineated into the following key steps:

  • Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of one of the amino groups of cis-1,2-diaminocyclohexane on the electrophilic carbon atom of the thiocarbonyl source. In the case of carbon disulfide, this results in the formation of a dithiocarbamate intermediate.

  • Intramolecular Cyclization: The second amino group of the cyclohexane diamine then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon of the dithiocarbamate. This step leads to the formation of a tetrahedral intermediate.

  • Elimination and Ring Closure: The reaction concludes with the elimination of a small molecule to yield the stable five-membered cyclic thiourea ring. When carbon disulfide is used, this typically involves the loss of a molecule of hydrogen sulfide (H₂S). If a xanthate is employed, the leaving group is related to the xanthate structure. Acidification can facilitate this final ring-closing step.

The cis stereochemistry of the diaminocyclohexane is crucial as it pre-organizes the molecule for the intramolecular cyclization, leading to the formation of the fused ring system.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product diamine cis-1,2-Diaminocyclohexane dithiocarbamate Dithiocarbamate Intermediate diamine->dithiocarbamate Nucleophilic Attack cs2 Carbon Disulfide (CS₂) cs2->dithiocarbamate product This compound dithiocarbamate->product Intramolecular Cyclization & Elimination

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is detailed below, adapted from general procedures for the synthesis of cyclic thioureas.

Materials:

  • cis-1,2-Diaminocyclohexane

  • Potassium ethyl xanthate

  • Ethanol

  • Water

  • Glacial acetic acid

  • Lithium hydroxide monohydrate

Procedure:

Stage 1: Formation of the Intermediate

  • To a round-bottom flask, add cis-1,2-diaminocyclohexane (9.24 mmol), potassium ethyl xanthate (1.7 g, 11.09 mmol), and lithium hydroxide monohydrate in 30 mL of ethanol and 1 mL of water.

  • Heat the mixture under reflux for 4 hours.

Stage 2: Cyclization and Precipitation

  • After the reflux period, cool the reaction mixture to 20°C.

  • Adjust the pH of the solution to 3.5 by the dropwise addition of glacial acetic acid with stirring.

  • Continue stirring for 30 minutes to allow for complete precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

experimental_workflow start Start reactants Combine cis-1,2-diaminocyclohexane, potassium ethyl xanthate, LiOH·H₂O, ethanol, and water start->reactants reflux Reflux for 4 hours reactants->reflux cool Cool to 20°C reflux->cool acidify Adjust pH to 3.5 with glacial acetic acid cool->acidify stir Stir for 30 minutes acidify->stir filter Filter and wash with cold water stir->filter dry Dry the product filter->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Spectroscopic data for the closely related 1H-benzo[d]imidazole-2(3H)-thione is provided for comparison.

ParameterValue / Data
Reactants cis-1,2-Diaminocyclohexane, Carbon Disulfide or Potassium Ethyl Xanthate
Solvent Ethanol/Water
Reaction Temperature Reflux
Reaction Time 4 hours
Yield 70%[1]
Melting Point Not available for the octahydro derivative. For 1H-benzo[d]imidazole-2(3H)-thione: 201-202 °C[2]
Mass Spectrometry (MS) GC-MS data available for this compound[3]
¹H-NMR (DMSO-d₆, δ ppm) For 1H-benzo[d]imidazole-2(3H)-thione: 12.20 (s, 2H, NH), 7.19 (m, 2H, Ar-H), 7.10 (m, 2H, Ar-H)[2]
¹³C-NMR (DMSO-d₆, δ ppm) For 1H-benzo[d]imidazole-2(3H)-thione: 168.9 (C=S), 130.1 (C), 129.8 (C), 124.3 (CH), 122.3 (CH), 114.3 (CH), 108.5 (CH)[2]
Infrared (IR, KBr, cm⁻¹) For 1H-benzo[d]imidazole-2(3H)-thione: 3450 (NH), 1716 (C=O, from a derivative), 1591 (C=C)[2]

Conclusion

The synthesis of this compound is a robust and efficient process, relying on the well-established reaction between a diamine and a thiocarbonyl source. The mechanism is characterized by a straightforward nucleophilic addition-cyclization pathway. The provided experimental protocol offers a reliable method for obtaining this compound in good yield. The quantitative data, while supplemented with data from analogous structures, provides a solid foundation for the characterization of this important heterocyclic compound. This guide serves as a valuable resource for researchers engaged in the synthesis and application of benzimidazole-based molecules.

References

An In-depth Technical Guide to the Chemical Stability and Degradation of Octahydro-2H-benzimidazole-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the chemical stability and degradation of Octahydro-2H-benzimidazole-2-thione is limited in publicly available literature. This guide is therefore a predictive analysis based on the known chemical properties of its core functional groups: a saturated benzimidazole ring system (a cyclic diamine) and a cyclic thiourea. The proposed degradation pathways and experimental protocols are based on established chemical principles and data from analogous structures.

Introduction

This compound is a heterocyclic compound featuring a saturated bicyclic amine structure fused with a thiourea moiety. Its stability is a critical parameter for its potential applications in drug development and other scientific research, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities. This guide provides a comprehensive overview of the potential chemical stability and degradation pathways of this compound, along with recommended experimental protocols for its assessment.

Predicted Chemical Stability Profile

The chemical stability of this compound is primarily influenced by the reactivity of the thiourea group and the saturated diamine core. The thiourea moiety is susceptible to oxidation and hydrolysis, while the saturated heterocyclic ring is generally more stable but can be subject to ring-opening under harsh conditions.

Susceptibility to Degradation
  • Oxidative Degradation: The thiourea group is readily oxidized. Common oxidizing agents such as hydrogen peroxide, metal ions, or even atmospheric oxygen can lead to the formation of disulfide-bridged dimers, sulfinic acids, sulfonic acids, and ultimately, the corresponding urea derivative (Octahydro-2H-benzimidazol-2-one) and inorganic sulfate.

  • Hydrolytic Degradation: The C=S bond in the thiourea moiety is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of cis-1,2-diaminocyclohexane and carbonyl sulfide (which would further hydrolyze to carbon dioxide and hydrogen sulfide). The rate of hydrolysis is expected to be pH-dependent.

  • Photodegradation: While specific data is unavailable, compounds containing sulfur and amine functionalities can be susceptible to photodegradation. Exposure to UV light could potentially catalyze oxidative pathways or lead to radical-mediated degradation.

  • Thermal Degradation: The saturated ring system suggests a relatively high thermal stability. However, at elevated temperatures, decomposition could occur, potentially leading to fragmentation of the molecule.

Potential Degradation Pathways

Based on the known reactivity of thioureas and cyclic amines, the following degradation pathways for this compound are proposed.

Oxidative Degradation Pathway

Oxidation is anticipated to be a primary degradation route. The sulfur atom of the thiourea is the most likely site of initial attack.

Oxidative Degradation Pathway This compound This compound Formamidine_disulfide_dimer Formamidine Disulfide Dimer This compound->Formamidine_disulfide_dimer Mild Oxidation Sulfinic_acid Sulfinic Acid Intermediate This compound->Sulfinic_acid [O] Sulfonic_acid Sulfonic Acid Intermediate Sulfinic_acid->Sulfonic_acid [O] Octahydro-2H-benzimidazol-2-one Octahydro-2H-benzimidazol-2-one Sulfonic_acid->Octahydro-2H-benzimidazol-2-one Desulfonation cis-1,2-diaminocyclohexane cis-1,2-diaminocyclohexane Octahydro-2H-benzimidazol-2-one->cis-1,2-diaminocyclohexane Hydrolysis

A plausible oxidative degradation pathway for this compound.
Hydrolytic Degradation Pathway

Hydrolysis is expected to cleave the thiourea ring, leading to the formation of the parent diamine.

Hydrolytic Degradation Pathway This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate H2O (Acid/Base catalysis) cis-1,2-diaminocyclohexane cis-1,2-diaminocyclohexane Intermediate->cis-1,2-diaminocyclohexane COS Carbonyl Sulfide Intermediate->COS CO2_H2S Carbon Dioxide + Hydrogen Sulfide COS->CO2_H2S H2O

A potential hydrolytic degradation pathway for this compound.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of stability data that would be generated from forced degradation studies. These tables are for illustrative purposes to guide researchers in presenting their findings.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradants Identified
Acidic Hydrolysis 0.1 M HCl7 days6015.2cis-1,2-diaminocyclohexane
Basic Hydrolysis 0.1 M NaOH7 days6025.8cis-1,2-diaminocyclohexane
Oxidative 3% H₂O₂24 hours2545.5Octahydro-2H-benzimidazol-2-one, Dimer
Thermal Dry Heat14 days805.1Minor unidentified peaks
Photolytic ICH Q1B1.2 million lux hours258.9Octahydro-2H-benzimidazol-2-one

Table 2: pH-Rate Profile for Hydrolysis (Hypothetical)

pHk (s⁻¹) at 60°Ct₁/₂ (days)
2.01.5 x 10⁻⁷53.4
4.05.2 x 10⁻⁸154.1
7.08.9 x 10⁻⁹900.2
9.02.1 x 10⁻⁷38.2
12.09.8 x 10⁻⁷8.2

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following are recommended protocols for assessing the stability of this compound.

General Experimental Workflow

Experimental Workflow Start Start: Pure Compound Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Time-point Sampling Stress->Sampling Analysis Analytical Testing (HPLC-UV/MS, LC-MS) Sampling->Analysis Data Data Analysis (% Degradation, Kinetics) Analysis->Data Identification Degradant Identification (MS/MS, NMR) Analysis->Identification Report Generate Stability Report Data->Report Identification->Report

A general workflow for conducting forced degradation studies.
Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for up to 7 days.

    • At specified time points (e.g., 0, 6, 24, 48 hours, and 7 days), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for up to 7 days.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis. Quenching of the reaction with sodium bisulfite may be necessary.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C.

    • At specified time points (e.g., 1, 3, 7, and 14 days), withdraw a sample, dissolve it in the solvent, and analyze.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

Analytical Methodology

A stability-indicating analytical method is essential to separate the parent compound from its degradation products.[1]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is recommended.[1]

    • Column: C18, 250 mm x 4.6 mm, 5 µm.[1]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 240 nm.[2]

    • Column Temperature: 30°C.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the degradation products, LC-MS and LC-MS/MS should be employed. This will provide molecular weight and fragmentation data for structural elucidation.

Conclusion

This technical guide provides a predictive framework for understanding the chemical stability and degradation of this compound. The primary degradation pathways are anticipated to be oxidation and hydrolysis of the thiourea moiety. The provided experimental protocols offer a robust starting point for researchers to perform comprehensive stability studies. It is imperative that these predictive analyses are substantiated with rigorous experimental data to fully characterize the stability profile of this compound.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antioxidant Activity of Benzimidazole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Benzimidazole-2-thione Derivatives as Antioxidants in vitro

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on research conducted on various benzimidazole-2-thione derivatives. Specific data for Octahydro-2H-benzimidazole-2-thione was not available in the reviewed literature. The methodologies and potential antioxidant mechanisms described herein are expected to be applicable, but empirical validation for the specific compound is recommended.

Introduction

Benzimidazole-2-thione derivatives have emerged as a significant class of heterocyclic compounds with a wide array of biological activities, including notable antioxidant properties.[1] Their ability to scavenge free radicals and inhibit oxidative stress makes them promising candidates for the development of therapeutic agents against diseases associated with oxidative damage.[2][3] The core structure of benzimidazole-2-thione allows for various substitutions, leading to a diverse library of compounds with potentially enhanced antioxidant efficacy. These derivatives are thought to exert their antioxidant effects through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer (SET).[3][4] This document provides detailed protocols for assessing the in vitro antioxidant activity of these compounds using common assays such as DPPH, ABTS, and lipid peroxidation inhibition.

Data Presentation

The antioxidant activities of various benzimidazole-2-thione derivatives from the literature are summarized below. These tables provide a comparative overview of their radical scavenging and lipid peroxidation inhibitory effects.

Table 1: Radical Scavenging Activity of Benzimidazole-2-thione Derivatives

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione (5)Lipid Peroxidation64 ± 10--
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione (6)Lipid Peroxidation73 ± 29--
N,N'-disubstituted benzimidazole-2-thione hydrazides (5, 6, 7)Lipid Peroxidation< 100--
Fluorophenyl benzimidazole analogs (12-14)Antioxidant Activity1.2 - 6.6--
Dihydroxyphenyl analogs (6-9)Urease Inhibitory3.10 - 5.90--

Data sourced from multiple studies on benzimidazole-2-thione derivatives.[5][6] The specific IC50 values are for the cited compounds and not for this compound.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are adapted from established methods used in the evaluation of benzimidazole-2-thione derivatives.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (Benzimidazole-2-thione derivative)

  • Reference standard (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.[2]

  • Sample Preparation: Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., DMSO, ethanol). Create a series of dilutions of the stock solution to be tested.

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution to the wells of a 96-well plate.

    • Add 200 µL of the freshly prepared DPPH working solution to each well.

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity (%RSA) is calculated using the following formula: %RSA = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the %RSA against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.[2]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Test compound

  • Reference standard (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[2]

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and reference standard.

  • Assay Procedure:

    • Add 5 µL of the sample or standard solution to the wells of a 96-well plate.[9]

    • Add 200 µL of the diluted ABTS•+ solution to each well.[9]

    • Mix and incubate at room temperature for 5-60 minutes (incubation time may need optimization).[2][9]

  • Measurement: Read the absorbance at 734 nm.[9]

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often using a lipid source like lecithin or liver microsomes. The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.[2]

Materials:

  • Lecithin or rat liver microsomes

  • Ferrous sulfate (FeSO4) or another pro-oxidant

  • Tris-HCl buffer

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Test compound

  • Reference standard (e.g., Quercetin, Trolox)

Protocol:

  • Induction of Lipid Peroxidation:

    • Prepare a suspension of lecithin or liver microsomes in Tris-HCl buffer.

    • Add the test compound or reference standard at various concentrations.

    • Initiate lipid peroxidation by adding a pro-oxidant like FeSO4.

    • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution of TCA.

    • Add TBA solution and heat the mixture in a boiling water bath for a set time (e.g., 20 minutes) to allow the formation of the MDA-TBA adduct.[2]

    • Cool the samples and centrifuge to pellet any precipitate.[2]

  • Measurement: Measure the absorbance of the supernatant at 532 nm.[2]

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (with the pro-oxidant but without the antioxidant).

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (this compound) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS Lipid_Peroxidation Lipid Peroxidation Assay Compound->Lipid_Peroxidation Standard Reference Standard (e.g., Trolox) Standard->DPPH Standard->ABTS Standard->Lipid_Peroxidation Reagents Assay Reagents (DPPH, ABTS, etc.) Reagents->DPPH Reagents->ABTS Reagents->Lipid_Peroxidation Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement Lipid_Peroxidation->Measurement Calculation Calculate % Inhibition & IC50 Values Measurement->Calculation Comparison Compare with Standard Calculation->Comparison

Caption: Workflow for evaluating in vitro antioxidant activity.

Putative Antioxidant Mechanism of Benzimidazole-2-thiones

G cluster_mechanism Antioxidant Mechanisms cluster_hat cluster_set BZT Benzimidazole-2-thione Derivative Radical Free Radical (R•) BZT_Radical Benzimidazole-2-thione Radical (BZT•) BZT->BZT_Radical H• donation BZT_Radical_Cation BZT•+ BZT->BZT_Radical_Cation e- donation Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical H• acceptance Radical_Anion R- Radical->Radical_Anion e- acceptance

Caption: Potential antioxidant mechanisms of action.

References

Application Notes and Protocols: Octahydro-2H-benzimidazole-2-thione as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-2H-benzimidazole-2-thione, a saturated bicyclic thiourea, presents a potentially versatile yet underexplored ligand scaffold in coordination chemistry. Its structure, featuring a cis-fused cyclohexane ring, imparts conformational rigidity, while the thiourea moiety offers a soft sulfur donor and two nitrogen atoms, enabling various coordination modes. This document provides an overview of its synthesis, potential coordination behavior, and prospective applications, drawing parallels with well-studied thiourea and benzimidazole-2-thione analogues. Due to the limited specific literature on this compound metal complexes, some protocols and applications are presented as general methodologies adaptable for this specific ligand.

Ligand Properties and Potential Coordination Modes

This compound can exist in thione-thiol tautomeric forms, although the thione form is generally predominant in the solid state and in solution. The key donor atom is the exocyclic sulfur, which is a soft donor and readily coordinates to soft and borderline metal ions such as Ag(I), Au(I), Pd(II), Pt(II), Cu(I), and Hg(II). The nitrogen atoms of the imidazole ring are harder donors and could potentially coordinate to harder metal centers or act as bridging atoms.

Potential Coordination Modes:

  • Monodentate S-coordination: The most common coordination mode for thiourea-type ligands, forming linear, trigonal, or tetrahedral complexes.

  • Bridging S-coordination: The sulfur atom can bridge two metal centers, leading to the formation of polynuclear complexes.

  • N,S-Chelation: Although less common for simple thioureas, chelation involving one nitrogen and the sulfur atom is possible, particularly in deprotonated forms of the ligand.

Synthesis of this compound

A plausible synthetic route to cis-Octahydro-2H-benzimidazole-2-thione involves the reaction of cis-1,2-diaminocyclohexane with a source of the thiocarbonyl group. One reported method utilizes potassium ethylxanthate.[1]

Experimental Protocol: Synthesis of cis-Octahydro-2H-benzimidazole-2-thione

Materials:

  • cis-1,2-Diaminocyclohexane

  • Potassium ethylxanthate

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve cis-1,2-diaminocyclohexane in a mixture of ethanol and water.

  • Add a stoichiometric amount of potassium ethylxanthate to the solution.

  • Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure cis-Octahydro-2H-benzimidazole-2-thione.

Characterization:

The synthesized ligand should be characterized by:

  • Melting Point: To determine purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry.

  • FT-IR Spectroscopy: To identify the characteristic C=S stretching vibration.

  • Mass Spectrometry: To confirm the molecular weight.

General Protocols for the Synthesis of Metal Complexes

The following are general procedures for the synthesis of transition metal complexes with thiourea-type ligands, which can be adapted for this compound.

Protocol 1: Synthesis of a Generic M(L)₂Cl₂ Complex (M = Pd, Pt)

Materials:

  • This compound (L)

  • K₂PdCl₄ or K₂PtCl₄

  • Ethanol or Methanol

  • Water

Procedure:

  • Dissolve the metal salt (e.g., K₂PdCl₄) in water.

  • Dissolve two equivalents of this compound in a minimal amount of hot ethanol.

  • Add the ligand solution dropwise to the stirred aqueous solution of the metal salt.

  • A precipitate should form immediately or upon cooling.

  • Stir the reaction mixture at room temperature for a few hours to ensure complete reaction.

  • Filter the precipitate, wash with water, then with a small amount of cold ethanol, and finally with diethyl ether.

  • Dry the complex in a desiccator over silica gel.

Protocol 2: Synthesis of a Generic [Ag(L)₂]NO₃ Complex

Materials:

  • This compound (L)

  • Silver nitrate (AgNO₃)

  • Methanol

Procedure:

  • Dissolve silver nitrate in methanol.

  • Dissolve two equivalents of this compound in methanol.

  • Slowly add the ligand solution to the silver nitrate solution with constant stirring.

  • The complex may precipitate out or can be obtained by slow evaporation of the solvent.

  • Filter the solid, wash with a small amount of cold methanol, and dry in the dark.

Data Presentation

Table 1: Selected FT-IR Spectroscopic Data (cm⁻¹) for the Ligand and its Potential Complexes

Compoundν(N-H)ν(C=S)ν(M-S)
L -
[Pd(L)₂Cl₂]
[Pt(L)₂Cl₂]
[Ag(L)₂]NO₃

L = this compound

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for the Ligand and its Diamagnetic Complexes

CompoundN-HC-H (cyclohexane)C-H (imidazole)
L
[Pd(L)₂Cl₂]
[Pt(L)₂Cl₂]

Spectra would typically be recorded in a suitable deuterated solvent like DMSO-d₆.

Table 3: Hypothetical Crystal Structure Data for a Metal Complex

Parameter[M(L)₂X₂]
Crystal system
Space group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
M-S bond length (Å)
S-M-S bond angle (°)
N-C-S bond angle (°)

Potential Applications

Based on the known applications of related thiourea and benzimidazole-2-thione complexes, the coordination compounds of this compound could be explored in the following areas:

  • Catalysis: Metal complexes of thiourea derivatives have been investigated as catalysts in various organic transformations, including cross-coupling reactions and hydrogenations. The specific stereochemistry of the octahydro- ligand could be beneficial in asymmetric catalysis.

  • Medicinal Chemistry: Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3] The mechanism of action is often attributed to their ability to interact with biomolecules containing soft donor atoms, such as sulfur in cysteine residues of proteins. The increased lipophilicity of the octahydro- ligand compared to its aromatic counterpart could enhance cellular uptake.

  • Materials Science: The ability of thiourea ligands to form stable complexes and extended networks makes them interesting for the development of new materials with specific optical or electronic properties.

Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis, potential coordination modes, and a hypothetical catalytic cycle involving an this compound metal complex.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_product Product cis-1,2-Diaminocyclohexane cis-1,2-Diaminocyclohexane Reaction Reaction cis-1,2-Diaminocyclohexane->Reaction + Potassium ethylxanthate Potassium ethylxanthate Potassium ethylxanthate->Reaction + Ethanol/Water Ethanol/Water Ethanol/Water->Reaction Reflux Reflux Reflux->Reaction HCl (acidification) HCl (acidification) HCl (acidification)->Reaction This compound This compound Reaction->this compound yields

Caption: Synthetic pathway for this compound.

G Potential Coordination Modes cluster_modes Coordination Modes L This compound (L) Monodentate Monodentate (S-coordination) L->Monodentate Bridging Bridging (μ-S) L->Bridging Chelating Chelating (N,S-coordination) L->Chelating M Metal Center (M) Monodentate->M Bridging->M Chelating->M

Caption: Possible coordination modes of the ligand with a metal center.

G Hypothetical Catalytic Cycle Catalyst [M(L)n] (Active Catalyst) Intermediate1 [M(L)n(A)] Catalyst->Intermediate1 + A SubstrateA Substrate A SubstrateB Substrate B Intermediate2 [M(L)n(A)(B)] Intermediate1->Intermediate2 + B Intermediate2->Catalyst - P Product Product P Intermediate2->Product

Caption: A generalized catalytic cycle involving a metal complex.

Conclusion

This compound represents an intriguing ligand for the development of new coordination complexes. While specific experimental data on its metal complexes are currently scarce, the general principles of thiourea coordination chemistry provide a solid foundation for future research. The protocols and conceptual frameworks presented here are intended to guide researchers in the synthesis, characterization, and exploration of the potential applications of metal complexes derived from this promising ligand. Further investigation is warranted to elucidate the precise coordination behavior and to unlock the potential of these compounds in catalysis, medicine, and materials science.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Octahydro-2H-benzimidazole-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-2H-benzimidazole-2-thione is a heterocyclic compound containing both imidazole and thione moieties. Structures incorporating an imidazole ring are recognized for their antioxidant properties, which are often investigated in various experimental systems.[1] The presence of a sulfur-containing group can also contribute significantly to a molecule's antioxidant and radical scavenging activities.[2][3] The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development, as oxidative stress is implicated in a wide range of diseases.[4]

This document provides detailed protocols for assessing the antioxidant capacity of this compound using two widely accepted and robust in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Principle of the Assays

Both the DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it.[5][6] The reduction of the radical is observed as a color change, which can be quantified spectrophotometrically. The degree of color change is proportional to the antioxidant's radical scavenging activity.[7]

  • DPPH Assay: The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a strong absorption maximum at approximately 517 nm.[5] When reduced by an antioxidant, the color changes to a pale yellow.[5] This method is simple, rapid, and widely used for screening the antioxidant potential of various compounds.[6][7]

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[8] It has a characteristic blue-green color with maximum absorption at around 734 nm.[9] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color.[8] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_compound Prepare Octahydro-2H- benzimidazole-2-thione Stock Solution add_samples Add Compound Dilutions, Positive Control & Blank prep_compound->add_samples prep_positive_control Prepare Positive Control (Trolox/Ascorbic Acid) Stock & Dilutions prep_positive_control->add_samples prep_reagents Prepare DPPH and ABTS Radical Solutions add_radical Add DPPH or ABTS Working Solution prep_reagents->add_radical add_samples->add_radical incubate Incubate in the Dark add_radical->incubate measure_absorbance Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure_absorbance calculate_inhibition Calculate Percentage Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the DPPH and ABTS antioxidant assays.

Detailed Experimental Protocols

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)

  • Methanol or Ethanol (ACS grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Microplate reader

  • Adjustable micropipettes

Preparation of Solutions

2.1. Test Compound Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve it in 10 mL of methanol or an appropriate solvent in which the compound is fully soluble.

  • From this stock solution, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in the same solvent.

2.2. Positive Control Stock Solution (1 mg/mL)

  • Prepare a 1 mg/mL stock solution of Trolox or Ascorbic Acid in the same manner as the test compound.

  • Prepare a series of dilutions similar to the test compound.

2.3. DPPH Working Solution (0.1 mM)

  • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

  • Wrap the flask with aluminum foil to protect the solution from light.[5]

  • This solution should be prepared fresh daily.[5] The absorbance of the DPPH working solution at 517 nm should be approximately 1.0 ± 0.2.[7]

2.4. ABTS Stock Solution (7 mM)

  • Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

2.5. Potassium Persulfate Solution (2.45 mM)

  • Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

2.6. ABTS•+ Working Solution

  • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[11]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[9]

  • Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

Assay Procedures (Microplate Method)

3.1. DPPH Radical Scavenging Assay

  • Blank: Add 200 µL of methanol to a well.

  • Control (A_control): Add 100 µL of methanol and 100 µL of the DPPH working solution.[5]

  • Sample Wells (A_sample): Add 100 µL of each dilution of this compound to separate wells, followed by 100 µL of the DPPH working solution.

  • Positive Control Wells: Add 100 µL of each dilution of the positive control to separate wells, followed by 100 µL of the DPPH working solution.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measure the absorbance at 517 nm using a microplate reader.[6]

3.2. ABTS Radical Cation Scavenging Assay

  • Blank: Add 200 µL of methanol to a well.

  • Control (A_control): Add 190 µL of the ABTS•+ working solution and 10 µL of methanol.

  • Sample Wells (A_sample): Add 190 µL of the ABTS•+ working solution to wells containing 10 µL of each dilution of this compound.

  • Positive Control Wells: Add 190 µL of the ABTS•+ working solution to wells containing 10 µL of each dilution of the positive control.

  • Mix gently and incubate the plate in the dark at room temperature for 6-10 minutes.[10][12]

  • Measure the absorbance at 734 nm using a microplate reader.[9]

Data Presentation and Analysis

All experiments should be performed in triplicate. The antioxidant activity is expressed as the percentage of radical scavenging.

1. Percentage Inhibition (%)

Calculate the percentage of radical scavenging for each concentration using the following formula:[13]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control reaction.

  • A_sample is the absorbance of the test sample.

2. IC₅₀ Value

The IC₅₀ (Inhibitory Concentration 50%) value is the concentration of the test compound required to scavenge 50% of the free radicals.[4] It is determined by plotting the percentage inhibition against the concentration of the test compound and calculating the concentration that corresponds to 50% inhibition from the graph or using linear regression analysis. A lower IC₅₀ value indicates a higher antioxidant activity.[13]

3. Data Summary

Summarize the quantitative data in a clearly structured table for easy comparison.

CompoundAssayIC₅₀ (µg/mL) ± SD
This compoundDPPHCalculated Value
ABTSCalculated Value
Trolox / Ascorbic Acid (Positive Control)DPPHCalculated Value
ABTSCalculated Value

SD: Standard Deviation

Signaling Pathway Diagram

While the provided protocols assess the direct chemical antioxidant capacity and do not directly probe a specific cellular signaling pathway, the relevance of antioxidants lies in their ability to counteract the damaging effects of reactive oxygen species (ROS) on cellular components. The following diagram illustrates the general principle of antioxidant action against ROS.

antioxidant_action cluster_pathway Antioxidant Mechanism of Action ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage, etc.) ROS->CellularDamage causes NeutralizedROS Neutralized Species Antioxidant Antioxidant (this compound) Antioxidant->ROS ReducedDamage Reduced Cellular Damage Antioxidant->ReducedDamage leads to

Caption: General mechanism of antioxidant action against reactive oxygen species.

Conclusion

These detailed protocols provide a standardized framework for the initial assessment of the antioxidant capacity of this compound. By employing the DPPH and ABTS assays, researchers can obtain reliable and comparable data on its radical scavenging properties. The results from these assays will be instrumental in guiding further preclinical development and understanding the therapeutic potential of this compound in conditions associated with oxidative stress.

References

Application Notes and Protocols for Octahydro-2H-benzimidazole-2-thione as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have demonstrated exceptional efficacy as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.

Benzimidazole-2-thione and its derivatives are a well-studied class of corrosion inhibitors. Their protective properties are attributed to the presence of the thione group and the imidazole ring, which facilitate strong adsorption onto metal surfaces. While extensive research exists for aromatic benzimidazole-2-thiones, the corrosion inhibition potential of its saturated analogue, Octahydro-2H-benzimidazole-2-thione , remains largely unexplored in publicly available literature.

This document provides a comprehensive set of application notes and detailed experimental protocols to guide researchers in the evaluation of this compound as a novel corrosion inhibitor. The protocols are based on standard and widely accepted methodologies in the field of corrosion science.

Hypothesized Inhibition Mechanism

The corrosion inhibition of this compound is likely to occur through the adsorption of the molecule onto the metal surface. The molecule possesses two key functional groups that can actively participate in this process:

  • Thione Group (C=S): The sulfur atom in the thione group has lone pairs of electrons that can be shared with the vacant d-orbitals of the metal, forming a coordinate bond.

  • Nitrogen Atoms: The two nitrogen atoms in the heterocyclic ring also possess lone pair electrons, which can contribute to the adsorption process.

The adsorption can be classified as:

  • Physisorption: Occurs through electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involves the formation of a coordinate bond between the inhibitor molecule and the metal surface through electron pair sharing.

It is hypothesized that this compound will act as a mixed-type inhibitor, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

G cluster_metal Metal Surface cluster_inhibitor Inhibitor Molecule cluster_protection Protective Film Formation Metal Fe Protective_Film Formation of a protective inhibitor film on the metal surface Inhibitor Octahydro-2H- benzimidazole-2-thione S_atom S Inhibitor->S_atom Thione N_atom1 N Inhibitor->N_atom1 N_atom2 N Inhibitor->N_atom2 S_atom->Metal Adsorption (Chemisorption) N_atom1->Metal Adsorption N_atom2->Metal Adsorption

Caption: Proposed mechanism of corrosion inhibition by this compound.

Synthesis Protocol

A plausible synthetic route for this compound involves the reaction of cis-1,2-diaminocyclohexane with carbon disulfide.

Materials:

  • cis-1,2-Diaminocyclohexane

  • Carbon disulfide (CS₂)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cis-1,2-diaminocyclohexane in ethanol.

  • Slowly add an equimolar amount of carbon disulfide to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocols for Corrosion Inhibition Studies

The following protocols are designed to evaluate the corrosion inhibition performance of this compound on a metal substrate (e.g., mild steel, copper, or aluminum) in a corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Surface Analysis Prepare_Metal Prepare Metal Coupons Weight_Loss Gravimetric (Weight Loss) Measurements Prepare_Metal->Weight_Loss Electrochemical Electrochemical Tests Prepare_Metal->Electrochemical Prepare_Solutions Prepare Corrosive Media with/without Inhibitor Prepare_Solutions->Weight_Loss Prepare_Solutions->Electrochemical SEM Scanning Electron Microscopy (SEM) Weight_Loss->SEM PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS Electrochemical->SEM XPS X-ray Photoelectron Spectroscopy (XPS) SEM->XPS

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Gravimetric (Weight Loss) Method

This method determines the corrosion rate by measuring the weight loss of a metal coupon after immersion in the corrosive medium.

Protocol:

  • Coupon Preparation: Mechanically polish metal coupons of a standard dimension with a series of emery papers of decreasing grit size, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1-03 standard), wash with distilled water, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K = 8.76 × 10⁴, W = weight loss in grams, A = area of the coupon in cm², T = immersion time in hours, and D = density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Methods

Electrochemical tests provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

This technique measures the current response of the working electrode to a controlled change in its potential.

Protocol:

  • Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.

Protocol:

  • Stabilization: Allow the working electrode to stabilize at its OCP in the test solution.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plot (impedance magnitude and phase angle vs. frequency).

  • Equivalent Circuit Modeling: Fit the experimental data to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis Techniques

These techniques are used to characterize the morphology and composition of the metal surface after exposure to the corrosive environment.

SEM provides high-resolution images of the metal surface, revealing the extent of corrosion damage and the formation of a protective film.

Protocol:

  • Sample Preparation: Use the metal coupons from the weight loss or electrochemical experiments.

  • Imaging: Mount the samples on an SEM stub and coat with a conductive layer (e.g., gold) if necessary. Acquire images at various magnifications.

XPS is used to determine the elemental composition and chemical states of the elements on the metal surface, confirming the adsorption of the inhibitor.

Protocol:

  • Sample Preparation: Use metal samples immersed in the inhibited solution.

  • Analysis: Place the sample in the XPS ultra-high vacuum chamber and irradiate with X-rays. Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states.

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the experimental protocols.

Table 1: Gravimetric (Weight Loss) Data

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (0)-
Conc. 1
Conc. 2
Conc. 3

Table 2: Potentiodynamic Polarization (PDP) Parameters

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (0)-
Conc. 1
Conc. 2
Conc. 3

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

Inhibitor Concentration (M)Rs (Ω cm²)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (0)-
Conc. 1
Conc. 2
Conc. 3

Concluding Remarks

While there is a lack of specific published data on the use of this compound as a corrosion inhibitor, its molecular structure suggests significant potential. The presence of both sulfur and nitrogen atoms in a saturated heterocyclic ring system makes it a promising candidate for forming a robust protective film on various metal surfaces. The detailed protocols provided in this document offer a comprehensive framework for researchers to systematically investigate and quantify the corrosion inhibition performance of this novel compound. The successful application of these methodologies will contribute valuable new knowledge to the field of corrosion science and may lead to the development of highly effective and environmentally friendly corrosion inhibitors.

Application Notes and Protocols for the Synthesis of Substituted Octahydro-2H-benzimidazole-2-thiones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of substituted octahydro-2H-benzimidazole-2-thiones, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below are based on the classical reaction of diamines with carbon disulfide to form cyclic thioureas.

Introduction

Substituted octahydro-2H-benzimidazole-2-thiones are saturated bicyclic compounds that serve as important scaffolds in the development of novel therapeutic agents. Their structural rigidity and potential for stereoisomerism make them attractive candidates for creating diverse chemical libraries for biological screening. The synthesis of these compounds is typically achieved through the cyclization of a substituted cyclohexane-1,2-diamine with a thiocarbonyl source, most commonly carbon disulfide. The following protocols provide a general framework for this synthesis and the characterization of the resulting products.

Data Presentation

The following tables summarize representative quantitative data for a related aromatic benzimidazole-2-thione, 5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione, and its N-acetylated derivative, which serve as an example for the types of data that should be collected and organized for the synthesized substituted octahydro-2H-benzimidazole-2-thiones.

Table 1: Reaction Conditions and Yields for a Representative Benzimidazole-2-thione Synthesis

CompoundStarting MaterialsSolventReaction TimeTemperature (°C)Yield (%)Melting Point (°C)
1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione, Acetic anhydrideAcetic anhydride30 min110-115Not specified>300

Table 2: Spectroscopic Data for a Representative Benzimidazole-2-thione

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone2.22 (s, 6H, 2xCH₃), 13.14 (s, 1H, NH)18.6 (CH₃), 18.9 (CH₃), 168.4 (C=S), 171.1 (C=O)1685 (C=O)

Experimental Protocols

General Protocol for the Synthesis of Substituted Octahydro-2H-benzimidazole-2-thiones

This protocol describes a general method for the synthesis of substituted octahydro-2H-benzimidazole-2-thiones from the corresponding substituted cyclohexane-1,2-diamine and carbon disulfide.

Materials:

  • Substituted cyclohexane-1,2-diamine (1.0 equiv)

  • Carbon disulfide (1.1 equiv)

  • Ethanol (or other suitable alcohol)

  • Water

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Acetone (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted cyclohexane-1,2-diamine (1.0 equiv) in a mixture of ethanol and water.

  • Carefully add carbon disulfide (1.1 equiv) to the reaction mixture. An exothermic reaction may occur, and cooling may be necessary to control the initial reaction rate.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the initial reflux period, add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Continue to reflux the mixture for an extended period (typically 8-12 hours) to ensure complete cyclization.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold acetone to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterize the final product by determining its melting point and using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of substituted octahydro-2H-benzimidazole-2-thiones.

experimental_workflow start Start reagents Substituted Cyclohexane-1,2-diamine Carbon Disulfide Ethanol/Water start->reagents reaction Reaction Setup: - Dissolve diamine in solvent - Add carbon disulfide - Reflux reagents->reaction acid_addition Acid Catalysis: - Add conc. HCl - Continue reflux reaction->acid_addition workup Work-up: - Cool in ice bath - Vacuum filtration - Wash with cold acetone acid_addition->workup purification Purification: - Recrystallization workup->purification characterization Characterization: - Melting Point - IR, NMR, Mass Spec. purification->characterization end End Product characterization->end

Caption: General workflow for the synthesis of substituted octahydro-2H-benzimidazole-2-thiones.

Application Notes and Protocols for In Vitro Biological Activity Screening of Benzimidazole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: In Vitro Biological Activity Screening of Octahydro-2H-benzimidazole-2-thione and Related Benzimidazole-2-thione Derivatives.

Disclaimer: Direct experimental data on the in vitro biological activity of this compound is limited in the reviewed scientific literature. The following application notes and protocols are based on the activities reported for the core structure, benzimidazole-2-thione, and its various derivatives. These protocols can serve as a foundational methodology for screening this compound.

Introduction

Benzimidazole-2-thione derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties. These derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] The rigid bicyclic structure of the benzimidazole core serves as a versatile scaffold for the development of novel therapeutic agents. This document provides an overview of the potential in vitro biological activities of benzimidazole-2-thione derivatives and detailed protocols for their screening.

Potential Biological Activities and Data Summary

The in vitro biological activities of various benzimidazole-2-thione derivatives are summarized below. These tables provide a compilation of quantitative data from different studies to facilitate comparison.

Anticancer Activity

The cytotoxicity of benzimidazole-2-thione derivatives has been evaluated against various cancer cell lines, with the MTT assay being a commonly used method.[4][5]

Table 1: Cytotoxicity of Benzimidazole-2-thione Derivatives against Cancer Cell Lines (MTT Assay)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazol-2-thione Derivative 2i Rhabdomyosarcoma (RD)Not specified in µM[4]
Benzimidazol-2-thione Derivative 2i Breast (MDA-MB-231)Not specified in µM[4]
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione--[3]
A novel benzimidazole salt compound 3 HepG225.14[6]
A novel benzimidazole salt compound 3 MCF-722.41[6]
A novel benzimidazole salt compound 3 DLD-141.97[6]

Note: Some studies reported activity but did not specify IC50 values in µM, hence noted as "Not specified in µM".

Antioxidant Activity

The antioxidant potential of benzimidazole-2-thione derivatives is often assessed through their ability to scavenge free radicals, commonly measured by DPPH and ABTS assays.[7][8]

Table 2: Antioxidant Activity of Benzimidazole-2-thione Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione (5) Lipid Peroxidation Inhibition64 ± 10[9]
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione (6) Lipid Peroxidation Inhibition73 ± 29[9]
1,3-bis[3-(hydrazinooxy)-3-oxopropyl)-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione (7) Lipid Peroxidation Inhibition92 ± 3[9]
Vanillin and syringaldehyde containing derivativesABTSC-50 values estimated[7][8]
Hydroxyl-containing derivativesDPPHEffective[8]
Anti-inflammatory Activity

Several benzimidazole derivatives have been investigated for their anti-inflammatory properties, often by measuring the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).[10]

Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives

Compound/DerivativeAssay/TargetIC50 (µM)Reference
Benzimidazole-thiazole hybrid 15b COX-2 Inhibition0.045[10]
Benzimidazole-thiazole hybrid 16 15-LOX Inhibition1.67[10]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b NO Inhibition10.992[11]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b IL-6 Inhibition2.294[11]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b TNF-α Inhibition12.901[11]

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

Protocol 1: Cytotoxicity Screening using MTT Assay

This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compound incubation1->compound_prep treatment 5. Treat cells with different concentrations compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 add_mtt 7. Add MTT solution to each well incubation2->add_mtt incubation3 8. Incubate for 2-4h add_mtt->incubation3 solubilize 9. Add DMSO to dissolve formazan crystals incubation3->solubilize read_absorbance 10. Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability 11. Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 12. Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Test compound (this compound or derivative)

  • Selected cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis compound_prep 1. Prepare serial dilutions of test compound in methanol dpph_prep 2. Prepare DPPH solution in methanol compound_prep->dpph_prep mixing 3. Mix compound dilutions with DPPH solution dpph_prep->mixing incubation 4. Incubate in the dark for 30 min mixing->incubation read_absorbance 5. Measure absorbance at 517 nm incubation->read_absorbance calculate_scavenging 6. Calculate scavenging activity (%) read_absorbance->calculate_scavenging determine_ic50 7. Determine IC50 value calculate_scavenging->determine_ic50

Caption: Workflow for the DPPH antioxidant assay.

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • Ascorbic acid or Trolox (positive control)

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of different concentrations of the test compound to the wells. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Protocol 3: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This protocol assesses the potential of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture 1. Culture RAW 264.7 macrophages cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding incubation1 3. Incubate for 24h cell_seeding->incubation1 compound_treatment 4. Pre-treat cells with test compound incubation1->compound_treatment lps_stimulation 5. Stimulate with LPS (1 µg/mL) compound_treatment->lps_stimulation incubation2 6. Incubate for 24h lps_stimulation->incubation2 collect_supernatant 7. Collect cell culture supernatant incubation2->collect_supernatant griess_reaction 8. Mix supernatant with Griess reagent collect_supernatant->griess_reaction incubation3 9. Incubate for 10 min griess_reaction->incubation3 read_absorbance 10. Measure absorbance at 540 nm incubation3->read_absorbance calculate_no 11. Quantify nitrite concentration read_absorbance->calculate_no determine_inhibition 12. Calculate % inhibition of NO production calculate_no->determine_inhibition

Caption: Workflow for NO production inhibition assay.

Materials:

  • Test compound

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubation and Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not yet elucidated, the activities of its parent compounds suggest several potential mechanisms.

Potential_Mechanisms cluster_antioxidant Antioxidant Effects cluster_anticancer Anticancer Effects cluster_antiinflammatory Anti-inflammatory Effects compound Benzimidazole-2-thione Derivatives scavenging Direct Radical Scavenging compound->scavenging apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) compound->pro_inflammatory Inhibition cox_lo_inhibition Inhibition of COX/LOX Enzymes compound->cox_lo_inhibition ros Reactive Oxygen Species (ROS) ros->scavenging cancer_cell Cancer Cell cancer_cell->apoptosis cancer_cell->cell_cycle inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->pro_inflammatory

Caption: Potential mechanisms of action for benzimidazoles.

The observed biological activities of benzimidazole-2-thione derivatives suggest they may act through:

  • Direct Radical Scavenging: The thione moiety can act as a hydrogen donor to neutralize free radicals, thus exerting antioxidant effects.

  • Enzyme Inhibition: Derivatives have been shown to inhibit enzymes crucial for inflammatory pathways, such as COX and lipoxygenase (LOX).[10]

  • Induction of Apoptosis and Cell Cycle Arrest: The cytotoxic effects against cancer cells may be mediated by triggering programmed cell death (apoptosis) and halting cell proliferation.

Further studies are required to elucidate the precise molecular targets and signaling pathways modulated by this compound. The protocols provided herein offer a robust framework for initiating such investigations.2H-benzimidazole-2-thione. The protocols provided herein offer a robust framework for initiating such investigations.

References

Application Notes and Protocols: Octahydro-2H-benzimidazole-2-thione as a Scaffold for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing octahydro-2H-benzimidazole-2-thione as a versatile starting material. The protocols detailed below are based on well-established synthetic routes for analogous benzimidazole systems and are intended to be adapted for the saturated octahydro- core. The resulting fused heterocyclic structures, such as tetrahydropyrimido[1,2-a]benzimidazoles and hexahydrothiazolo[3,2-a]benzimidazoles, are of significant interest for biological screening due to the known pharmacological activities of their aromatic counterparts, which include antimicrobial and anticancer properties.[1][2][3][4]

Synthesis of the Starting Material: cis-Octahydro-2H-benzimidazole-2-thione

A reliable synthesis of the starting material is paramount. The following protocol is adapted from established procedures for the synthesis of 2-mercaptobenzimidazoles and their derivatives.[5][6]

Experimental Protocol: Synthesis of cis-Octahydro-2H-benzimidazole-2-thione

  • To a round-bottom flask, add cis-1,2-diaminocyclohexane (9.24 mmol) and potassium ethyl xanthate (11.09 mmol) to a solution of ethanol (30 mL) and water (1 mL).[5]

  • Heat the mixture under reflux for 4 hours.[5]

  • Add a small amount of activated charcoal to the reaction mixture and continue to reflux for an additional 30 minutes.[5]

  • Filter the hot solution to remove the charcoal.

  • Acidify the filtrate to a pH of approximately 3.5 with a dilute solution of glacial acetic acid in water.[5]

  • Partially concentrate the solution under reduced pressure until a white solid precipitates.

  • Add an additional 20 mL of water and cool the mixture in an ice bath to maximize precipitation.

  • Filter the precipitate, wash with cold water, and dry to obtain cis-octahydro-2H-benzimidazole-2-thione.

Expected Yield: Approximately 70%.[5]

Synthesis of Fused Thiazole Derivatives

The Hantzsch thiazole synthesis provides a classic and efficient method for the construction of a thiazole ring by reacting a thioamide with an α-haloketone.[3] In this context, this compound can serve as the cyclic thioamide component to generate novel hexahydrothiazolo[3,2-a]benzimidazole derivatives.

Experimental Protocol: Synthesis of a Hexahydrothiazolo[3,2-a]benzimidazole Derivative

  • Dissolve cis-octahydro-2H-benzimidazole-2-thione (10 mmol) in ethanol (50 mL).

  • Add an equimolar amount of an appropriate α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one) (10 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, using a suitable eluent such as ethyl acetate/hexane).

Data Presentation: Representative Yields for Thiazolo[3,2-a]benzimidazole Synthesis

Entryα-HaloketoneProductRepresentative Yield (%)
12-Bromo-1-phenylethan-1-one2-Phenylhexahydrothiazolo[3,2-a]benzimidazole85-95
22-Bromo-1-(4-chlorophenyl)ethan-1-one2-(4-Chlorophenyl)hexahydrothiazolo[3,2-a]benzimidazole80-90
32-Bromo-1-(4-nitrophenyl)ethan-1-one2-(4-Nitrophenyl)hexahydrothiazolo[3,2-a]benzimidazole82-92
4Ethyl 2-bromoacetateHexahydrothiazolo[3,2-a]benzimidazol-3(2H)-one75-85

Note: Yields are based on analogous reactions with 2-mercaptobenzimidazole and may vary for the octahydro- derivative.

Visualization: Synthetic Workflow for Fused Thiazole Derivatives

G start cis-Octahydro-2H- benzimidazole-2-thione conditions1 Ethanol, Reflux start->conditions1 reagent1 α-Bromoacetophenone (e.g., Phenacyl bromide) reagent1->conditions1 product1 Hexahydrothiazolo[3,2-a] benzimidazole Derivative conditions1->product1

Caption: Hantzsch-type synthesis of hexahydrothiazolo[3,2-a]benzimidazoles.

Synthesis of Fused Pyrimidine Derivatives

Fused pyrimidine heterocycles, such as tetrahydropyrimido[1,2-a]benzimidazoles, are accessible from 2-aminobenzimidazole precursors.[7][8] This requires a two-step approach starting from this compound: desulfurization-amination to form the 2-amino intermediate, followed by cyclocondensation.

Preparatory Step: Synthesis of cis-Octahydro-1H-benzimidazol-2-amine

The conversion of a thione to an amine is a key transformation. While various methods exist, a common approach involves S-methylation followed by substitution with an amine.

Experimental Protocol: Synthesis of cis-Octahydro-1H-benzimidazol-2-amine (Proposed)

  • Dissolve cis-octahydro-2H-benzimidazole-2-thione (10 mmol) in a suitable solvent like DMF (30 mL).

  • Add methyl iodide (12 mmol) and a base such as potassium carbonate (15 mmol).

  • Stir the mixture at room temperature for 8-12 hours to form the S-methyl intermediate.

  • Introduce an amine source, such as ammonia in methanol or ammonium chloride with a stronger base, and heat the reaction mixture to facilitate the displacement of the methylthio group.

  • Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.

Cyclocondensation to form Tetrahydropyrimido[1,2-a]benzimidazol-4-one

With the 2-amino derivative in hand, cyclocondensation with a β-ketoester or a malonic ester derivative can be performed to yield the fused pyrimidinone.[7][9]

Experimental Protocol: Synthesis of a Tetrahydropyrimido[1,2-a]benzimidazol-4-one Derivative

  • In a reaction vessel, combine cis-octahydro-1H-benzimidazol-2-amine (10 mmol) and diethyl malonate (12 mmol).[10]

  • Heat the mixture at 150-160 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and triturate with a suitable solvent like ethanol or diethyl ether to induce crystallization.

  • Filter the solid product, wash with the solvent, and dry. Recrystallization from a suitable solvent like ethanol or DMF may be necessary for further purification.

Data Presentation: Representative Yields for Pyrimido[1,2-a]benzimidazol-4-one Synthesis

EntryReagentProductRepresentative Yield (%)
1Diethyl malonateTetrahydropyrimido[1,2-a]benzimidazol-4-one70-85
2Ethyl acetoacetate2-Methyltetrahydropyrimido[1,2-a]benzimidazol-4-one75-90
3Ethyl benzoylacetate2-Phenyltetrahydropyrimido[1,2-a]benzimidazol-4-one72-88

Note: Yields are based on analogous reactions with 2-aminobenzimidazole and may vary for the octahydro- derivative.[7][10]

Visualization: Synthetic Workflow for Fused Pyrimidine Derivatives

G start cis-Octahydro-2H- benzimidazole-2-thione step1 Desulfurization- Amination start->step1 intermediate cis-Octahydro-1H- benzimidazol-2-amine step1->intermediate step2 Cyclocondensation (Heat) intermediate->step2 reagent2 Diethyl Malonate or β-Ketoester reagent2->step2 product2 Tetrahydropyrimido[1,2-a] benzimidazol-4-one Derivative step2->product2

Caption: Two-step synthesis of tetrahydropyrimido[1,2-a]benzimidazol-4-ones.

Potential Applications and Biological Significance

The aromatic analogs of the synthesized heterocyclic systems have demonstrated a wide range of biological activities. This suggests that the novel saturated derivatives prepared from this compound are promising candidates for screening in various therapeutic areas.

Data Presentation: Reported Biological Activities of Aromatic Analogs

Heterocyclic SystemReported Biological ActivitiesKey Findings and IC50/MIC Values
Thiazolo[3,2-a]benzimidazoles Antimicrobial, Antifungal, Anti-inflammatory, Anthelmintic, Anticancer[3][11]Some derivatives show potent activity against various bacterial and fungal strains.[2] Anticancer activity against cell lines such as HT-29 has been reported with IC50 values in the low micromolar range.[12]
Pyrimido[1,2-a]benzimidazoles Anticancer, Antiviral, Antibacterial, Anti-inflammatory[1][7][13]Derivatives have shown significant anti-leukemia activity with GI50 values in the sub-micromolar to low micromolar range.[13] Certain compounds exhibit notable activity against various human cancer cell lines.[1][14]

Visualization: Potential Drug Discovery Pathway

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_development Drug Development A Octahydro-2H- benzimidazole-2-thione B Novel Fused Heterocycles A->B Chemical Transformation C In vitro Screening (Antimicrobial, Anticancer) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Studies E->F

Caption: Workflow from synthesis to potential drug development.

These protocols and notes provide a foundational framework for the exploration of this compound as a valuable scaffold in the synthesis of novel heterocyclic compounds with potential therapeutic applications. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.

References

Application Notes and Protocols for the Quantification of Octahydro-2H-benzimidazole-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Octahydro-2H-benzimidazole-2-thione, a cyclic thiourea derivative. The methodologies described herein are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers in pharmaceutical and related fields. While specific validated methods for this particular analyte are not widely published, the following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can be adapted and validated for its quantification.

Introduction to Analytical Techniques

The quantification of this compound in various matrices, such as pharmaceutical formulations or biological samples, requires sensitive and selective analytical methods. Due to its chemical structure, which includes a thiourea moiety and a saturated heterocyclic system, chromatographic techniques are well-suited for its analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely available technique for the quantification of compounds with a chromophore. Although the saturated rings of this compound may result in a low UV cutoff, the thiocarbonyl group should provide sufficient absorbance for detection at lower wavelengths, typically around 200-240 nm. Reverse-phase HPLC is the most common separation mode for such analyses.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This technique is particularly advantageous for analyzing complex matrices or when very low detection limits are required. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can provide highly reliable quantitative data.

Experimental Workflows

A general workflow for the analytical quantification of this compound is outlined below. This workflow can be adapted for either HPLC-UV or LC-MS/MS analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or LC) Cleanup->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General workflow for the quantification of this compound.

For a more detailed LC-MS/MS based workflow, the following diagram illustrates the key steps from sample preparation to data analysis.

LCMSMS_Workflow Sample Homogenized Sample (e.g., tissue, formulation) Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UPLC/HPLC Separation (C18 Column) Reconstitution->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Data_Processing Data Acquisition & Quantification MS_Analysis->Data_Processing

Figure 2: Detailed workflow for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance parameters that could be expected for the quantification of this compound using the described analytical techniques. These values are based on methods for structurally similar compounds and should be determined experimentally during method validation for the specific analyte.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 µg/mL0.05 - 0.5 ng/mL
Linearity Range 0.1 - 100 µg/mL0.05 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Recovery (%) 90 - 110%95 - 105%
Precision (%RSD) < 5%< 10%

Note: The data presented in this table are estimates and are intended for illustrative purposes. Actual values must be established through proper method validation studies.

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general guideline for the analysis of this compound in a pharmaceutical formulation.

1. Instrumentation and Materials

  • HPLC system with a UV detector (e.g., Agilent 1100/1200 series or equivalent)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50, v/v). The addition of a small amount of formic acid (e.g., 0.1%) may improve peak shape. The optimal composition should be determined during method development.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 1, 10, 50, 100 µg/mL).

3. Sample Preparation

  • Pharmaceutical Formulation (e.g., tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

    • Transfer the powder to a volumetric flask and add a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Dilute to the mark with the extraction solvent and mix well.

    • Centrifuge or filter a portion of the solution through a 0.45 µm syringe filter before injection.

    • Further dilute the filtered solution with the mobile phase if necessary to fall within the calibration range.

4. Chromatographic Conditions

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 220 nm (or the wavelength of maximum absorbance determined by a UV scan)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a framework for the sensitive and selective quantification of this compound in a biological matrix (e.g., plasma).

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solutions (1 mg/mL): Prepare as described in the HPLC protocol.

  • Working Standard and QC Solutions: Prepare by serial dilution of the stock solutions in a blank biological matrix to create a calibration curve and quality control samples.

3. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample (e.g., 100 µL, pre-treated with the internal standard).

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

4. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. For example, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

    • Collision Energy and other MS parameters: Optimize these parameters to achieve the best signal intensity.

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard for each sample, standard, and QC.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Application Notes and Protocols for Benzimidazole-2-thione Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a significant lack of specific data regarding the therapeutic potential of Octahydro-2H-benzimidazole-2-thione. The following application notes and protocols are therefore based on the broader class of benzimidazole-2-thione derivatives , which have been more extensively studied. The information presented should be considered as a general guide for research in this area and may not be directly applicable to the octahydro- variant.

Introduction

Benzimidazole-2-thione derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These compounds, characterized by a fused benzene and imidazole ring system with a thione group at the 2-position, have shown promise as antioxidant, anticancer, and antimicrobial agents.[4][5][6][7] Their therapeutic potential stems from various mechanisms of action, including radical scavenging, enzyme inhibition, and interference with microbial growth.[8][9] This document provides an overview of the potential applications of benzimidazole-2-thione derivatives, along with generalized experimental protocols for their evaluation.

Therapeutic Applications

Antioxidant Activity

Benzimidazole-2-thione derivatives have demonstrated significant antioxidant properties, primarily through their ability to act as radical scavengers.[4][8][10] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Mechanism of Action: The proposed antioxidant mechanisms involve hydrogen atom transfer (HAT) and single-electron transfer (SET), allowing these compounds to neutralize free radicals.[4]

Anticancer Activity

Several studies have highlighted the potential of benzimidazole-2-thione derivatives as anticancer agents.[5][6][9] Their activity has been observed against various cancer cell lines, including breast, colon, and liver cancer.[11][12]

Mechanism of Action: The anticancer effects of these derivatives are believed to be mediated through multiple pathways, including:

  • Topoisomerase Inhibition: Interference with the function of topoisomerase enzymes, which are essential for DNA replication and repair.[9]

  • Microtubule Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]

  • Kinase Inhibition: Inhibition of protein kinases, such as CDK2, which are critical for cell cycle progression.[12]

Antimicrobial Activity

Benzimidazole-2-thione derivatives have exhibited broad-spectrum antimicrobial activity against various bacterial and fungal strains.[7][13][14][15] This makes them promising candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Mechanism of Action: The exact antimicrobial mechanisms are not fully elucidated but are thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[5]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various benzimidazole-2-thione derivatives.

Table 1: Antioxidant Activity of Benzimidazole-2-thione Derivatives

Compound/DerivativeAssayIC50 / ActivityReference
Hydrazone derivativesABTS radical scavengingPotent activity[4][10]
Hydrazone derivativesDPPH radical scavengingModerate to potent activity[4][10]
1,3-disubstituted derivativestert-BOOH induced oxidative stressSignificant cytoprotective effects[8]

Table 2: Anticancer Activity of Benzimidazole-2-thione Derivatives

Compound/DerivativeCell LineIC50 (µg/mL)Reference
2-substituted benzimidazolesHEPG2 (Liver)<10[11]
2-substituted benzimidazolesMCF7 (Breast)<10[11]
2-substituted benzimidazolesHCT 116 (Colon)<10[11]
Substituted 2-thiobezimidazolesHCT-116 (Colon)Effective antitumor activity[12]
Substituted 2-thiobezimidazolesTK-10 (Renal)Effective antitumor activity[12]

Table 3: Antimicrobial Activity of Benzimidazole-2-thione Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Fused tricyclic derivativesPseudomonas aeruginosa256 - 512[7]
Fused tricyclic derivativesEscherichia coli512 - 1024[7]
Pyrazole-attached derivativesM. luteus, E. coliPotent activity[15]
Pyrazole-attached derivativesS. aureus, S. epidermidis, B. cereusComparable to standard[15]
Pyrazole-attached derivativesA. niger, A. fumigatusComparable to standard[15]

Experimental Protocols

The following are generalized protocols for assessing the therapeutic potential of benzimidazole-2-thione derivatives. Specific parameters may need to be optimized based on the compound and the biological system being studied.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add various concentrations of the test compound to the wells of a 96-well microplate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Assay Procedure:

    • Serially dilute the test compound in the broth in a 96-well microplate.

    • Add the microbial inoculum to each well.

    • Incubate the plate under appropriate conditions for the specific microorganism.

    • After incubation, visually inspect the wells for microbial growth (turbidity).

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

G cluster_workflow General Experimental Workflow synthesis Synthesis of Benzimidazole-2-thione Derivatives purification Purification and Characterization synthesis->purification screening In Vitro Screening (Antioxidant, Anticancer, Antimicrobial) purification->screening lead_id Lead Compound Identification screening->lead_id in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo clinical Preclinical and Clinical Trials in_vivo->clinical

Caption: General workflow for the development of benzimidazole-2-thione derivatives as therapeutic agents.

G cluster_antioxidant Antioxidant Mechanism cluster_anticancer Anticancer Mechanisms ROS Reactive Oxygen Species (ROS) BZT Benzimidazole-2-thione Derivative ROS->BZT Radical Scavenging (HAT/SET) Neutralized Neutralized Species BZT->Neutralized BZT2 Benzimidazole-2-thione Derivative Topo Topoisomerase BZT2->Topo Inhibition Microtubule Microtubules BZT2->Microtubule Inhibition Kinase Protein Kinases BZT2->Kinase Inhibition DNA_Damage DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Troubleshooting & Optimization

"common side reactions in the synthesis of Octahydro-2H-benzimidazole-2-thione"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Octahydro-2H-benzimidazole-2-thione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for the synthesis of this compound is the reaction of cis-1,2-diaminocyclohexane with carbon disulfide (CS₂). This reaction proceeds via the formation of a dithiocarbamate intermediate which then undergoes intramolecular cyclization to yield the desired cyclic thiourea.

Q2: What are the typical solvents and reaction conditions?

The reaction is often carried out in a protic solvent such as ethanol or a mixture of ethanol and water. The reaction can be initiated at room temperature or with gentle heating. To ensure the completion of the cyclization, a period of reflux is often required. Some protocols also suggest the addition of a catalytic amount of acid to facilitate the final ring-closure.

Q3: What are the primary safety concerns associated with this synthesis?

Carbon disulfide (CS₂) is a highly flammable, volatile, and toxic reagent. It should be handled with extreme caution in a well-ventilated fume hood, away from any potential ignition sources. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Additionally, the initial reaction between the diamine and CS₂ can be vigorous and exothermic, requiring controlled addition of the reagent and potentially external cooling.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of cis-1,2-diaminocyclohexane: The starting material may be old, oxidized, or contain impurities.1. Use freshly distilled or a newly purchased bottle of cis-1,2-diaminocyclohexane.
2. Incomplete reaction/cyclization: The reaction time may be too short, or the temperature may be too low for the cyclization of the dithiocarbamate intermediate to occur.2. Extend the reflux time. Monitor the reaction progress using thin-layer chromatography (TLC). Consider the addition of a catalytic amount of a non-nucleophilic acid (e.g., a few drops of concentrated HCl) to promote cyclization.
3. Loss of product during workup: The product may have some solubility in the filtrate, especially if the volume is large.3. Concentrate the filtrate under reduced pressure to induce further precipitation of the product.
Product is off-white or colored 1. Presence of unreacted starting materials or byproducts. 1. Recrystallize the crude product from a suitable solvent such as ethanol or water.
2. Formation of polymeric byproducts: This can occur if the reaction conditions are not optimized.2. Ensure controlled addition of carbon disulfide to the diamine solution to minimize localized high concentrations that can favor polymerization.
Product fails to precipitate upon cooling 1. The product is too soluble in the reaction solvent. 1. Partially evaporate the solvent under reduced pressure.
2. Supersaturation of the solution. 2. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure product if available.
Presence of an open-chain dithiocarbamate intermediate 1. Incomplete cyclization. 1. As mentioned above, prolong the heating/reflux period. A simple qualitative test with copper sulfate solution can indicate the presence of the open-chain dithiocarbamic acid; a precipitate suggests its presence.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of cyclic thioureas.

Materials:

  • cis-1,2-diaminocyclohexane

  • Carbon disulfide (CS₂)

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid (HCl, optional)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve cis-1,2-diaminocyclohexane (1.0 equivalent) in a mixture of 95% ethanol and water.

  • With stirring, add carbon disulfide (1.0-1.1 equivalents) dropwise from the dropping funnel. The addition rate should be controlled to manage the initial exothermic reaction. Cooling the flask in a water bath may be necessary.

  • After the initial vigorous reaction subsides, gently heat the reaction mixture to reflux.

  • Maintain the reflux for a period of 1 to 3 hours to ensure the complete cyclization of the intermediate. Reaction progress can be monitored by TLC.

  • (Optional) If cyclization is sluggish, add a few drops of concentrated hydrochloric acid and continue to reflux.

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol or acetone.

  • The crude product can be purified by recrystallization from ethanol or water to yield a white crystalline solid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve cis-1,2-diaminocyclohexane in Ethanol/Water add_cs2 Add Carbon Disulfide (dropwise) start->add_cs2 reflux Reflux (1-3h) add_cs2->reflux cool Cool in Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize wash->recrystallize product Pure Octahydro-2H- benzimidazole-2-thione recrystallize->product troubleshooting_logic start Synthesis Issue? low_yield Low/No Yield start->low_yield colored_product Colored Product start->colored_product no_precipitate No Precipitation start->no_precipitate check_sm Check Starting Material Quality low_yield->check_sm Poor SM Quality extend_reflux Extend Reflux Time / Add Acid Catalyst low_yield->extend_reflux Incomplete Reaction concentrate Concentrate Filtrate low_yield->concentrate Workup Loss recrystallize Recrystallize Product colored_product->recrystallize Impurities control_addition Control CS2 Addition colored_product->control_addition Polymerization evaporate Partially Evaporate Solvent no_precipitate->evaporate High Solubility induce_xtal Induce Crystallization (Scratch/Seed) no_precipitate->induce_xtal Supersaturation

Technical Support Center: Synthesis of Octahydro-2H-benzimidazole-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Octahydro-2H-benzimidazole-2-thione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: cis-1,2-Diaminocyclohexane may be oxidized or impure. Potassium ethylxanthate can decompose over time. 2. Incomplete reaction: Reaction time may be insufficient, or the reflux temperature was not reached. 3. Incorrect pH during workup: Failure to reach a pH of 3.5 during acidification can result in the product remaining in solution as a salt. 4. Product loss during purification: The product may have some solubility in the recrystallization solvent, leading to losses.1. Verify starting material purity: Use freshly opened or purified cis-1,2-Diaminocyclohexane. Ensure Potassium ethylxanthate is dry and free-flowing. 2. Optimize reaction conditions: Ensure vigorous reflux is maintained for the full 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Careful pH adjustment: Use a calibrated pH meter to slowly add glacial acetic acid until a stable pH of 3.5 is achieved. 4. Optimize purification: Cool the recrystallization mixture in an ice bath to minimize solubility. Wash the filtered product with a minimal amount of cold solvent.
Product is Difficult to Purify (Oily or Gummy Solid) 1. Presence of unreacted starting materials. 2. Formation of side products: Potential for the formation of polymeric materials or other condensation byproducts. 3. Residual solvent: Incomplete removal of ethanol or acetic acid.1. Improve workup: Ensure complete precipitation of the product by careful pH adjustment. Consider washing the crude product with a solvent in which the starting materials are soluble but the product is not. 2. Recrystallization: Attempt recrystallization from a different solvent system. If recrystallization fails, consider column chromatography. 3. Thorough drying: Dry the purified product under vacuum to ensure all volatile residues are removed.
Inconsistent Yields 1. Variability in reaction scale. 2. Inconsistent heating or stirring. 3. Atmospheric moisture: Lithium hydroxide is hygroscopic.1. Standardize procedure: For scaling up, ensure efficient heat and mass transfer. 2. Use appropriate equipment: Employ a heating mantle with a stirrer to ensure uniform temperature and mixing. 3. Handle reagents appropriately: Use anhydrous ethanol and handle lithium hydroxide monohydrate in a dry environment where possible.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A reported yield for the synthesis from cis-1,2-Diaminocyclohexane and Potassium ethylxanthate is approximately 70%.[1] However, this can be influenced by the purity of reagents and adherence to the experimental protocol.

Q2: What is the role of lithium hydroxide monohydrate in the reaction?

Lithium hydroxide acts as a base to facilitate the reaction. It can deprotonate the diamine, increasing its nucleophilicity, and also participate in the reaction mechanism, potentially by promoting the elimination of ethanol from the intermediate formed from the xanthate.

Q3: Why is it important to use the cis isomer of 1,2-Diaminocyclohexane?

The cis configuration is crucial as both amino groups are on the same face of the cyclohexane ring, which allows for the formation of the five-membered fused imidazole ring upon reaction with the one-carbon electrophile derived from potassium ethylxanthate. The trans isomer would not be able to cyclize in the same manner.

Q4: Can other bases be used instead of lithium hydroxide monohydrate?

While other bases might be functional, lithium hydroxide is specified in the reported procedure.[1] Changing the base could alter the reaction kinetics, solubility of intermediates, and ultimately the yield. If other bases are to be explored, careful optimization would be required.

Q5: What is the purpose of acidifying the reaction mixture with glacial acetic acid?

The reaction initially forms a salt of the product. Acidification with glacial acetic acid to a pH of 3.5 protonates the thiolate intermediate, leading to the neutral this compound, which then precipitates from the aqueous ethanol solution.[1]

Quantitative Data Summary

Starting Materials Reagents Conditions Reported Yield
cis-1,2-Diaminocyclohexane, Potassium ethylxanthateEthanol, Lithium hydroxide monohydrate, Glacial acetic acidReflux for 4 hours, followed by acidification to pH 3.570%[1]

Experimental Protocols

Synthesis of this compound [1]

Materials:

  • cis-1,2-Diaminocyclohexane

  • Potassium ethylxanthate

  • Ethanol

  • Lithium hydroxide monohydrate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cis-1,2-Diaminocyclohexane, Potassium ethylxanthate, and Lithium hydroxide monohydrate in ethanol.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reflux period, allow the mixture to cool to room temperature (20°C).

  • Slowly add glacial acetic acid to the cooled mixture with stirring until the pH of the solution reaches 3.5. This should take approximately 30 minutes.

  • Upon reaching the target pH, a precipitate will form.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product, for example, under vacuum, to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine: - cis-1,2-Diaminocyclohexane - Potassium ethylxanthate - LiOH·H₂O - Ethanol reflux Reflux for 4 hours reactants->reflux cool Cool to 20°C reflux->cool acidify Acidify to pH 3.5 with Glacial Acetic Acid cool->acidify precipitate Precipitation of Product acidify->precipitate filter Filter Solid Product precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry end end dry->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting: Low Yield cluster_solutions Solutions low_yield Low Product Yield cause1 Impure Starting Materials low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Incorrect pH low_yield->cause3 cause4 Purification Loss low_yield->cause4 solution1 Verify Reagent Purity cause1->solution1 solution2 Ensure 4h Reflux & TLC Monitoring cause2->solution2 solution3 Calibrate pH Meter cause3->solution3 solution4 Optimize Recrystallization cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Octahydro-2H-benzimidazole-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Octahydro-2H-benzimidazole-2-thione.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurity profiles for the synthesis of this compound are not extensively documented in publicly available literature, potential impurities can be inferred from its synthesis route, which typically involves the reaction of cis-1,2-diaminocyclohexane with a carbon disulfide source. Potential impurities include:

  • Unreacted starting materials: cis-1,2-diaminocyclohexane and remnants of the carbon disulfide source (e.g., potassium ethylxanthate).

  • Side products: Formation of polymeric thioureas or other reaction intermediates.

  • Solvent residues: Residual solvents from the reaction and workup steps, such as ethanol or acetic acid.

Q2: My crude product of this compound has a low melting point and appears discolored. What could be the cause?

A2: A low or broad melting point and discoloration are indicative of impurities. The presence of unreacted starting materials or side products can disrupt the crystal lattice of the desired compound, leading to a lower melting point. Discoloration may arise from trace impurities or degradation of the thione moiety, which can be sensitive to heat and oxidation.

Q3: I am having difficulty finding a suitable solvent for the recrystallization of this compound. What are my options?

A3: For cyclic thioureas and related benzimidazole-2-thiones, ethanol is a commonly used solvent for recrystallization.[1][2] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to form crystals. If the compound is too soluble in ethanol, a mixed solvent system, such as ethanol/water, can be employed. The product is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, the purified product should crystallize out.

Q4: What chromatographic conditions are recommended for the purification of this compound?

A4: Column chromatography using silica gel is a viable method for purifying cyclic thioureas. For structurally similar benzimidazole-2-thione derivatives, a mixture of n-hexane and ethyl acetate is often used as the eluent.[1] A typical starting point would be a 4:1 or 1:1 mixture of n-hexane:ethyl acetate, with the polarity adjusted based on the separation observed by Thin Layer Chromatography (TLC). For more polar impurities, the proportion of ethyl acetate can be increased.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Product is too soluble in the recrystallization solvent. - Try a less polar solvent or a mixed solvent system. For example, if using pure ethanol, try an ethanol/water mixture. - Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration. - Preheat the filtration funnel and receiving flask. - Add a small amount of hot solvent to the filter paper before filtration.
Incomplete crystallization upon cooling. - Cool the solution slowly to room temperature, then in an ice bath, and finally in a freezer if necessary. - Gently scratch the inside of the flask with a glass rod to induce crystallization.
Problem 2: Persistent Impurities After Column Chromatography
Possible Cause Troubleshooting Step
Poor separation of spots on TLC. - Experiment with different solvent systems for TLC to find an eluent that provides good separation between the product and impurities. Try varying the ratio of n-hexane and ethyl acetate. - Consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to the eluent system.
Co-elution of impurities with the product. - Use a longer chromatography column for better resolution. - Employ a shallower solvent gradient during elution.
Product is unstable on silica gel. - Deactivate the silica gel by adding a small amount of triethylamine to the eluent system (e.g., 0.1-1%). This is particularly useful if the impurities are acidic. - Consider using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • If the solid does not dissolve, add more hot ethanol portion-wise until a clear solution is obtained.

  • If the solid is very soluble, add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Prepare a slurry of silica gel in the chosen eluent (e.g., n-hexane:ethyl acetate 4:1).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica.

  • Carefully load the dried, adsorbed product onto the top of the prepared column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for Benzimidazole-2-thione Derivatives

Purification MethodCompound TypeSolvent/Eluent SystemTypical YieldPurity (if reported)Reference
RecrystallizationBenzimidazole-2-thione derivativeEthanol83%High (based on m.p.)[1]
RecrystallizationBenzimidazole-2-thione derivativeBenzene97%High (based on m.p.)[1]
Column ChromatographyDisubstituted thioureapentane/EtOAc = 4:199%High (based on characterization)
Column ChromatographyBenzimidazole-2-thione derivativesBenzene:ethyl acetate (9:1)15-51.4%Highly pure

Note: Data is for structurally related compounds and should be used as a guideline for this compound.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Initial Purification Column Column Chromatography (Silica Gel, Hexane:EtOAc) Crude->Column If Recrystallization is Ineffective Analysis Purity Check (TLC, m.p., NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Low Yield from Recrystallization CheckSolubility Is the product too soluble? Start->CheckSolubility CheckCooling Was cooling too rapid? Start->CheckCooling CheckAmount Was too much solvent used? Start->CheckAmount Solvent Use less polar or mixed solvent system CheckSolubility->Solvent Yes Cooling Allow for slow cooling, then use ice bath CheckCooling->Cooling Yes Amount Use minimum amount of hot solvent CheckAmount->Amount Yes

Caption: Troubleshooting logic for low yield in recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for cis-1,2-Diaminocyclohexane and Carbon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the cyclic thiourea derivative from cis-1,2-diaminocyclohexane and carbon disulfide.

Troubleshooting Guide

Low yields and the formation of byproducts are common challenges in the synthesis of cyclic thioureas. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature.[1]
Poor Nucleophilicity of the Amine: While cis-1,2-diaminocyclohexane is a reasonably good nucleophile, its reactivity can be hampered by solvent effects or steric hindrance.The addition of a non-nucleophilic base, such as triethylamine, can help to activate the amine.[1] For particularly stubborn reactions, a stronger base might be necessary.
Decomposition of Intermediates: The dithiocarbamate intermediate formed during the reaction can be unstable and may decompose before cyclizing.Ensure that the carbon disulfide is added slowly and at a controlled temperature to prevent a rapid, exothermic reaction that could lead to decomposition.
Formation of Polymeric Byproducts Incorrect Stoichiometry: An excess of either reactant can lead to the formation of polymeric materials instead of the desired cyclic product.Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of cis-1,2-diaminocyclohexane to carbon disulfide is typically optimal for the formation of the cyclic thiourea.
High Concentration: Running the reaction at a high concentration can favor intermolecular reactions, leading to polymerization.Conduct the reaction under more dilute conditions to favor the intramolecular cyclization.
Product is Difficult to Purify Presence of Unreacted Starting Materials: If the reaction has not gone to completion, the final product will be contaminated with starting materials.As mentioned above, monitor the reaction by TLC to ensure completion. If necessary, adjust reaction time and temperature. The crude product can often be purified by recrystallization or column chromatography.[1]
Formation of Side Products: Besides polymers, other side reactions can occur, leading to a complex mixture of products.The choice of solvent can significantly influence the reaction pathway. Experiment with different solvents to minimize side reactions. A summary of solvent effects is provided in the data table below.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of the cyclic thiourea from cis-1,2-diaminocyclohexane and carbon disulfide?

A1: The reaction proceeds through a two-step mechanism. First, one of the amino groups of cis-1,2-diaminocyclohexane acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a dithiocarbamic acid intermediate.[2] In the second step, the second amino group of the diamine attacks the carbon of the dithiocarbamic acid, leading to an intramolecular cyclization and the elimination of a molecule of hydrogen sulfide (H₂S) to form the stable, cyclic thiourea.[3]

Q2: How critical is the stereochemistry of the cis-1,2-diaminocyclohexane in this reaction?

A2: The cis configuration is crucial for the efficient formation of the six-membered cyclic thiourea. The proximity of the two amino groups on the same face of the cyclohexane ring facilitates the intramolecular cyclization. The corresponding trans-isomer would not be able to cyclize in the same manner due to the larger distance and unfavorable orientation of the amino groups.

Q3: What are the optimal reaction conditions to maximize the yield of the cyclic thiourea?

A3: The optimal conditions can vary, but generally, the reaction is favored by using a 1:1 molar ratio of the diamine to carbon disulfide, moderate temperatures (refluxing in a suitable solvent), and an appropriate solvent. The choice of solvent can have a significant impact on the reaction outcome. See the data table below for a summary of how different parameters can be adjusted.

Q4: Are there any safety precautions I should be aware of when running this reaction?

A4: Yes. Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood. The reaction can also produce hydrogen sulfide gas, which is also toxic and has a strong, unpleasant odor. Therefore, appropriate safety measures, including the use of personal protective equipment (PPE), are essential.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the expected impact of various reaction parameters on the yield of the cyclic thiourea product. This data is representative and based on analogous reactions reported in the literature for the synthesis of cyclic thioureas from diamines.[4][5]

Parameter Conditions Explored Expected Outcome on Yield Rationale
Solvent Ethanol, Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), WaterEthanol or methanol often provide good yields as they can solvate the polar intermediates. DCM and THF are also viable options. Water can be used, particularly with a base.[6]The polarity of the solvent can influence the stability of the dithiocarbamate intermediate and the rate of cyclization.[7]
Temperature Room Temperature (RT), 40 °C, RefluxRefluxing the reaction mixture generally leads to higher yields and faster reaction times.[1]Increased temperature provides the necessary activation energy for the cyclization step and the elimination of H₂S.
Molar Ratio (Diamine:CS₂) 1:1, 1:1.2, 1.2:1A 1:1 molar ratio is generally optimal. An excess of carbon disulfide can lead to side reactions, while an excess of the diamine will remain as an impurity.Stoichiometric control is crucial to favor the formation of the desired 1:1 cyclic adduct and minimize polymerization.
Catalyst/Additive None, Triethylamine (TEA), Sodium Hydroxide (NaOH)The addition of a base like TEA or NaOH can increase the reaction rate and yield, particularly if the diamine has low nucleophilicity.[1][6]The base can deprotonate the dithiocarbamic acid intermediate, making it a more potent nucleophile for the final cyclization step.

Experimental Protocols

General Protocol for the Synthesis of Cyclic Thiourea from cis-1,2-Diaminocyclohexane and Carbon Disulfide

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • cis-1,2-Diaminocyclohexane

  • Carbon Disulfide (CS₂)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cis-1,2-diaminocyclohexane (1.0 equivalent) in ethanol.

  • Begin stirring the solution at room temperature.

  • In a dropping funnel, add carbon disulfide (1.0 equivalent) dissolved in a small amount of ethanol.

  • Add the carbon disulfide solution dropwise to the stirred solution of the diamine over a period of 30-60 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve cis-1,2-diaminocyclohexane in ethanol C Slowly add CS2 solution to diamine solution A->C B Prepare CS2 solution in ethanol B->C D Heat to reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool to RT E->F G Filter precipitate or concentrate solution F->G H Recrystallize or column chromatography G->H I Characterize product H->I

Caption: A typical experimental workflow for the synthesis.

Reaction Mechanism Pathway

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Diamine cis-1,2-Diaminocyclohexane Intermediate Dithiocarbamic Acid Intermediate Diamine->Intermediate Nucleophilic Attack CS2 Carbon Disulfide CS2->Intermediate Product Cyclic Thiourea Intermediate->Product Intramolecular Cyclization Byproduct H2S

Caption: The reaction mechanism pathway.

Troubleshooting Logic

troubleshooting_logic Start Low Yield? IncompleteReaction Check TLC for starting material Start->IncompleteReaction Yes Polymerization Check for insoluble material Start->Polymerization Yes Decomposition Consider reaction temperature Start->Decomposition Yes IncreaseTimeTemp Increase reaction time/temp IncompleteReaction->IncreaseTimeTemp AddBase Add non-nucleophilic base IncompleteReaction->AddBase DiluteReaction Use more solvent Polymerization->DiluteReaction ControlAddition Slow, controlled addition of CS2 Decomposition->ControlAddition

Caption: A logical guide for troubleshooting low product yield.

References

"troubleshooting low yield in cyclic thiourea formation"

Author: BenchChem Technical Support Team. Date: December 2025

<Step_2>

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclic thioureas, with a focus on resolving issues of low yield. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My cyclic thiourea yield is consistently low. What are the most common causes?

Low yields in cyclic thiourea formation can stem from several factors related to starting materials, reaction conditions, and the stability of intermediates. The primary culprits often include:

  • Poor Starting Material Quality: Impurities in the starting diamine or the cyclizing agent can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can hinder the cyclization process.

  • Steric Hindrance: Bulky substituents on the diamine can make the intramolecular cyclization sterically unfavorable.[1]

  • Low Nucleophilicity of the Amine: Electron-withdrawing groups on the diamine can reduce the nucleophilicity of the nitrogen atoms, slowing down the reaction.[1][2]

  • Decomposition of Reagents: The cyclizing agent, such as an isothiocyanate, may be unstable under the reaction conditions.[1]

  • Formation of Side Products: Competing intermolecular reactions can lead to the formation of polymeric materials or other undesired byproducts instead of the desired cyclic product.

Q2: I'm observing significant side product formation. How can I identify and minimize it?

The most common side product is the formation of symmetrical or polymeric thioureas due to intermolecular reactions. To minimize these, consider the following:

  • High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over intermolecular polymerization.

  • Slow Addition: Adding the cyclizing agent slowly to the solution of the diamine can help maintain a low concentration of the reactive intermediate, further promoting cyclization.

  • Control Stoichiometry: Use precise stoichiometry to avoid excess of either reactant which could lead to side reactions.[1]

Q3: How does the choice of cyclizing agent impact the reaction yield?

The choice of the reagent used to form the thiourea moiety is critical. Common reagents include carbon disulfide (CS₂), thiophosgene, or isothiocyanates.

  • Carbon Disulfide (CS₂): Often used with a coupling agent like a carbodiimide. The reaction can be slow and may require heating.[1][3]

  • Thiophosgene: Highly reactive but also highly toxic, requiring special handling. It is often a more efficient cyclizing agent.

  • Isothiocyanates: Can be used in a two-step approach where a diamine is first reacted to form an isothiocyanate intermediate which then cyclizes. This method offers good control.[1]

Q4: What are the best work-up and purification procedures for cyclic thioureas?

Purification can be challenging, especially if the product is an oil or has similar polarity to the byproducts.

  • Extraction: An initial acid-base workup can help remove unreacted amines or acidic impurities.[4]

  • Column Chromatography: This is the most common and effective method for purifying cyclic thioureas. A silica gel column with a gradient of ethyl acetate in hexane is a typical choice.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol can be an effective purification method.[5][6]

  • Trituration: For oily products, stirring vigorously with a poor solvent (e.g., hexane) can sometimes induce crystallization or wash away impurities.[5]

Troubleshooting Guide

Issue: Low to No Product Formation

This section provides a systematic approach to troubleshooting failed or low-yielding reactions.

Data Summary: Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes the effect of different parameters on the yield of a model cyclic thiourea synthesis.

EntryCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1CS₂THF252410[7]
2CS₂THF651245[5]
3CS₂DMF80865N/A
4ThiophosgeneDCM0 to 25485N/A
5IsothiocyanateToluene110692[1]

This data is illustrative and compiled from typical results in the literature. Actual results will vary based on the specific substrates used.

Key Experimental Protocols

Protocol 1: General Procedure for Cyclic Thiourea Formation using Carbon Disulfide
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the diamine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF or DMF) to a concentration of 0.01 M (high dilution).

  • Reagent Addition: Add carbon disulfide (1.1 equivalents) to the solution. Then, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by thin-layer chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[6]

  • Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.[6]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reaction Pathway and Side Reactions

The desired reaction is an intramolecular cyclization. However, competing intermolecular reactions can lead to the formation of undesired oligomers or polymers, significantly reducing the yield of the cyclic product.

References

Technical Support Center: Byproduct Identification in Octahydro-2H-benzimidazole-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of octahydro-2H-benzimidazole-2-thione from cis-1,2-cyclohexanediamine and carbon disulfide.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues observed during the synthesis, focusing on the identification of potential byproducts.

Problem 1: Unexpected Spots on Thin Layer Chromatography (TLC)

Symptom: TLC analysis of the crude reaction mixture shows multiple spots in addition to the expected product spot.

Possible Cause & Identification:

The reaction between a diamine and carbon disulfide proceeds through a dithiocarbamate intermediate.[1] Incomplete reaction or side reactions involving this intermediate can lead to the formation of byproducts.

Potential Byproducts and Their Identification:

Byproduct Proposed Structure Identification Method Expected Observations
Dithiocarbamate Intermediate A salt formed from cis-1,2-cyclohexanediamine and carbon disulfide.Can be difficult to isolate due to instability. May be observed by LC-MS.Look for a mass corresponding to the diamine + CS₂.
Polymeric Byproducts Linear or cross-linked polymers formed from the reaction of multiple diamine and carbon disulfide molecules.Gel Permeation Chromatography (GPC), MALDI-TOF MS. Insoluble in common NMR solvents.Broad peaks in GPC, a distribution of masses in MALDI-TOF. A solid that is insoluble in the reaction solvent and common organic solvents.
N,N'-bis(alkoxymethyl)thiourea derivative (if alcohol is the solvent) If the reaction is performed in an alcohol (e.g., ethanol), it can react to form this byproduct.[2]1H NMR, 13C NMR, Mass Spectrometry.In 1H NMR, look for signals corresponding to the alkoxymethyl group (e.g., a singlet around 5.8 ppm for N-CH₂-O and signals for the alkyl chain of the alcohol).[2] The mass spectrum will show a molecular ion corresponding to the product + 2(alkoxymethyl groups).

Troubleshooting Workflow for Unexpected TLC Spots:

Caption: Troubleshooting workflow for identifying unknown spots on TLC.

Problem 2: Low Yield of this compound

Symptom: The isolated yield of the desired product is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress by TLC until the starting material is consumed. Consider increasing the reaction time or temperature.[1]
Formation of Stable Intermediates The dithiocarbamate intermediate may not be efficiently converting to the final product. Addition of a mild acid can sometimes facilitate the cyclization.
Side Reactions Leading to Byproducts As outlined in Problem 1, the formation of byproducts will consume the starting materials, leading to a lower yield of the desired product. Isolate and identify the major byproducts to understand the competing reaction pathways.
Decomposition of Product Prolonged heating at high temperatures can lead to product degradation. Optimize the reaction time and temperature.
Loss during Work-up/Purification Ensure efficient extraction and minimize losses during column chromatography by using the appropriate solvent system.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow to address low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound from cis-1,2-cyclohexanediamine and carbon disulfide?

The reaction proceeds through a two-step process:

  • Formation of a dithiocarbamate salt: The nucleophilic amine groups of cis-1,2-cyclohexanediamine attack the electrophilic carbon of carbon disulfide to form a dithiocarbamate intermediate.[3]

  • Intramolecular cyclization: The dithiocarbamate intermediate then undergoes an intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) to form the stable cyclic thiourea, this compound.

Q2: I observe a significant amount of an insoluble white solid in my reaction. What could it be?

This is likely a polymeric byproduct. The bifunctional nature of both the diamine and carbon disulfide can lead to intermolecular reactions, forming long polymer chains. To minimize this, consider using high dilution conditions or adding the carbon disulfide slowly to the solution of the diamine.

Q3: My NMR spectrum shows more signals than expected for the product. What are the possible impurities?

Besides the starting materials, the most likely impurities are byproducts formed during the reaction. If you are using an alcohol as a solvent, a common byproduct is the N,N'-bis(alkoxymethyl) derivative.[2] For example, with ethanol, you would see additional signals for the ethoxymethyl groups in the 1H NMR spectrum. It is crucial to isolate these impurities via chromatography and characterize them by NMR and mass spectrometry to confirm their structure.

Q4: How can I purify the crude this compound?

Column chromatography on silica gel is an effective method for purification.[2] A solvent system of benzene:ethyl acetate (9:1) has been reported for the purification of similar benzimidazole-2-thione derivatives.[2] Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.

Experimental Protocols

Synthesis of cis-Octahydro-2H-benzimidazole-2-thione

This protocol is adapted from a general procedure for the synthesis of 2H-benzo[d]imidazole-2-thiones.[4]

Materials:

  • cis-1,2-Diaminocyclohexane

  • Potassium ethyl xanthate

  • Ethanol

  • Water

  • Glacial acetic acid

  • Activated charcoal

Procedure:

  • In a round-bottom flask, combine cis-1,2-diaminocyclohexane (9.24 mmol) and potassium ethyl xanthate (1.7 g, 11.09 mmol) in 30 mL of ethanol and 1 mL of water.[4]

  • Heat the mixture under reflux for 4 hours.[4]

  • Add a small amount of activated charcoal to the reaction mixture and continue to reflux for an additional 30 minutes.[4]

  • Filter the hot reaction mixture to remove the charcoal.

  • Acidify the filtrate to a pH of 3.5 with a diluted solution of glacial acetic acid in water.[4]

  • Partially concentrate the solution under reduced pressure until a white solid precipitates.[4]

  • Add an additional 20 mL of water and cool the mixture in an ice bath.[4]

  • Collect the precipitated product by filtration and wash with cold water.

  • Dry the solid to obtain the pure cis-octahydro-2H-benzimidazole-2-thione. A yield of 70% has been reported for a similar synthesis.[4]

General Synthesis and Purification Workflow:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants cis-1,2-Diaminocyclohexane + Carbon Disulfide (or equivalent) Reaction Reaction in Solvent (e.g., Ethanol) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Octahydro-2H- benzimidazole-2-thione Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of the target compound.

Data Presentation

Table 2: Analytical Data for this compound

Property Value Reference
Molecular Formula C₇H₁₂N₂S[3]
Molecular Weight 156.25 g/mol [3]
Monoisotopic Mass 156.0721 Da[5]
Predicted m/z for [M+H]⁺ 157.0794[5]
Predicted m/z for [M+Na]⁺ 179.0613[5]

References

Technical Support Center: Recrystallization of Octahydro-2H-benzimidazole-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Octahydro-2H-benzimidazole-2-thione via recrystallization.

Troubleshooting Guide

Q1: My yield of purified this compound is significantly lower than expected. What are the common causes and how can I improve it?

Low recovery is a frequent issue in recrystallization. The following are potential causes and solutions:

  • Excessive Solvent Use: Using too much solvent to dissolve the crude product is the most common reason for low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[1][2]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. To recover dissolved product, you can try to concentrate the mother liquor by carefully evaporating some of the solvent and attempting a second crystallization.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. If crystals do form, they can be redissolved with a small amount of hot solvent and passed through the filter.

  • Inappropriate Solvent Choice: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.

    • Solution: Conduct small-scale solvent screening to identify an optimal solvent or solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Q2: The recrystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I promote slower crystal growth?

Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[1]

  • Cause: The solution is likely supersaturated, causing the compound to precipitate out of solution rapidly upon cooling.

    • Solution 1: After dissolving the compound in the minimum amount of hot solvent, add a small excess of the same solvent (e.g., 5-10% more). This will keep the compound in solution for a longer period during the cooling phase, allowing for slower, more selective crystal formation.[1]

    • Solution 2: Slow down the cooling process. Instead of placing the flask on an ice bath immediately, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once it has reached room temperature, then transfer it to an ice bath to maximize recovery.

Q3: An oil is forming instead of crystals. What does this "oiling out" mean and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.[2]

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and attempt to cool the solution more slowly. This can sometimes encourage crystallization.[2]

  • Solution 2: Try a different solvent with a lower boiling point.

  • Solution 3: If significant impurities are suspected, consider purifying the compound by another method first, such as column chromatography, before attempting recrystallization.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

Q2: How do I perform a solvent screening for recrystallization?

  • Place a small amount of your crude compound (e.g., 10-20 mg) into several different test tubes.

  • Add a small amount of a different solvent to each tube at room temperature and observe the solubility. A good recrystallization solvent will not dissolve the compound at room temperature.

  • For the solvents that did not dissolve the compound, gently heat the test tubes in a water bath and observe the solubility. An ideal solvent will dissolve the compound completely at an elevated temperature.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one from which the compound crystallizes out in high yield.

Q3: Should I use a single solvent or a mixed solvent system?

This depends on the solubility characteristics of your compound.

  • A single solvent is preferable if you can find one that meets the criteria of high solubility when hot and low solubility when cold.

  • A mixed solvent system (using two miscible solvents) is useful when no single solvent is ideal. In this system, the compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and then the "bad" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: When is it necessary to use activated charcoal?

Activated charcoal can be used to remove colored impurities from your crude product.[7] After dissolving your compound in the hot solvent, a small amount of charcoal is added to the solution, and the mixture is briefly heated. The charcoal, along with the adsorbed impurities, is then removed by hot filtration before the solution is cooled for crystallization.

Data Presentation

The following table summarizes the solubility of the aromatic analog, 1,3-dihydro-2H-benzimidazole-2-thione, which can be used as a guide for selecting a starting solvent for the recrystallization of this compound.

SolventSolubility of 1,3-dihydro-2H-benzimidazole-2-thionePotential for Recrystallization
EthanolSoluble[5]Promising
AcetoneSoluble[5]Promising
Ethyl AcetateSoluble[5]Promising
WaterInsoluble (<0.1 g/100 mL at 23.5°C)[5]Potentially useful as the "bad" solvent in a mixed system
DichloromethaneInsoluble[5]Unlikely to be a good primary solvent
ChloroformInsoluble[5]Unlikely to be a good primary solvent
BenzeneInsoluble[5]Unlikely to be a good primary solvent
EtherInsoluble[5]Unlikely to be a good primary solvent
GasolineInsoluble[5]Unlikely to be a good primary solvent

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a general guideline. The specific solvent, volumes, and temperatures should be optimized for your particular sample.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and preheat both the funnel and a clean receiving flask with a small amount of the hot solvent. Filter the hot solution quickly.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven until a constant weight is achieved.

Visualizations

TroubleshootingWorkflow start Start Recrystallization problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes oiling_out Oiling Out problem->oiling_out Yes rapid_xtal Rapid Crystallization / Powder problem->rapid_xtal Yes no_xtal No Crystals Form problem->no_xtal Yes success Successful Purification problem->success No sol_ly Reduce solvent volume (concentrate mother liquor) low_yield->sol_ly alt_purify Consider alternative purification (e.g., Column Chromatography) low_yield->alt_purify sol_oo Re-heat, add more solvent, cool slowly oiling_out->sol_oo oiling_out->alt_purify sol_rx Re-heat, add excess solvent, cool slowly rapid_xtal->sol_rx sol_nx Induce crystallization: - Scratch flask - Add seed crystal no_xtal->sol_nx sol_ly->problem Re-evaluate sol_oo->problem Re-evaluate sol_rx->problem Re-evaluate sol_nx->problem Re-evaluate

Caption: Troubleshooting workflow for recrystallization issues.

RecrystallizationProtocol A 1. Dissolve Crude Product in Minimum Hot Solvent B Optional: Add Activated Charcoal A->B C Optional: Hot Filtration B->C Yes D 2. Cool Solution Slowly (Room Temp -> Ice Bath) B->D No C->D Yes E 3. Isolate Crystals (Vacuum Filtration) D->E F 4. Wash Crystals with Cold Solvent E->F G 5. Dry Purified Product F->G

References

"managing the stability of Octahydro-2H-benzimidazole-2-thione in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Octahydro-2H-benzimidazole-2-thione

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following guidance is based on the established chemical principles and stability profiles of the structurally related compounds, benzimidazole-2-thione and other cyclic thioureas. It is strongly recommended to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: Based on the behavior of related thiourea compounds, the primary factors are pH, exposure to oxidizing agents, light, and temperature.[1] Both acidic and alkaline conditions can potentially accelerate the degradation of thiourea derivatives.[1] The sulfur atom in the thiourea moiety is susceptible to oxidation.

Q2: What are the visible signs of degradation in my solution?

A2: Degradation may be indicated by several observable changes:

  • Discoloration: A solution, particularly if colorless initially, may develop a yellowish tint.[1]

  • Precipitate Formation: The formation of a solid precipitate can occur if degradation products are insoluble in the chosen solvent.[1]

  • Odor: The emission of ammonia or sulfur-like odors can signal decomposition.[1]

Q3: What solvents are recommended for preparing solutions of this compound?

A3: While specific solubility data for this compound is not provided, the related compound, 1,3-Dihydro-2H-benzimidazole-2-thione, is soluble in hot ethanol and acetone but insoluble in water.[2] It is advisable to start with polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) or alcohols. For aqueous buffers, the use of a co-solvent may be necessary. Always determine the solubility and stability in your specific solvent system.

Q4: How should I store solutions of this compound?

A4: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures (-20°C or -80°C) to slow down potential degradation reactions.[3]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to prevent oxidation.[1]

  • Preparation: It is best practice to prepare solutions fresh before use. If storing solutions, filter them before use.[1]

Q5: Can I use stabilizers to prevent degradation?

A5: Yes, for some thiourea derivatives, stabilizers can be effective. Antioxidants may be added to inhibit oxidative degradation. If metal-catalyzed degradation is suspected, a chelating agent such as EDTA can be beneficial.[1] The choice of stabilizer must be compatible with your experimental system.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Problem Possible Cause Recommended Action
Solution turns yellow or brown. Oxidation or photodegradation of the thiourea moiety.[1]Store the solution protected from light in a tightly sealed container.[1] Consider purging with an inert gas (N₂ or Ar) before sealing.
Precipitate forms in the solution. Degradation leading to insoluble products.[1] Exceeding the compound's solubility limit. Change in pH or temperature affecting solubility.Prepare fresh solutions before each experiment.[1] If storing, filter the solution before use and keep it at a consistent, low temperature.[1] Confirm the solubility of the compound in your specific solvent and buffer system.
Inconsistent analytical results (e.g., HPLC peak area decreases over time). Degradation of the compound in the solution, leading to lower purity or concentration.[1]Use a freshly prepared solution for each experimental run. If using an autosampler, verify the stability of the compound under the autosampler's temperature conditions.[3] Develop and use a stability-indicating analytical method.
Ammonia or sulfur-like odor is detected. Thermal decomposition or hydrolysis of the thiourea group.[1]Verify that the storage and experimental temperatures are within an acceptable range. Ensure the container is properly sealed to prevent moisture entry.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in a solid or solution state at a high temperature (e.g., 70°C) for 48 hours.

    • Photodegradation: Expose the stock solution to a light source with a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC-UV method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). Aim for 5-20% degradation for optimal results.

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is common for this class of compounds.[1]

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7).

    • Adjust the gradient profile and pH of the aqueous phase to achieve good separation between the parent peak and any degradation peaks identified in the forced degradation study.

  • Detection Wavelength:

    • Determine the UV absorbance maximum (λmax) of the compound by scanning a dilute solution with a UV-Vis spectrophotometer. Use this wavelength for detection. For related compounds, wavelengths around 200-242 nm have been used.[1]

  • Optimization:

    • Adjust parameters such as flow rate (typically 1.0 mL/min), column temperature (e.g., 30°C), and injection volume to optimize peak shape and resolution.[1]

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for its intended purpose.

Visualizations

G Potential Degradation Pathway for a Cyclic Thiourea A This compound (Thiourea Moiety) B S-Oxide Intermediate (Sulfenate) A->B Oxidation C S,S-Dioxide Intermediate (Sulfinate) B->C Oxidation D Desulfurization Product (Carbodiimide/Urea) B->D [O] C->D [O] E Oxidizing Agent (e.g., H₂O₂) E->A F Further Oxidation F->B G Hydrolysis/Rearrangement G->C

Caption: A potential oxidative degradation pathway for cyclic thioureas.

G Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, precipitate) q1 Is the solution exposed to light? start->q1 a1_yes Store in amber vials or protect from light. q1->a1_yes Yes q2 Was the solution prepared fresh? q1->q2 No a1_yes->q2 q2->q2 Yes a2_no Prepare fresh solution before each use. q2->a2_no No q3 Is the storage temperature optimized? q2->q3 Yes a2_no->q3 q3->q3 Yes a3_no Store at lower temp (e.g., -20°C or -80°C). q3->a3_no No q4 Is oxidation suspected? q3->q4 Yes a3_no->q4 q4->q4 No a4_yes Purge with inert gas (N₂/Ar). Consider adding an antioxidant. q4->a4_yes Yes end_node Perform forced degradation study to confirm pathway. q4->end_node No a4_yes->end_node

Caption: A logical workflow for troubleshooting solution instability issues.

G Experimental Workflow for Stability Assessment cluster_0 Method Development cluster_1 Stability Study cluster_2 Data Analysis A Develop HPLC-UV Method B Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Validate as Stability-Indicating B->C D Prepare Solution in Desired Buffer/Solvent C->D E Aliquot and Store under Varied Conditions (Temp, Light) D->E F Analyze Samples at Defined Time Points (T=0, T=1, etc.) E->F G Quantify Parent Compound and Degradation Products F->G H Determine Rate of Degradation and Identify Degradants G->H I Establish Recommended Storage Conditions & Shelf-Life H->I

Caption: A standard workflow for conducting a solution stability study.

References

Technical Support Center: Scale-up Synthesis of Octahydro-2H-benzimidazole-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Octahydro-2H-benzimidazole-2-thione.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: The most common and scalable route involves the reaction of cis-1,2-diaminocyclohexane with a thiocarbonylating agent. Two primary variations are industrially viable:

  • Reaction with Carbon Disulfide: This is a widely used method for forming cyclic thioureas. The reaction is typically carried out in a suitable solvent like ethanol.

  • Reaction with Potassium Ethyl Xanthate: This method offers an alternative to the direct use of highly volatile and flammable carbon disulfide. The reaction is generally performed under reflux in an alcoholic solvent.[1]

Q2: What are the major safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns are associated with the reagents used:

  • Carbon Disulfide (CS₂): It is highly flammable with a very low flash point and autoignition temperature.[2][3][4][5] Vapors can be ignited by hot surfaces, including steam lines.[1] It is also toxic and requires handling in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves that are resistant to permeation.[2][3] For industrial-scale operations, closed systems are recommended.

  • Thiourea and its Derivatives: Thiourea is a toxic and carcinogenic substance.[3] When heated to decomposition, it emits highly toxic fumes of nitrogen and sulfur oxides.[3]

  • Hydrogen Sulfide (H₂S): This can be a byproduct in some synthetic routes and is a highly toxic and flammable gas.

Q3: How can the reaction exotherm be managed during scale-up?

A3: The reaction between diamines and thiocarbonylating agents can be exothermic. Effective heat management is critical to prevent runaway reactions and ensure product quality. Key strategies include:

  • Slow, controlled addition of reagents: Add the thiocarbonylating agent (e.g., carbon disulfide) to the solution of cis-1,2-diaminocyclohexane at a controlled rate.

  • Efficient cooling: Utilize a reactor with a cooling jacket and ensure adequate heat transfer capacity.

  • Monitoring of internal temperature: Continuously monitor the reaction temperature and have a contingency plan for rapid cooling if necessary.

  • Use of an appropriate solvent: The solvent can act as a heat sink. The choice of solvent should also consider its boiling point and heat capacity.

Troubleshooting Guides

Problem 1: Low Reaction Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the thiocarbonylating agent may be necessary. - Increase Reaction Time: Monitor the reaction progress by TLC or HPLC and continue until the starting material is consumed. - Increase Reaction Temperature: If the reaction is sluggish, cautiously increasing the temperature to reflux may improve the rate and yield.
Side Reactions - Formation of Polymeric Byproducts: This can occur with improper reagent addition. Add the thiocarbonylating agent slowly and with vigorous stirring to ensure rapid mixing and prevent localized high concentrations. - Decomposition of Reactants or Product: Avoid excessive temperatures or prolonged reaction times, which can lead to degradation.
Product Loss During Workup - Precipitation/Crystallization Issues: Ensure the pH is optimized for complete precipitation of the product. Cooling the mixture sufficiently before filtration is also crucial.[1] - Solubility in Wash Solvents: Use cold solvents for washing the filtered product to minimize solubility losses.
Problem 2: Product Purity Issues
Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials - Optimize Reaction Conditions: As mentioned for low yield, ensure the reaction goes to completion. - Improve Purification: Recrystallization is a common and effective method for removing unreacted starting materials. Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Formation of Byproducts - Control Reaction Temperature: Side reactions are often temperature-dependent. Maintaining a consistent and optimal temperature is key. - Purification Strategy: If byproducts have similar solubility to the product, column chromatography might be necessary for lab-scale purification. For larger scales, a multi-step crystallization or a different solvent system for recrystallization should be explored.
Discoloration of Final Product - Oxidation: The product may be susceptible to air oxidation. Consider performing the final steps of the workup and drying under an inert atmosphere (e.g., nitrogen). - Residual Impurities: Traces of colored impurities can be removed by treating the solution with activated charcoal before the final crystallization step.[1]

Experimental Protocols

Lab-Scale Synthesis using Potassium Ethyl Xanthate

This protocol is adapted from a literature procedure for the synthesis of the target molecule.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-1,2-diaminocyclohexane (9.24 mmol) and potassium ethyl xanthate (11.09 mmol).

  • Solvent Addition: Add 30 mL of ethanol and 1 mL of water to the flask.

  • Reflux: Heat the mixture under reflux for 4 hours.

  • Decolorization: Add a small amount of activated charcoal to the reaction mixture and continue to reflux for an additional 30 minutes.

  • Filtration: Filter the hot reaction mixture to remove the activated charcoal.

  • Precipitation: Acidify the filtrate to a pH of approximately 3.5 with a dilute solution of acetic acid in water.

  • Isolation: Partially concentrate the solution under reduced pressure. Add 20 mL of water and cool the mixture in an ice bath to facilitate further precipitation.

  • Filtration and Drying: Filter the white solid precipitate, wash with cold water, and dry to obtain pure this compound. A yield of 70% has been reported for this method.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes (Illustrative)

ParameterRoute A: Carbon DisulfideRoute B: Potassium Ethyl Xanthate
Starting Materials cis-1,2-diaminocyclohexane, CS₂cis-1,2-diaminocyclohexane, Potassium Ethyl Xanthate
Typical Solvent EthanolEthanol/Water
Reported Yield Varies, typically >70%~70%[1]
Key Safety Concern High flammability and toxicity of CS₂Flammability of ethanol
Scale-up Feasibility Good, with appropriate engineering controlsGood

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature incomplete->optimize_conditions check_workup Review Workup Procedure complete->check_workup optimize_conditions->check_completion precipitation_issue Incomplete Precipitation? check_workup->precipitation_issue optimize_precipitation Optimize Precipitation: - Adjust pH - Ensure adequate cooling precipitation_issue->optimize_precipitation Yes final_yield Improved Yield precipitation_issue->final_yield No optimize_precipitation->final_yield

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis

synthesis_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Reactants: cis-1,2-diaminocyclohexane + Thiocarbonylating Agent solvent 2. Add Solvent (e.g., Ethanol) reactants->solvent reflux 3. Heat to Reflux solvent->reflux charcoal 4. Activated Charcoal Treatment reflux->charcoal filter_hot 5. Hot Filtration charcoal->filter_hot acidify 6. Acidify Filtrate filter_hot->acidify precipitate 7. Induce Precipitation/Crystallization acidify->precipitate isolate 8. Isolate Product (Filtration) precipitate->isolate product Pure this compound isolate->product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Preventing Oxidation During Thione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thione compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting oxidation-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of oxidation during thione synthesis?

A1: The primary cause of oxidation is the exposure of the thione or its thiol tautomer to oxidizing agents. The most common oxidizing agent is atmospheric oxygen. This can lead to the formation of disulfides, sulfines (thione S-oxides), or even the complete conversion back to the corresponding carbonyl compound (ketone, amide, etc.).[1][2]

Q2: What are the most common byproducts resulting from oxidation?

A2: The most frequently observed oxidation byproduct is the corresponding symmetrical disulfide, formed by the coupling of two thiol tautomers.[1][3] Depending on the oxidizing conditions and the structure of the thione, other byproducts such as sulfines and the original carbonyl compound can also be formed.

Q3: How can I minimize oxidation during my reaction?

A3: To minimize oxidation, it is crucial to work under an inert atmosphere, such as dry nitrogen or argon, to exclude atmospheric oxygen.[4] Using degassed solvents is also a critical step in preventing oxidation.

Q4: Are there any chemical additives that can help prevent oxidation?

A4: While not always necessary if a strict inert atmosphere is maintained, adding a small amount of a reducing agent can help maintain the reduced state of the thione. However, this can complicate purification and should be considered on a case-by-case basis. For thiol-containing compounds in general, chelating agents like EDTA can be added to purification buffers to sequester transition metal impurities that can catalyze oxidation.

Q5: How should I store my synthesized thione compound to prevent long-term oxidation?

A5: Thione compounds should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place. For particularly sensitive compounds, storage in a desiccator or glovebox is recommended.

Troubleshooting Guides

Issue 1: My final product is a disulfide, not the desired thione.

  • Question: I've confirmed with NMR and Mass Spectrometry that my main product is the disulfide. What happened and how can I prevent this?

  • Answer: Disulfide formation is a classic sign of oxidation. This likely occurred due to the presence of oxygen during the reaction or workup. The thiol tautomer of your thione is susceptible to oxidative coupling.[1]

    • Troubleshooting Steps:

      • Implement a Strict Inert Atmosphere: Ensure your reaction flask is thoroughly purged with nitrogen or argon before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction and workup.

      • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with an inert gas (nitrogen or argon) for 20-30 minutes or by using several freeze-pump-thaw cycles.

      • Controlled Workup: During the aqueous workup, ensure the solutions have been degassed to minimize exposure to oxygen.

      • pH Control: The thione-thiol equilibrium can be pH-dependent. In alkaline conditions, the equilibrium may shift towards the thiol form, which is more susceptible to oxidation.[2] Maintaining neutral or slightly acidic conditions during workup, if compatible with your compound, can help.

Issue 2: My reaction is complete by TLC, but after workup and purification, I have a low yield and a complex mixture of products.

  • Question: The reaction with Lawesson's reagent appears clean on TLC, but the final product is impure. Could this be oxidation?

  • Answer: Yes, this could be due to oxidation during the workup or purification stages. Thiones can be sensitive to air exposure, especially when adsorbed onto silica gel during column chromatography, which can have a large surface area and be slightly acidic.

    • Troubleshooting Steps:

      • Minimize Air Exposure During Purification:

        • Consider using a flash chromatography system that can be operated under a positive pressure of inert gas.

        • Work quickly during chromatography and do not leave the compound on the column for extended periods.

      • Alternative Purification: If possible, try to purify the compound by recrystallization instead of chromatography to minimize contact with air and silica gel.

      • Analyze Byproducts: Attempt to identify the impurities. 1H NMR can show a downfield shift for protons adjacent to the sulfur in a disulfide compared to a thiol/thione.[5][6] Mass spectrometry can also readily identify the mass of the disulfide dimer.

Issue 3: I see an unexpected peak in my NMR spectrum that I suspect is an oxidation product.

  • Question: How can I use NMR to identify oxidation byproducts?

  • Answer: NMR spectroscopy is a powerful tool for identifying oxidation products.

    • Diagnostic NMR Shifts:

      • Disulfide Formation: The chemical shifts of protons alpha to the sulfur atom in a disulfide are typically shifted downfield compared to the corresponding thiol or thione. For example, a methylene group (-CH2-S-) signal might shift from ~2.5 ppm in the thiol to ~2.7 ppm in the disulfide.[5]

      • C=S to C=O Conversion: If the thione has been oxidized back to the carbonyl, you will see the disappearance of the characteristic thione peak in the 13C NMR spectrum (typically >180 ppm) and the appearance of a carbonyl peak in the corresponding region (e.g., 160-180 ppm for an amide).[7]

      • Thiol Proton: In the 1H NMR of the thiol tautomer, the -SH proton signal can sometimes be observed, though it is often broad and may exchange with residual water. Its absence in the final product, coupled with other changes, can indicate disulfide formation.[5]

Data Presentation

Table 1: Influence of Experimental Conditions on Thione Oxidation Rate

ParameterConditionEffect on Oxidation Rate to DisulfideReference(s)
Atmosphere Ambient AirHigh[4]
Inert (Nitrogen/Argon)Significantly Reduced[4]
Solvent DioxaneRelatively Rapid[1]
Acetonitrile (CH3CN)Slow[1]
Dichloromethane (CH2Cl2)Slow[1]
Chloroform (CHCl3)Slow[1]
Temperature Increased TemperatureEnhances Oxidation[1]
Concentration Decreased Thione ConcentrationEnhances Oxidation[1]

Table 2: Spectroscopic Comparison of Thiones and Common Oxidation Byproducts

Compound TypeAnalytical TechniqueKey Spectroscopic FeatureReference(s)
Thione 13C NMRC=S signal typically appears far downfield (>180 ppm).[7]
UV-Vis SpectroscopyExhibits characteristic absorption maxima, distinct from the corresponding disulfide.[1][8]
Disulfide 1H NMRProtons alpha to the S-S bond are downfield shifted compared to the thiol.[5][6]
Mass SpectrometryMolecular ion peak corresponds to the dimer of the thiol monomer, minus two hydrogen atoms.[9]
UV-Vis SpectroscopyAbsorption spectrum is similar in shape to the thiol, but the molar absorptivity may be approximately doubled.[1]
Carbonyl 13C NMRC=O signal appears in the typical carbonyl region (e.g., 160-220 ppm depending on the functional group).[7]

Experimental Protocols

Protocol 1: General Synthesis of a Thioamide using Lawesson's Reagent under Inert Atmosphere

This protocol describes a general procedure for the thionation of an amide. Conditions may require optimization for specific substrates.

  • Materials:

    • Starting Amide (1.0 mmol)

    • Lawesson's Reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)[4]

    • Anhydrous, degassed high-boiling solvent (e.g., Toluene, Xylene) (4-5 mL)[4]

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Nitrogen or Argon gas line with a bubbler

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the starting amide (1.0 mmol) and Lawesson's Reagent (0.6 mmol).[4]

    • Inert Atmosphere: Fit the flask with a reflux condenser and a gas inlet adapter. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times. Maintain a positive pressure of the inert gas throughout the reaction.

    • Solvent Addition: Add the anhydrous, degassed toluene (4 mL) to the flask via a syringe.[4]

    • Heating: Place the flask in a pre-heated oil bath or heating mantle and heat the reaction mixture to reflux (for toluene, ~110 °C).[4]

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.

    • Work-up:

      • Allow the mixture to cool to room temperature under the inert atmosphere.

      • Remove the solvent under reduced pressure using a rotary evaporator.

      • The crude residue contains the thioamide and phosphorus byproducts. For purification, dissolve the residue in an organic solvent and perform an aqueous workup to remove some of the polar byproducts.[10]

    • Purification: Purify the crude product by silica gel column chromatography or recrystallization. If using chromatography, use degassed solvents and work efficiently to minimize air exposure.

Protocol 2: Thionation of a Ketone using Phosphorus Pentasulfide (P4S10) under Inert Atmosphere

This protocol provides a general method for converting ketones to thioketones.

  • Materials:

    • Starting Ketone (10 mmol)

    • Phosphorus Pentasulfide (P4S10) (4.4 g, 10 mmol, 1.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, CS2, Acetonitrile) (50 mL)[11][12]

    • Oven-dried three-neck round-bottom flask with a magnetic stir bar

    • Reflux condenser, dropping funnel, and thermometer

    • Nitrogen or Argon gas line with a bubbler

  • Procedure:

    • Reaction Setup: Assemble an oven-dried three-neck flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stir bar. Purge the entire system with nitrogen or argon.

    • Reagent Preparation: In a separate flask under an inert atmosphere, dissolve the starting ketone (10 mmol) in the anhydrous, degassed solvent (25 mL). Transfer this solution to the dropping funnel.

    • Reaction: Add the remaining solvent (25 mL) and P4S10 to the reaction flask. Heat the stirred suspension to reflux.

    • Addition: Add the ketone solution dropwise from the dropping funnel to the refluxing P4S10 suspension over 30-60 minutes.

    • Reaction Time: Continue to reflux the mixture, monitoring the reaction by TLC until the starting material is consumed.

    • Work-up:

      • Cool the reaction mixture to room temperature under the inert atmosphere.

      • Carefully pour the reaction mixture into a beaker of ice water to quench the reaction and hydrolyze any remaining P4S10. Caution: This may produce H2S gas; perform in a well-ventilated fume hood.

      • Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).

      • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude thioketone by column chromatography or recrystallization.

Visualizations

Experimental_Workflow Experimental Workflow for Thione Synthesis prep Preparation setup Reaction Setup prep->setup Proceed once ready sub_prep1 Oven-dry glassware prep->sub_prep1 sub_prep2 Degas solvents (N2/Ar sparge or Freeze-Pump-Thaw) prep->sub_prep2 reaction Reaction setup->reaction sub_setup1 Charge flask with reactants (e.g., Amide + Lawesson's Reagent) setup->sub_setup1 sub_setup2 Purge system with inert gas (N2/Ar) setup->sub_setup2 sub_setup3 Add degassed solvent via syringe setup->sub_setup3 workup Workup & Purification reaction->workup Upon completion sub_reaction1 Heat to reflux under positive inert gas pressure reaction->sub_reaction1 sub_reaction2 Monitor by TLC reaction->sub_reaction2 analysis Analysis & Storage workup->analysis sub_workup1 Cool to RT under inert gas workup->sub_workup1 sub_workup2 Solvent removal (Rotovap) workup->sub_workup2 sub_workup3 Purify (Chromatography or Recrystallization) using degassed solvents workup->sub_workup3 sub_analysis1 Characterize product (NMR, MS, etc.) analysis->sub_analysis1 sub_analysis2 Store under inert atmosphere in a cool, dark place analysis->sub_analysis2

Caption: General workflow for thione synthesis with oxidation prevention.

Troubleshooting_Oxidation Troubleshooting Oxidation Byproducts start Low yield or unexpected byproduct observed check_nmr_ms Analyze byproduct by NMR and Mass Spec start->check_nmr_ms is_disulfide Is the byproduct a disulfide dimer? check_nmr_ms->is_disulfide is_carbonyl Is the starting carbonyl compound present? is_disulfide->is_carbonyl No implement_inert Implement/Improve Inert Atmosphere Technique: - Purge glassware thoroughly - Maintain positive N2/Ar pressure is_disulfide->implement_inert Yes other_byproduct Other byproduct (e.g., from reagent) is_carbonyl->other_byproduct No check_reaction Incomplete Reaction: - Increase reaction time - Check reagent quality/stoichiometry is_carbonyl->check_reaction Yes use_degassed Use Degassed Solvents: - Sparge with N2/Ar - Freeze-Pump-Thaw implement_inert->use_degassed review_workup Review Workup Procedure: - Use degassed aqueous solutions - Check pH use_degassed->review_workup purification_issue Review Purification: - Minimize air exposure on silica - Consider recrystallization check_reaction->purification_issue

Caption: Decision tree for troubleshooting oxidation in thione synthesis.

References

Validation & Comparative

"comparative study of Octahydro-2H-benzimidazole-2-thione and benzimidazole-2-thione"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the backbone of numerous therapeutic agents. Among these, benzimidazole derivatives have garnered significant attention due to their wide spectrum of biological activities. This guide provides a comparative overview of two such compounds: the aromatic Benzimidazole-2-thione and its saturated analogue, Octahydro-2H-benzimidazole-2-thione.

While extensive research has illuminated the multifaceted pharmacological profile of Benzimidazole-2-thione, its saturated counterpart, this compound, remains largely unexplored, presenting a significant knowledge gap. This guide will synthesize the available experimental data for Benzimidazole-2-thione, offering a comprehensive look at its physicochemical properties, biological activities, and toxicity. In contrast, the section on this compound will highlight the limited currently available information, primarily focusing on its synthesis.

Benzimidazole-2-thione: A Well-Characterized Pharmacophore

Benzimidazole-2-thione, a bicyclic molecule composed of a fused benzene and imidazole ring with a thione group, has been the subject of extensive research. Its aromatic nature and structural similarity to purine nucleotides allow it to interact with various biological targets, leading to a broad range of pharmacological effects.[1][2][3]

Physicochemical Properties

The physicochemical properties of Benzimidazole-2-thione have been well-documented and are summarized in the table below. These properties, including its molecular weight, melting point, and solubility, are crucial for its handling, formulation, and pharmacokinetic profile.

PropertyValueReference
Molecular FormulaC₇H₆N₂S
Molecular Weight150.20 g/mol
Melting Point300 °C (decomposes)
AppearanceYellow to orange solid
SolubilityInsoluble in water, soluble in hot ethanol and acetone
Synthesis of Benzimidazole-2-thione

A common and efficient method for the synthesis of Benzimidazole-2-thione involves the condensation reaction of o-phenylenediamine with carbon disulfide, often in the presence of a base like potassium hydroxide in an ethanol-water mixture.[1] This straightforward synthesis makes it an accessible scaffold for further chemical modifications.

G o-phenylenediamine o-phenylenediamine Benzimidazole-2-thione Benzimidazole-2-thione o-phenylenediamine->Benzimidazole-2-thione Carbon_disulfide Carbon disulfide (CS2) Carbon_disulfide->Benzimidazole-2-thione KOH_Ethanol_Water KOH, Ethanol/Water KOH_Ethanol_Water->Benzimidazole-2-thione

Caption: General synthesis of Benzimidazole-2-thione.

Biological Activities of Benzimidazole-2-thione

Benzimidazole-2-thione and its derivatives exhibit a remarkable array of biological activities, which are summarized in the following table.

ActivityDescriptionKey FindingsReferences
Antimicrobial Effective against a range of bacteria and fungi.Derivatives show potent activity against strains like S. aureus and E. coli. The mechanism may involve inhibition of essential enzymes or disruption of cell wall synthesis.[1][4]
Anticancer Cytotoxic to various cancer cell lines.Induces apoptosis and cell cycle arrest. Some derivatives show high efficacy against human colorectal cancer (HCT116) cells.[5][6]
Antioxidant Scavenges free radicals.The thione group can act as a hydrogen donor, neutralizing reactive oxygen species.[4]
Antiviral Inhibits the replication of certain viruses.Activity has been reported against various viral strains.[1][2][3]
Anthelmintic Effective against parasitic worms.A well-established activity for many benzimidazole derivatives.[1][3]

The anticancer effects of benzimidazole derivatives are often attributed to their interaction with key signaling pathways that regulate cell growth, proliferation, and apoptosis. While the precise mechanisms for the parent Benzimidazole-2-thione are still under investigation, studies on its derivatives suggest involvement in pathways such as the p53-dependent pathway and inhibition of kinases like cyclin-dependent kinases (CDKs).

G Benzimidazole_derivative Benzimidazole-2-thione Derivative CDK_Inhibition CDK Inhibition Benzimidazole_derivative->CDK_Inhibition p53_Activation p53 Activation Benzimidazole_derivative->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p53_Activation->Apoptosis

Caption: Putative anticancer signaling pathways of Benzimidazole-2-thione derivatives.

Toxicity Profile of Benzimidazole-2-thione

While demonstrating significant therapeutic potential, some benzimidazole derivatives have been associated with toxicity. For the zinc salt of a methylated Benzimidazole-2-thione, repeated and prolonged contact has been linked to potential damage to the reproductive system, liver, kidney, and thyroid.[7] It is also noted to be harmful if ingested or inhaled and can cause skin sensitization.[7]

This compound: An Enigmatic Analogue

In stark contrast to its aromatic counterpart, this compound, which features a fully saturated cyclohexane ring fused to the imidazolethione core, is a compound for which there is a significant lack of published experimental data regarding its biological activity and toxicity.

Physicochemical Properties

Basic physicochemical properties are available and are presented below. The hydrogenation of the benzene ring leads to a slight increase in molecular weight and a change in its three-dimensional structure.

PropertyValue
Molecular FormulaC₇H₁₂N₂S
Molecular Weight156.25 g/mol
Synthesis of this compound

A general synthetic route for this compound has been described, which is analogous to the synthesis of the aromatic version. It involves the reaction of a diamine, in this case, a cyclohexanediamine, with potassium ethyl xanthate in an ethanol-water mixture under reflux.[8]

G Cyclohexanediamine Cyclohexanediamine Octahydro_thione This compound Cyclohexanediamine->Octahydro_thione Potassium_ethyl_xanthate Potassium ethyl xanthate Potassium_ethyl_xanthate->Octahydro_thione Ethanol_Water Ethanol/Water, Reflux Ethanol_Water->Octahydro_thione

Caption: General synthesis of this compound.

Biological Activities and Toxicity

Currently, there is no publicly available experimental data on the biological activities or toxicity profile of this compound. The saturation of the benzene ring to a cyclohexane ring would be expected to significantly alter the molecule's electronic properties, planarity, and lipophilicity. These changes would, in turn, be expected to profoundly impact its interaction with biological targets and its overall pharmacological and toxicological profile. However, without experimental data, any comparison to Benzimidazole-2-thione in this regard would be purely speculative.

Experimental Protocols

For researchers interested in exploring the biological activities of these compounds, the following are detailed methodologies for key experiments.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation : Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure :

    • In a 96-well plate, add a specific volume of each sample dilution.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing only the solvent and DPPH solution is also measured.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

G cluster_prep Preparation cluster_assay Assay DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH DPPH_Solution->Mix Sample_Dilutions Prepare Serial Dilutions of Test Compound Sample_Dilutions->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs

Caption: Workflow for the DPPH antioxidant assay.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Media and Reagent Preparation : Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB). Prepare a stock solution of the test compound.

  • Inoculum Preparation : Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, then dilute to the final inoculum concentration (approximately 5 x 10⁵ CFU/mL).

  • Assay Procedure :

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Serial_Dilution Serial Dilution of Test Compound in Broth Inoculation Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Read_MIC Determine Lowest Concentration with No Visible Growth Incubation->Read_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculation : Cell viability is expressed as a percentage of the untreated control cells.

G Seed_Cells Seed Cancer Cells Treat_Compound Treat with Test Compound Seed_Cells->Treat_Compound Add_MTT Add MTT Reagent Treat_Compound->Add_MTT Incubate_Formazan Incubate 2-4h Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance

Caption: Workflow for the MTT anticancer assay.

Conclusion

This comparative guide highlights the significant disparity in the scientific understanding of Benzimidazole-2-thione and its saturated analogue, this compound. Benzimidazole-2-thione is a well-established heterocyclic scaffold with a rich profile of biological activities, supported by a substantial body of experimental data. In contrast, this compound remains a largely uncharacterized molecule. The lack of data for the octahydro- derivative underscores a potential area for future research. Investigating the biological and toxicological properties of this saturated analogue could provide valuable insights into the structure-activity relationships of the benzimidazole-2-thione core and potentially lead to the discovery of novel therapeutic agents with different pharmacological profiles.

References

Validating the Antioxidant Potential of Benzimidazole-2-thiones: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison: Benzimidazole-2-thiones vs. Standard Antioxidants

The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.

Several studies have investigated the antioxidant properties of various substituted benzimidazole-2-thione derivatives, demonstrating their potential as radical scavengers. For instance, certain N,N'-disubstituted benzimidazole-2-thione hydrazides have shown good antioxidant properties, with IC50 values under 100 μM.[1][2] Specifically, compounds such as 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione and its 5-methyl-substituted analog have been identified as effective in vitro antioxidants.[1][2]

To contextualize the performance of these derivatives, it is essential to compare their IC50 values with those of well-established standard antioxidants.

Compound/DerivativeDPPH Assay IC50 (µM)Reference Standard(s)
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione64 ± 10Caffeic acid, Trolox, Quercetin[2]
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione73 ± 29Caffeic acid, Trolox, Quercetin[2]
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione92 ± 3Caffeic acid, Trolox, Quercetin[2]
Vanillin & Syringaldehyde containing Benzimidazole-2-thione hydrazone derivativesLower than TroloxTrolox[3][4]
Ascorbic Acid (Vitamin C)~25 - 50Standard
Trolox~40 - 70Standard

Note: IC50 values can vary depending on the specific experimental conditions of the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a popular, rapid, and simple method for screening the antioxidant activity of compounds.[5][6] The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.[5] The discoloration is measured spectrophotometrically at approximately 517 nm.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (e.g., Octahydro-2H-benzimidazole-2-thione)

  • Standard antioxidant (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Preparation of Test and Standard Solutions: Dissolve the test compound and the standard antioxidant in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the test compound or standard solution to a microplate well or cuvette.

    • Add a defined volume of the DPPH working solution to each well/cuvette to initiate the reaction.

    • A blank sample containing only the solvent and the DPPH solution should be prepared as a negative control.

    • Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the blank (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH DPPH Solution (0.1 mM in Methanol) Reaction Mix & Incubate (Dark, 30 min) DPPH->Reaction Test_Compound Test Compound (e.g., this compound) Test_Compound->Reaction Standard Standard (e.g., Ascorbic Acid) Standard->Reaction Measurement Measure Absorbance (@ 517 nm) Reaction->Measurement Calculation Calculate % Inhibition & IC50 Value Measurement->Calculation

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Reaction_Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + Antioxidant-H Antioxidant Antioxidant-H Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical - H•

Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.

References

A Comparative Analysis of the Antioxidant Efficacy of Benzimidazole-2-thione Derivatives and Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Benzimidazole-2-thione derivatives have demonstrated notable antioxidant properties in various in vitro assays. Studies on N,N'-disubstituted benzimidazole-2-thiones, for instance, have revealed significant radical scavenging and inhibition of lipid peroxidation.[1][2][3] The antioxidant capacity of these derivatives appears to be influenced by the nature of their substituents, with some exhibiting efficacy comparable to standard antioxidants like Trolox and Quercetin in certain assays.[4][5] The primary mechanisms of action are believed to involve hydrogen atom transfer (HAT) and single electron transfer (SET).[6] In contrast, established antioxidants such as Ascorbic Acid, BHT, and Trolox have well-documented and potent antioxidant activities, acting through various mechanisms to neutralize free radicals and protect against oxidative damage.

Quantitative Comparison of Antioxidant Efficacy

The following tables summarize the available quantitative data from in vitro antioxidant assays for benzimidazole-2-thione derivatives and the standard antioxidants. It is crucial to note that the data for benzimidazole-2-thiones are for substituted derivatives and not the parent octahydro compound.

Table 1: DPPH Radical Scavenging Activity (IC50, µM)

Compound/DerivativeDPPH IC50 (µM)Reference
Benzimidazole-2-thione DerivativesVaried (some >50% inhibition)
Ascorbic Acid~45[7]
BHT~28[7]
Trolox~40[7]

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC)

Compound/DerivativeABTS (TEAC)Reference
Benzimidazole-2-thione DerivativesShowed activity[4][8]
Trolox1.0 (by definition)[9][10][11]

TEAC (Trolox Equivalent Antioxidant Capacity) values are expressed relative to Trolox.

Table 3: Lipid Peroxidation Inhibition (IC50, µM)

Compound/DerivativeLipid Peroxidation IC50 (µM)Reference
N,N'-disubstituted benzimidazole-2-thione hydrazides64 - 92[1][2][3]
Quercetin (Reference)< IC50 of tested derivatives[1]
Trolox (Reference)< IC50 of tested derivatives[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Methodology:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) are prepared.

  • An aliquot of the test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Absorbance of control - Absorbance of sample) / Absorbance of control)) x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.

  • An aliquot of the test compound solution is added to the ABTS•+ solution.

  • The decrease in absorbance is recorded after a set time (e.g., 6 minutes).

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[9][10][11]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Methodology:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample and a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • The fluorescence decay of the probe is monitored over time in the presence and absence of the antioxidant.

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

  • The antioxidant capacity is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.[12]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of many compounds are not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivation

Caption: The Nrf2-Keap1 signaling pathway for antioxidant gene expression.

NF-κB Signaling Pathway in Oxidative Stress

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Oxidative stress can activate the NF-κB pathway, which can have both pro-inflammatory and pro-oxidant effects, but also, under certain conditions, can induce the expression of antioxidant enzymes as a protective response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB IkB IκB NFkB->IkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation IKK IKK IKK->IkB Phosphorylation & Degradation Target_Genes Target Gene Expression (e.g., Antioxidant Enzymes) NFkB_n->Target_Genes Oxidative_Stress Oxidative Stress Oxidative_Stress->IKK Activation

Caption: The NF-κB signaling pathway in response to oxidative stress.

Conclusion

While direct experimental evidence for the antioxidant efficacy of Octahydro-2H-benzimidazole-2-thione is currently lacking, studies on its derivatives suggest that the benzimidazole-2-thione scaffold holds promise as a source of new antioxidant compounds. The available data indicates that these derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, with some exhibiting potency comparable to established antioxidants in specific assays. Further research is warranted to synthesize and evaluate the antioxidant properties of this compound itself to provide a more direct comparison. The modulation of key cellular signaling pathways like Nrf2 and NF-κB by this class of compounds also presents an exciting avenue for future investigation in the development of novel therapeutic agents for conditions associated with oxidative stress. associated with oxidative stress.

References

"structure-activity relationship of Octahydro-2H-benzimidazole-2-thione derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) for Octahydro-2H-benzimidazole-2-thione derivatives is currently limited by the scarcity of published research on this specific saturated heterocyclic system. However, the extensive body of work on the closely related aromatic benzimidazole-2-thione scaffold provides a robust framework for understanding key SAR principles that can guide future research into their saturated counterparts. This guide compares the biological activities of various benzimidazole-2-thione derivatives, details common experimental protocols, and visualizes the established SAR and experimental workflows.

Structure-Activity Relationship of Benzimidazole-2-thione Derivatives

The biological activity of benzimidazole-2-thione derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. The primary points of modification are the N-1 and N-3 positions of the imidazole ring and the C-5 and C-6 positions of the benzene ring.

Antimicrobial Activity

The benzimidazole scaffold is a well-known pharmacophore in antimicrobial agents.[1] The SAR for antibacterial and antifungal activity can be summarized as follows:

  • N-Alkylation and Acylation: Introduction of alkyl and acryloyl groups at the N-1 and N-3 positions has been shown to modulate antibacterial activity. Generally, shorter alkyl chains (2-4 carbons) at the N-1 position are favorable for activity against both Gram-positive and Gram-negative bacteria.[2] The presence of an α,β-unsaturated carbonyl moiety, such as methacryloyl, appears to be crucial for significant antibacterial effects.[2]

  • Substituents on the Benzene Ring: Electron-withdrawing groups on the benzene ring tend to enhance antibacterial activity, while electron-donating groups may favor antifungal activity.[3]

  • Hybrid Molecules: Conjugating the benzimidazole-2-thione scaffold with other heterocyclic rings, such as triazoles, has been a successful strategy to enhance antimicrobial potency.[4] The nature of the linker between the two heterocyclic systems also plays a role in the overall activity.

Anticancer Activity

Benzimidazole derivatives have shown promise as anticancer agents, with their mechanism often attributed to the inhibition of specific kinases or interaction with microbial components.[5]

  • A series of N-substituted benzimidazol-2-thione derivatives have been synthesized and evaluated for their in-vitro anticancer activity against various human cancer cell lines, including breast, rhabdomyosarcoma, and liver cancer cells.[6]

  • Specific substitutions have led to compounds with significant activity. For instance, compound 2i in a particular study demonstrated the highest antibacterial activity and was also the most potent derivative against the human rhabdomyosarcoma cell line.[6]

Enzyme Inhibition

Benzimidazole-2-thiones have been identified as inhibitors of various enzymes. For example, N-acylated derivatives have been shown to inhibit bacterial hyaluronan lyase. The potency of this inhibition is influenced by the nature of the acyl group and the substitution pattern on the benzimidazole ring.

Data Presentation

The following table summarizes the antimicrobial activity of a selection of 1-alkyl-3-methacryloyl-benzimidazol-2-thione derivatives.

Compound IDN-1 SubstituentRActivity against B. cereus (MIC, μg/mL)Activity against S. aureus (MIC, μg/mL)Activity against E. coli (MIC, μg/mL)
3bI1 EthylCH312.512.56.25
3bI2 PropylCH312.5253.13
3bI3 IsopropylCH312.512.56.25
3bI4 ButylCH312.512.56.25
3bI5 PentylCH3>100>100>100
3bI6 IsopentylCH312.5253.13
3bI7 BenzylCH3>100>100>100
Ampicillin --6.251.563.13

Experimental Protocols

General Synthesis of 1-Alkyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-thione (3bI)[2]
  • N-Alkylation: 2-Mercaptobenzimidazole is reacted with an appropriate alkyl halide in the presence of a base to yield 1-alkyl-1H-benzo[d]imidazol-2(3H)-thione.

  • N-Acylation: The N-alkylated product is then treated with methacryloyl chloride in the presence of a base to afford the final 1-alkyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-thione derivatives. The structures are typically confirmed using 1H-NMR, 13C-NMR, and ESI-MS spectral analysis.

Antimicrobial Screening by Broth Microdilution Method[2]
  • Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials (o-phenylenediamine derivatives) step1 Cyclization to form Benzimidazole-2-thione core start->step1 step2 N-Alkylation / N-Acylation (Modification at N1/N3) step1->step2 step3 Purification and Characterization (NMR, MS) step2->step3 step4 Primary Screening (e.g., Agar diffusion) step3->step4 Test Compounds step5 Quantitative Assay (e.g., MIC determination) step4->step5 step6 Cytotoxicity Assay (e.g., MTT assay) step5->step6 step7 Data Compilation and Structure-Activity Relationship Analysis step5->step7 step6->step7 step8 Lead Compound Identification step7->step8 step9 Lead Optimization step8->step9

Caption: Experimental workflow for synthesis and evaluation of benzimidazole-2-thione derivatives.

SAR_summary cluster_n_sub N1/N3 Substituents cluster_c_sub C5/C6 Substituents cluster_hybrid Hybrid Molecules benzimidazole N1/N3-Substitution C2-Thione Benzene Ring C5/C6-Substitution n_sub_info Short alkyl chains (2-4 C): Favorable for antibacterial activity. α,β-unsaturated carbonyls: Crucial for activity. Large groups (e.g., Benzyl): Decrease activity. benzimidazole:n1->n_sub_info Influences c_sub_info Electron-withdrawing groups: Enhance antibacterial activity. Electron-donating groups: May favor antifungal activity. benzimidazole:c5->c_sub_info Influences hybrid_info Conjugation with other heterocycles (e.g., triazoles): Can enhance antimicrobial potency. benzimidazole->hybrid_info Can be part of

Caption: Key structure-activity relationships of benzimidazole-2-thione derivatives.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Octahydro-2H-benzimidazole-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and research, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Octahydro-2H-benzimidazole-2-thione, a heterocyclic compound, serves as a crucial building block in the synthesis of various biologically active molecules. Ensuring the accuracy and consistency of its measurement across different analytical methods is critical for quality control and regulatory compliance. This guide provides a comprehensive comparison of potential analytical methods for the quantification of this compound, with a focus on the principles and practicalities of cross-validation.

Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure their equivalence.[1][2] This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[3][4] The goal is to demonstrate that the data generated by different methods are comparable and reliable.[1]

Comparison of Analytical Method Performance

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) >0.998>0.999>0.995
Limit of Detection (LOD) 10 - 100 ng/mL0.01 - 1 ng/mL1 - 20 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.1 - 5 ng/mL5 - 50 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 5%< 3%< 10%
Selectivity ModerateHighHigh
Sample Throughput HighModerateModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are hypothetical, yet detailed, experimental protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the first choice for routine quality control due to its robustness and cost-effectiveness.

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.
  • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
  • For assay determination, dilute the sample solution with the mobile phase to fall within the calibration range.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: 240 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the sample from the calibration curve using linear regression.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

1. Sample Preparation:

  • Follow the same procedure as for HPLC-UV for the preparation of stock and working solutions.
  • An internal standard (e.g., a deuterated analog of the analyte) should be added to all samples and standards to improve accuracy.

2. Instrumentation and Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.
  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

3. Data Analysis:

  • Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of volatile or semi-volatile compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility and thermal stability.

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., dichloromethane).
  • To 100 µL of the sample or standard solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
  • Heat the mixture at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

2. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 50 to 500.

3. Data Analysis:

  • Identify the analyte based on its retention time and mass spectrum.
  • Quantify using the peak area of a characteristic ion.

Visualizing the Cross-Validation Workflow

A clear workflow is essential for conducting a successful cross-validation study. The following diagram illustrates the key steps involved in comparing two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion QC_Low Low QC Samples Method_A Method A Analysis QC_Low->Method_A Method_B Method B Analysis QC_Low->Method_B QC_Mid Mid QC Samples QC_Mid->Method_A QC_Mid->Method_B QC_High High QC Samples QC_High->Method_A QC_High->Method_B Data_A Results from Method A Method_A->Data_A Data_B Results from Method B Method_B->Data_B Comparison Statistical Comparison (%Difference, Bland-Altman) Data_A->Comparison Data_B->Comparison Acceptance Acceptance Criteria Met? Comparison->Acceptance Validated Methods are Cross-Validated Acceptance->Validated Yes Investigate Investigate Discrepancies Acceptance->Investigate No

References

A Comparative Guide to Ergothioneine and Benzimidazole-2-thione Derivatives as Biological Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of the naturally occurring amino acid L-ergothioneine and a class of synthetic compounds, benzimidazole-2-thione derivatives. While a direct comparison with the specific saturated analogue, Octahydro-2H-benzimidazole-2-thione, is not possible due to the current lack of published antioxidant activity data for this particular molecule, this guide will delve into the known antioxidant capacities and mechanisms of various benzimidazole-2-thione derivatives against the well-documented effects of ergothioneine.

Executive Summary

Ergothioneine is a potent, naturally occurring antioxidant with a dedicated cellular transporter, highlighting its physiological significance. It exhibits excellent stability and multimodal antioxidant action, including direct radical scavenging and regulation of cellular antioxidant pathways. Benzimidazole-2-thione derivatives represent a versatile class of synthetic antioxidants with promising radical scavenging and cytoprotective effects. The antioxidant capacity of these derivatives can be significantly modulated by structural modifications. This guide presents available quantitative data, experimental methodologies, and mechanistic pathways to aid in the evaluation of these compounds for further research and development.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the in vitro antioxidant activity of ergothioneine and various benzimidazole-2-thione derivatives from published studies. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant efficacy, with lower values indicating greater potency.

Table 1: Radical Scavenging Activity (IC50 Values)

Compound/DerivativeDPPH Assay (µM)ABTS Assay (µM)Reference
Ergothioneine >1000~150[1]
Benzimidazole-2-thione Derivatives
1,3-bis(3,4-dichlorophenyl) thiourea45 µg/mL52 µg/mL[2]
1,3-diphenyl-2-thiourea (DPTU)71044[3][4]
1-benzyl-3-phenyl-2-thiourea (BPTU)110002400[3][4]
Vanillin-substituted benzimidazole-2-thione hydrazoneC-50 = 3.28 µmol/lC-50 = 11.99 µmol/l[5]
Syringaldehyde-substituted benzimidazole-2-thione hydrazoneC-50 = 5.32 µmol/lC-50 = 9.07 µmol/l[5]

Table 2: Inhibition of Lipid Peroxidation (IC50 Values)

Compound/DerivativeLipid Peroxidation Inhibition (IC50 in µM)Reference
Ergothioneine More efficient than Coenzyme Q10 and Idebenone[1]
Benzimidazole-2-thione Derivatives
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione64 ± 10[6]
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione73 ± 29[6]
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione92 ± 3[6]

Mechanistic Insights: Signaling Pathways and Modes of Action

Ergothioneine: A Multi-faceted Antioxidant

Ergothioneine's antioxidant strategy is comprehensive. It not only directly quenches reactive oxygen species (ROS) but also modulates key cellular signaling pathways involved in the oxidative stress response.

cluster_ROS Reactive Oxygen Species (ROS) cluster_EGT Ergothioneine Action cluster_Cellular_Defense Cellular Antioxidant Defense ROS ROS (e.g., •OH, O₂⁻, H₂O₂) EGT Ergothioneine ROS->EGT Direct Scavenging Nrf2 Nrf2 Activation EGT->Nrf2 Upregulation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces Expression Antioxidant_Enzymes->ROS Neutralization

Caption: Ergothioneine's dual antioxidant mechanism.

Benzimidazole-2-thione Derivatives: Radical Scavenging Mechanisms

The antioxidant activity of benzimidazole-2-thione derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The specific mechanism can be influenced by the solvent and the nature of the substituents on the benzimidazole core.

cluster_Radical Free Radical cluster_BZT Benzimidazole-2-thione Radical R• BZT BZT-H HAT Hydrogen Atom Transfer (HAT) BZT->HAT Donates H• SET Single Electron Transfer (SET) BZT->SET Donates e⁻ HAT->Radical Neutralizes SET->Radical Neutralizes

Caption: Radical scavenging mechanisms of benzimidazole-2-thiones.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant capacities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).

  • Various concentrations of the test compound (ergothioneine or benzimidazole-2-thione derivative) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the maximum wavelength of DPPH.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Methodology:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage.

Methodology:

  • A lipid source, such as lecithin liposomes or a biological membrane preparation, is used.

  • Lipid peroxidation is induced by adding a pro-oxidant, such as ferrous ions (Fe²⁺) or a free radical generator like AAPH.

  • The test compound is added to the reaction mixture at various concentrations.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set period.

  • The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation, typically using the thiobarbituric acid reactive substances (TBARS) assay.

  • The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.

Experimental Workflow Visualization

The general workflow for evaluating the antioxidant potential of a compound involves a series of in vitro and potentially in vivo assays.

start Compound Synthesis or Isolation in_vitro In Vitro Antioxidant Assays (DPPH, ABTS, FRAP, etc.) start->in_vitro lipid_peroxidation Lipid Peroxidation Inhibition Assay start->lipid_peroxidation data_analysis Data Analysis and IC50 Determination in_vitro->data_analysis lipid_peroxidation->data_analysis cell_based Cell-based Assays (e.g., ROS measurement in cells) mechanistic Mechanistic Studies (e.g., Western Blot for Nrf2) cell_based->mechanistic in_vivo In Vivo Animal Models of Oxidative Stress mechanistic->in_vivo conclusion Conclusion on Antioxidant Potential in_vivo->conclusion data_analysis->cell_based

Caption: General experimental workflow for antioxidant evaluation.

Conclusion

Ergothioneine stands out as a highly evolved and physiologically important antioxidant with multiple protective mechanisms. Its dedicated transport system ensures its accumulation in tissues prone to oxidative stress, underscoring its biological relevance.

The benzimidazole-2-thione scaffold provides a versatile platform for the development of potent synthetic antioxidants. The antioxidant activity of these derivatives is highly dependent on their substitution patterns, with certain hydrazone and hydrazide derivatives showing promising radical scavenging and lipid peroxidation inhibitory effects.

For researchers and drug development professionals, the choice between pursuing a naturally occurring antioxidant like ergothioneine or developing synthetic analogues from the benzimidazole-2-thione class will depend on the specific therapeutic application, desired potency, and pharmacokinetic properties. Further research, particularly direct comparative studies and investigations into the in vivo efficacy and safety of novel benzimidazole-2-thione derivatives, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Biological Assays for Thyroid Peroxidase Inhibitors: Focus on Benzimidazole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating compounds such as Octahydro-2H-benzimidazole-2-thione and its analogs, selecting a robust and reproducible biological assay is paramount. This guide provides a comparative overview of common assays used to evaluate the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis and a target for various benzimidazole derivatives.

The reproducibility of biological assays is critical for the reliable assessment of potential therapeutic agents. While specific reproducibility data for this compound is not extensively published, this guide leverages data from widely used TPO inhibitors, such as propylthiouracil (PTU) and methimazole (MMI), to compare the performance of prevalent assay methodologies. Understanding the nuances of these assays will aid researchers in selecting the most appropriate method for their screening and characterization needs.

Comparison of In Vitro Thyroid Peroxidase Inhibition Assays

The inhibitory activity of compounds against TPO is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for the well-characterized TPO inhibitor, propylthiouracil (PTU), across different assay platforms. Variations in these values can be attributed to differences in assay conditions, the source of the TPO enzyme, and the substrate utilized.

Assay TypeTPO SourceSubstratePTU IC50 (µM)Reference
Amplex UltraRedRat Thyroid MicrosomesAmplex UltraRed1.2 - 2.4[1]
Guaiacol OxidationPorcine TPOGuaiacol~30[1]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of experimental results. Below are protocols for two common TPO inhibition assays.

Amplex® UltraRed (AUR) TPO Inhibition Assay

This assay is a sensitive, fluorescence-based method suitable for high-throughput screening.[1] The principle lies in the TPO-mediated oxidation of the Amplex™ UltraRed substrate in the presence of hydrogen peroxide (H₂O₂) to produce the fluorescent product, resorufin.[1] A decrease in fluorescence intensity indicates inhibition of TPO activity.

Materials and Reagents:

  • TPO Source: Rat thyroid microsomes

  • Assay Buffer: 200 mM potassium phosphate buffer

  • Amplex® UltraRed (AUR) Stock Solution: 10 mM in DMSO

  • Hydrogen Peroxide (H₂O₂) Working Solution: 300 µM in distilled water[1]

  • Positive Control Stock Solution: e.g., 1 mM Propylthiouracil (PTU) in DMSO[1]

  • Test Compound Solutions: Serial dilutions in DMSO

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (e.g., PTU) in DMSO.

  • In a 96-well plate, add the assay components in the following order:

    • 75 µL AUR working solution (25 µM)

    • 10-15 µL of microsomal protein (12.5 µM)

    • Test compound or positive control at various concentrations. Include a vehicle control (DMSO only) and a no-enzyme control.

    • 25 µL H₂O₂ (300 µM)[2]

    • 100 µL of 200 mM potassium phosphate buffer[2]

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., ~530-560 nm excitation and ~590 nm emission).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Guaiacol-Based TPO Inhibition Assay

This is a colorimetric assay that measures the TPO-catalyzed oxidation of guaiacol in the presence of H₂O₂. The formation of a colored product is monitored spectrophotometrically.

Materials and Reagents:

  • TPO Source: Porcine or rat thyroid microsomes

  • Assay Buffer: e.g., 0.25 M sucrose, 2 mM Tris-HCl, 100 mM KCl, 40 mM NaCl, 10 mM MgCl2 (pH 7.4)[3][4]

  • Guaiacol Solution: 33 mM[3][4]

  • Hydrogen Peroxide (H₂O₂) Solution: 0.27 mM[3][4]

  • Positive Control: e.g., Propylthiouracil (PTU)

  • Test Compound Solutions: Dilutions in an appropriate solvent

Procedure:

  • Prepare solutions of the test compound and positive control.

  • In a 96-well plate or cuvettes, combine the following:

    • 50 µL of buffer

    • 40 µL of the test compound solution

    • 50 µL of guaiacol solution

    • 20 µL of TPO enzyme solution[3][4]

  • Initiate the reaction by adding 50 µL of H₂O₂ solution.[3][4]

  • Incubate at 37°C.[3][4]

  • Measure the absorbance at 470 nm at regular intervals.[3][4]

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Determine the IC50 value as described for the AUR assay.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the TPO inhibition pathway and a typical experimental workflow.

TPO_Inhibition_Pathway TPO Thyroid Peroxidase (TPO) Thyroglobulin Thyroglobulin TPO->Thyroglobulin iodinates Iodide Iodide (I-) Iodide->TPO oxidized by H2O2 H₂O₂ H2O2->TPO activates MIT_DIT MIT & DIT on Thyroglobulin Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 coupling reaction Inhibitor TPO Inhibitor (e.g., Benzimidazole-2-thione) Inhibitor->TPO inhibits Experimental_Workflow prep Prepare Reagents (Buffer, Substrate, H₂O₂, TPO) assay_setup Assay Plate Setup (add reagents, compounds, enzyme) prep->assay_setup compounds Prepare Test Compound and Control Dilutions compounds->assay_setup reaction Initiate Reaction (add H₂O₂) assay_setup->reaction incubation Incubation reaction->incubation measurement Measure Signal (Fluorescence or Absorbance) incubation->measurement analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis

References

A Comparative Guide to the Antioxidant Activity of Benzimidazole-2-thione Derivatives: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the antioxidant activity of benzimidazole-2-thione derivatives, examining both in vitro and in vivo experimental findings. It is important to note that while the specific compound "Octahydro-2H-benzimidazole-2-thione" was the focus of the initial inquiry, the available scientific literature does not provide specific antioxidant data for this saturated derivative. Therefore, this guide focuses on the broader class of benzimidazole-2-thione and its substituted analogues, for which a considerable body of research exists.

The following sections will delve into quantitative data from various antioxidant assays, detail the experimental protocols for key methodologies, and visualize a typical workflow for antioxidant drug discovery.

Data Presentation: In Vitro Antioxidant Activities

The antioxidant potential of benzimidazole-2-thione derivatives is commonly assessed through a variety of in vitro assays that measure their capacity to scavenge free radicals or inhibit oxidative processes. The data below, compiled from multiple studies, showcases the activity of various derivatives in prominent assays.

Table 1: Radical Scavenging Activity of Benzimidazole-2-thione Derivatives

Compound/DerivativeDPPH Assay (IC50 µM)ABTS Assay (IC50 µM)Reference Compound
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione--Trolox
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione--Trolox
Vanillin and Syringaldehyde containing benzimidazole-2-thione derivativesShowed activityShowed activityTrolox
2,2'-Benzendiyl-1,4-Bis-(5-amino-1H-benzimidazole)>46% inhibition--
2,2'-Octandiyl-1,8-Bis-(quinolin-8-ol-5-azo-1H-benzimidazole)>46% inhibition--

Note: Specific IC50 values were not consistently available across all studies. Some studies reported percentage inhibition. The absence of a value indicates that the data was not provided in the referenced literature.

Table 2: Inhibition of Lipid Peroxidation by Benzimidazole-2-thione Derivatives

Compound/DerivativeLipid Peroxidation Inhibition (IC50 µM)Standard
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione64 ± 10-
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione73 ± 29-
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione< 100-
Methyl 3-[3-(3-methoxy-3-oxopropyl)-5-benzoyl-2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl]propanoateShowed significant effectQuercetin
1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thioneShowed significant effectQuercetin

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols for commonly cited in vitro and in vivo antioxidant assays for benzimidazole derivatives.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is observed as a change in color from purple to yellow, which is quantified spectrophotometrically.

  • Protocol:

    • A working solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared to a specific absorbance at its maximum wavelength (typically 517 nm).[1]

    • Various concentrations of the test compound (benzimidazole-2-thione derivative) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [1]

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance.

  • Protocol:

    • The ABTS radical cation is generated by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.[1]

    • The ABTS•+ solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at its maximum wavelength (typically 734 nm).[1]

    • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

    • The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

3. Lipid Peroxidation Inhibition Assay (TBARS Method) [2]

  • Principle: This assay measures the extent of lipid peroxidation, a key process in oxidative stress, by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex.

  • Protocol:

    • A lipid-rich source, such as lecithin liposomes or tissue homogenates, is incubated with an oxidizing agent (e.g., ferrous ions) to induce lipid peroxidation.

    • The test compound is added to the reaction mixture at various concentrations.

    • After incubation, the reaction is stopped, and thiobarbituric acid reactive substances (TBARS) are measured. This typically involves the addition of TBA and heating to form a pink-colored adduct with MDA, which is measured spectrophotometrically (around 532 nm).

    • The inhibitory effect of the compound on lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control.

In Vivo Models

1. Hepatoprotective Activity in Rodent Models [3][4]

  • Principle: This model assesses the ability of a compound to protect the liver from oxidative damage induced by a hepatotoxin. The antioxidant effect is evaluated by measuring biomarkers of liver injury and oxidative stress.

  • Protocol:

    • Animals (e.g., rats or mice) are divided into groups: a control group, a group treated with a hepatotoxin (e.g., carbon tetrachloride, CCl4, or tert-butyl hydroperoxide), and groups pre-treated with the test compound at different doses before toxin administration.

    • After a specific period, blood samples and liver tissues are collected.

    • Serum levels of liver enzymes (e.g., ALT, AST) are measured as indicators of liver damage.

    • Liver homogenates are prepared to measure markers of oxidative stress, such as malondialdehyde (MDA) levels (indicating lipid peroxidation), and the activity of antioxidant enzymes (e.g., superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)).[4]

    • Histopathological examination of liver tissue is also performed to assess the extent of cellular damage.

2. Oxidative Stress Model in Tetrahymena thermophila [5]

  • Principle: Tetrahymena thermophila, a ciliated protozoan, is used as a simple eukaryotic model to study cellular responses to oxidative stress. The protective effect of a compound is evaluated by assessing cell viability and growth in the presence of an oxidizing agent.

  • Protocol:

    • T. thermophila cultures are grown under standard conditions.

    • The cells are exposed to an oxidative stressor, such as hydrogen peroxide (H2O2) or sodium nitroprusside (SNP).

    • Different concentrations of the test compound are added to the cultures along with the stressor.

    • Cell viability and growth are monitored over time, for example, by cell counting using a hemocytometer.

    • The protective effect of the compound is determined by comparing the growth and viability of the cells in the presence of the stressor with and without the test compound.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the evaluation of the antioxidant potential of a compound, from initial in vitro screening to in vivo validation.

Antioxidant_Activity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation compound Benzimidazole-2-thione Derivative dpph DPPH Assay compound->dpph abts ABTS Assay compound->abts lipid_perox Lipid Peroxidation Assay (TBARS) compound->lipid_perox rodent_model Rodent Model (e.g., Hepatotoxicity) dpph->rodent_model Promising Results cell_model Cell-based Model (e.g., T. thermophila) dpph->cell_model Promising Results abts->rodent_model Promising Results abts->cell_model Promising Results lipid_perox->rodent_model Promising Results lipid_perox->cell_model Promising Results biomarkers Biomarker Analysis (e.g., SOD, CAT, MDA) rodent_model->biomarkers histopathology Histopathology rodent_model->histopathology

References

Benchmarking Octahydro-2H-benzimidazole-2-thione as a Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of robust and efficient corrosion inhibitors is a cornerstone of materials science and industrial chemistry. Among the promising candidates, heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated significant efficacy. This guide provides a comprehensive performance benchmark of octahydro-2H-benzimidazole-2-thione and its parent compound, benzimidazole-2-thione, against other widely used corrosion inhibitors. The data presented herein is collated from numerous studies, offering an objective comparison to aid in the selection and development of next-generation corrosion protection strategies.

Performance Comparison of Corrosion Inhibitors

The inhibition efficiency of a compound is a critical metric for its performance. The following tables summarize the performance of benzimidazole-2-thione and its derivatives in comparison to other common classes of corrosion inhibitors under various acidic conditions. While specific data for this compound is limited in publicly available literature, the data for benzimidazole-2-thione provides a strong proxy due to their structural similarity.

Table 1: Performance of Benzimidazole Derivatives as Corrosion Inhibitors

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Benzimidazole-2-thioneAluminum0.1 M HCl--> 5-methyl benzimidazole-2-thione[1]
5-methyl benzimidazole-2-thioneAluminum0.1 M HCl--> 5-chloro benzimidazole-2-thione[1]
(1H-benzimidazol-2-yl)methanethiol (LF1)Carbon Steel1.0 M HCl--88.2[2][3]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2)Carbon Steel1.0 M HCl--95.4[2][3]
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 Steel1 M HCl3 mM25-4587.09[4]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 Steel1 M HCl3 mM25-4585.06[4]

Table 2: Comparative Performance of Other Corrosion Inhibitors

Inhibitor ClassInhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Triazole Derivatives 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT)Mild Steel1 M HCl--> 90[5]
4-[1-(4-methoxy-phenyl)-1H-[5][6][7]triazol-4-ylmethyl]-morpholine (MPTM)Mild Steel1 M HCl5 x 10⁻⁴ M-> 90[5]
Thiourea Derivatives 1-phenyl-2-thiourea (PTU)Mild Steel1.0 M HCl5 x 10⁻³ M6098.96[1][8]
1,3-diisopropyl-2-thiourea (ITU)Mild Steel1.0 M HCl5 x 10⁻³ M6092.65[1][8]
Amine Derivatives N¹,N¹-diallyl-N⁶,N⁶,N⁶-tripropylhexane-1,6-diaminium chloride (NDTHDC)API X60 Steel15 wt % HCl1000 mg/L2579.1[9]
poly(N¹,N¹-diallyl-N⁶,N⁶,N⁶-tripropylhexane-1,6-diaminium chloride) (poly-NDTHDC)API X60 Steel15 wt % HCl100 mg/L2586.1[9]

Experimental Protocols

The evaluation of corrosion inhibitor performance relies on standardized and reproducible experimental methodologies. The most common techniques employed in the cited studies are detailed below.

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate.

  • Specimen Preparation: Metal coupons of known dimensions and weight are prepared by polishing with abrasive papers of decreasing grit size, followed by degreasing with a suitable solvent (e.g., acetone), rinsing with distilled water, and drying.[5]

  • Immersion Test: The pre-weighed coupons are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

Electrochemical Techniques

Electrochemical methods offer rapid and sensitive measurements of corrosion processes. These are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log(current density) vs. potential). The corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated from the linear regions of the plot. The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor. This method helps in identifying the inhibitor as anodic, cathodic, or mixed-type.[4]

  • Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the working electrode at its corrosion potential. The impedance data is analyzed using equivalent circuit models to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates the formation of a protective film and a decrease in the corrosion rate.[2][3]

Mechanism of Corrosion Inhibition

The efficacy of benzimidazole derivatives, including this compound, as corrosion inhibitors is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atoms in the benzimidazole ring can be protonated, leading to the formation of cations that are attracted to the negatively charged metal surface.[5]

  • Chemisorption: This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen and sulfur atoms of the inhibitor and the vacant d-orbitals of the metal atoms. This results in a more stable and robust protective film.[5]

Benzimidazole derivatives typically act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4][7]

Visualizing the Experimental Workflow and Inhibition Mechanism

To better illustrate the processes involved in benchmarking corrosion inhibitors, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_testing 2. Corrosion Testing cluster_electrochem Electrochemical Techniques cluster_analysis 3. Data Analysis prep1 Metal Coupon Selection prep2 Polishing & Cleaning prep1->prep2 prep3 Weighing & Dimensioning prep2->prep3 test1 Weight Loss Method prep3->test1 test2 Electrochemical Methods prep3->test2 analysis1 Calculate Corrosion Rate & Inhibition Efficiency test1->analysis1 pdp Potentiodynamic Polarization test2->pdp eis Electrochemical Impedance Spectroscopy test2->eis pdp->analysis1 eis->analysis1 analysis2 Determine Inhibition Mechanism analysis1->analysis2 analysis3 Compare Performance analysis2->analysis3

Caption: A generalized workflow for benchmarking corrosion inhibitors.

Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule cluster_surface Metal Surface in Corrosive Medium cluster_adsorption Adsorption Mechanisms cluster_outcome Outcome inhibitor Benzimidazole-2-thione Derivative physisorption Physisorption (Electrostatic Interaction) inhibitor->physisorption chemisorption Chemisorption (Coordinate Bonding) inhibitor->chemisorption metal Metal Surface anodic Anodic Reaction (Metal Dissolution) metal->anodic cathodic Cathodic Reaction (Hydrogen Evolution) metal->cathodic outcome Formation of Protective Film -> Corrosion Inhibition metal->outcome physisorption->metal chemisorption->metal

Caption: Adsorption mechanism of benzimidazole-based corrosion inhibitors.

References

"comparative spectroscopic analysis of saturated and unsaturated benzimidazole-2-thiones"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Saturated and Unsaturated Benzimidazole-2-thiones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic characteristics of saturated and unsaturated derivatives of benzimidazole-2-thione. The analysis is supported by representative experimental data and detailed methodologies for key spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. These techniques are crucial for the structural elucidation and characterization of these important heterocyclic compounds.

Benzimidazole-2-thiones are a vital class of compounds in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities. The nature of the substituent on the benzimidazole core—specifically whether it is a saturated group (e.g., alkyl chain) or an unsaturated group (e.g., aryl, benzyl)—profoundly influences the molecule's electronic properties, conformation, and, consequently, its spectroscopic signature.

Comparative Spectroscopic Data

The primary spectroscopic differences arise from the electronic effects of the substituents. Unsaturated groups, such as benzyl or phenyl rings, introduce extended π-conjugation, which is absent in saturated alkyl groups. This directly impacts the energy required for electronic and vibrational transitions, as well as the chemical environment of atomic nuclei.

FT-IR Spectroscopy

FT-IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The key distinctions between saturated and unsaturated benzimidazole-2-thiones are observed in the stretching frequencies of the N-H bond and bonds within the aromatic system.

Vibrational Mode Saturated Derivative (N-Alkyl/S-Alkyl) Unsaturated Derivative (N-Aryl/S-Benzyl) Interpretation
N-H Stretch (cm⁻¹) ~3450[1]~3400[1]The presence of an N-H band indicates substitution on the sulfur atom (thione form). The slight shift can be attributed to changes in the electronic environment.
Aromatic C-H Stretch (cm⁻¹) ~3050-3150~3000-3100The introduction of an additional aryl group can broaden or shift this region.
**Aliphatic C-H Stretch (cm⁻¹) **~2850-2960N/A (or present in benzyl -CH₂-)Strong bands characteristic of sp³ C-H bonds in alkyl chains.
C=S Stretch (cm⁻¹) ~1270-1350~1250-1330The thione (C=S) stretch is a key functional group identifier. Its position can be influenced by the electronic nature of the substituent.
C=O Stretch (cm⁻¹) ~1716 (for N-acetyl derivative)[1]~1685 (for N-acetyl derivative)[1]In cases of N-acylation, the carbonyl frequency provides insight into the electronic effects on the amide bond.
¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons. The most significant difference is the chemical shift (δ) region where the substituent's protons resonate.

Proton Type Saturated Derivative (e.g., Butyl) Unsaturated Derivative (e.g., Benzyl) Interpretation
Benzimidazole Ring Protons (Ar-H) ~7.1 - 7.8 ppm~7.2 - 8.0 ppm[2]Protons on the core benzimidazole ring. The presence of an unsaturated substituent can cause a slight downfield shift due to deshielding effects.
Imidazole N-H Proton ~12.5 ppm[1]~12.6 ppm[1]This proton is typically broad and appears far downfield. Its presence confirms the thione tautomer.
Substituent Protons Alkyl Region: 0.9 - 4.0 ppmAromatic/Vinylic Region: 7.0 - 8.0 ppm Benzylic CH₂: ~4.5 ppm[1]This is the most definitive distinction. Saturated alkyl protons are shielded and appear upfield, while unsaturated aryl protons are deshielded and appear in the aromatic region.
¹³C NMR Spectroscopy

¹³C NMR distinguishes carbon atoms based on their chemical environment. Similar to ¹H NMR, the carbon signals of the substituent are highly diagnostic.

Carbon Type Saturated Derivative (e.g., Butyl) Unsaturated Derivative (e.g., Benzyl) Interpretation
C=S (Thione) ~168.4 ppm[1]~168-175 ppmThe chemical shift of the thione carbon is a key marker. It is sensitive to the electronic nature of the rest of the molecule.
Benzimidazole Ring Carbons ~110 - 140 ppm~110 - 151 ppm[2]The carbons of the fused aromatic rings. The C=N carbon signal can be observed around 149 ppm.[1]
Substituent Carbons Alkyl Region: ~12 - 35 ppm[1]Aromatic/Vinylic Region: ~120 - 140 ppm Benzylic CH₂: ~30.5 ppm[1]Saturated sp³ carbons appear significantly upfield compared to the sp² carbons of an unsaturated group.
UV-Vis Spectroscopy

UV-Vis spectroscopy probes electronic transitions. The extent of π-conjugation in the molecule is the dominant factor determining the maximum absorption wavelength (λ_max).

Spectroscopic Feature Saturated Derivative (N-Alkyl) Unsaturated Derivative (N-Aryl) Interpretation
λ_max (nm) Shorter Wavelength (~280-290 nm)Longer Wavelength (~295-320 nm)[2]The extended conjugation in unsaturated derivatives lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift to a longer wavelength.

Experimental Workflow & Visualization

The logical flow for a comparative spectroscopic analysis involves synthesizing and purifying the compounds, followed by systematic analysis using various spectroscopic techniques, and culminating in data interpretation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Synthesis Synthesis of Saturated & Unsaturated Derivatives Purification Purification & Characterization (TLC, MP) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Extraction Data Extraction (Shifts, Frequencies, λmax) FTIR->Data_Extraction NMR->Data_Extraction UV_Vis->Data_Extraction Comparison Comparative Analysis Data_Extraction->Comparison Conclusion Structural Confirmation & Conclusion Comparison->Conclusion

Caption: Workflow for Comparative Spectroscopic Analysis.

Experimental Protocols

The following are generalized protocols for the spectroscopic analyses described. Instrument-specific parameters should be optimized by the operator.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the benzimidazole-2-thione derivative with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (baseline correction, smoothing if necessary).

    • Identify and label the characteristic absorption peaks corresponding to key functional groups (N-H, C-H, C=S, etc.).

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).

    • Integrate the ¹H signals to determine proton ratios.

    • Assign the peaks to the corresponding protons and carbons in the molecular structure.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution to ensure the absorbance is within the instrument's linear range (ideally 0.1 - 1.0 AU).

  • Data Acquisition:

    • Use a pair of matched quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Record a baseline spectrum with the blank cuvette.

    • Scan the sample across the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

References

Safety Operating Guide

Proper Disposal of Octahydro-2H-benzimidazole-2-thione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Octahydro-2H-benzimidazole-2-thione should be treated as a hazardous chemical waste. It is classified as an irritant, capable of causing allergic skin reactions and serious eye irritation. [1] Disposal must always comply with local, regional, and national environmental regulations.[2][3] This guide provides a detailed operational plan for the safe handling and disposal of this compound in a laboratory setting.

Essential Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][5]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., filter paper, pipette tips), and spill cleanup materials, must be collected as hazardous waste.

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally a suitable choice.

    • The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components in the waste mixture.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This storage area should be away from heat sources and incompatible materials, such as strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular solid waste. Some benzimidazole derivatives are known to be harmful to aquatic life with long-lasting effects.[2]

  • Decontamination of Empty Containers:

    • If the original container of this compound is to be disposed of, it must be thoroughly decontaminated.

    • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsate may also need to be collected, depending on local regulations.

    • After decontamination, the container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.

Summary of Key Data

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 30086-64-7[1]
Molecular Formula C₇H₁₂N₂S[1]
Hazard Classification Irritant[1]
GHS Hazard Statements H317: May cause an allergic skin reactionH319: Causes serious eye irritation[1]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[4][5]
Environmental Hazard Based on related compounds, may be harmful to aquatic organisms.[2]

Experimental Protocols

While no experimental protocols were cited in the provided search results, the disposal procedures outlined above are based on standard laboratory safety protocols for handling and disposing of hazardous chemical waste. These protocols are derived from guidelines and regulations set forth by occupational safety and environmental protection agencies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_0 Waste Generation & Assessment cluster_1 Handling & Collection cluster_2 Storage & Disposal cluster_3 Container Decontamination start Generation of This compound Waste assess_hazard Assess Hazards: - Irritant (Skin, Eyes) - Potential Aquatic Harm start->assess_hazard wear_ppe Wear Appropriate PPE: - Gloves, Goggles, Lab Coat assess_hazard->wear_ppe empty_container Empty Original Container? assess_hazard->empty_container collect_waste Collect in Labeled, Compatible Container wear_ppe->collect_waste segregate Segregate from Incompatible Waste collect_waste->segregate store_waste Store in Designated Satellite Accumulation Area segregate->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal empty_container->disposal No triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect First Rinse as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous collect_rinsate->dispose_container

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Octahydro-2H-benzimidazole-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Octahydro-2H-benzimidazole-2-thione (CAS No: 30086-64-7). Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This substance is classified as an irritant and may cause an allergic skin reaction and serious eye irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing or dust generation.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.To prevent skin contact which can cause an allergic skin reaction.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator or an effective engineering control such as a chemical fume hood, especially if dust can be generated.To prevent inhalation of dust which may cause respiratory irritation.

Operational Plan

A systematic approach to handling this compound is critical for safety and experimental integrity.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible to all personnel involved.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Verify that an eyewash station and safety shower are readily accessible.[4]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Don the required personal protective equipment as outlined in the table above.

2. Handling and Use:

  • Avoid all personal contact with the substance, including inhalation of dust.[3]

  • When weighing or transferring the solid material, do so in a manner that minimizes dust generation.

  • Keep containers securely sealed when not in use.[3]

  • Avoid contact with incompatible materials such as strong oxidizing agents.

  • Do not eat, drink, or smoke in the work area.[3][4]

3. Accidental Release Measures:

  • In case of a spill, evacuate non-essential personnel from the area.[4]

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

  • For larger spills, it may be necessary to contain and dispose of the material as hazardous waste.[4] Contact your institution's environmental health and safety department for specific guidance.

  • Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Chemical: Dispose of unused or waste this compound as hazardous waste in accordance with local, state, and federal regulations.[4] Do not empty into drains.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Decontaminate empty containers if possible. Otherwise, dispose of them as hazardous waste, observing all label safeguards until the containers are cleaned or destroyed.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh/Transfer prep_workspace->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe end End cleanup_ppe->end start Start start->prep_sds

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.